5-Hydroxymethyl uridine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C10H14N2O7 |
|---|---|
分子量 |
274.23 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7?,9-/m1/s1 |
InChIキー |
VQAJJNQKTRZJIQ-WJZMDOFJSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CO |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Role of 5-Hydroxymethyluridine in DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyluridine (5-hmU) is a modified pyrimidine base found in the DNA of a diverse range of organisms. While considered a rare modification in most eukaryotes, it is highly abundant in certain protists, such as dinoflagellates. In mammals, 5-hmU can arise from either the enzymatic oxidation of thymine or the deamination of 5-hydroxymethylcytosine (5-hmC). Its biological role is multifaceted and context-dependent, ranging from an intermediate in DNA demethylation pathways and a DNA lesion requiring repair, to a potential epigenetic marker. This technical guide provides an in-depth overview of the biological significance of 5-hmU in DNA, including its formation, function, and the enzymes involved in its metabolism. Detailed experimental protocols for its detection and quantification are also provided, along with a summary of its quantitative abundance in various biological systems.
Introduction
The landscape of epigenetic modifications extends beyond the well-characterized 5-methylcytosine (5-mC). The discovery of oxidized methylcytosines, including 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), has revealed a dynamic and complex regulatory network. 5-Hydroxymethyluridine (5-hmU), a thymine analogue, has emerged as another important player in this network. Initially identified as a component of bacteriophage DNA, its presence and functional significance in eukaryotes are now areas of active investigation. This guide aims to consolidate the current understanding of the biological role of 5-hmU in DNA, with a focus on the molecular mechanisms and experimental approaches relevant to researchers in the fields of molecular biology, epigenetics, and drug development.
Biosynthesis and Metabolism of 5-Hydroxymethyluridine
The presence of 5-hmU in DNA can be the result of two primary pathways: the oxidation of thymine and the deamination of 5-hydroxymethylcytosine.
2.1. Formation via Thymine Oxidation:
In mammals, the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) are known to oxidize 5-mC. These enzymes can also catalyze the oxidation of thymine to 5-hmU.[1] In some protozoans, such as those from the Kinetoplastida order, homologs of the J-binding proteins (JBPs) are responsible for the hydroxylation of thymine to 5-hmU as the first step in the synthesis of the hypermodified base J (β-D-glucosyl-hydroxymethyluracil).[2]
2.2. Formation via 5-Hydroxymethylcytosine Deamination:
5-hmU can also be generated through the deamination of 5-hmC, a process that can be mediated by enzymes of the activation-induced deaminase/apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like (AID/APOBEC) family.[2] This deamination results in a 5-hmU:G mismatch in the DNA, which is recognized by the cellular DNA repair machinery.
2.3. Repair and Removal of 5-Hydroxymethyluridine:
When 5-hmU is paired with guanine (5-hmU:G), it is treated as a DNA lesion and is efficiently removed by the base excision repair (BER) pathway.[3] Several DNA glycosylases, including single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1), thymine-DNA glycosylase (TDG), and methyl-CpG binding domain 4 (MBD4), have been shown to excise 5-hmU from DNA.[3] The resulting abasic site is then processed by downstream BER enzymes to restore the original cytosine. In contrast, the biological role and repair of 5-hmU when paired with adenine (5-hmU:A), resulting from thymine oxidation, are less understood but it is hypothesized to function as an epigenetic mark.[1]
Below is a diagram illustrating the formation and repair pathways of 5-Hydroxymethyluridine in DNA.
Biological Functions of 5-Hydroxymethyluridine
The biological role of 5-hmU is highly dependent on its genomic context and the organism in which it is found.
-
DNA Damage and Repair: As a product of 5-hmC deamination, 5-hmU:G is a mutagenic lesion that can lead to C-to-T transition mutations if not repaired. The efficient removal of 5-hmU by DNA glycosylases highlights its role as a key intermediate in a DNA demethylation pathway that proceeds through deamination.[3]
-
Epigenetic Regulation: In dinoflagellates, where 5-hmU can replace a significant portion of thymine, it is implicated in the silencing of transposable elements.[4][5] Inhibition of 5-hmU formation in these organisms leads to the transcriptional activation of transposons.[4][5] In mammals, the role of 5-hmU:A as a stable epigenetic mark is still under investigation, but it is hypothesized to be involved in the regulation of gene expression.[1]
-
Biomarker Potential: The levels of 5-hmU in DNA may serve as a biomarker for certain pathological conditions. For example, its presence can be indicative of oxidative stress or specific enzymatic activities associated with cancer.[6]
Quantitative Abundance of 5-Hydroxymethyluridine in DNA
The abundance of 5-hmU varies dramatically across different species. While it is a rare modification in most eukaryotes, it is highly prevalent in the genomes of dinoflagellates.
| Organism/Cell Type | Abundance of 5-hmU | Method of Quantification | Reference |
| Amphidinium carterae (dinoflagellate) | 44.59% of total thymidine | LC-MS/MS | [7] |
| Crypthecodinium cohnii (dinoflagellate) | 28.97% of total thymidine | LC-MS/MS | [7] |
| Symbiodinium sp. (dinoflagellate) | 22.18% of total thymidine | LC-MS/MS | [7] |
| Gyrodinium cohnii (dinoflagellate) | ~37% of expected thymidylate | Compositional analysis of 32P-labeled nucleotides | [8] |
| Dinoflagellates (general) | 12% to 68% of thymidine replaced | Not specified | |
| Trypanosoma brucei (kinetoplastid) | 0.02% to 0.12% of total nucleotides | Not specified | [7] |
| Mammalian HEK293T cells | Not detected | LC-MS/MS | [7] |
| Mammalian genomes (general) | 500 to 7,800 bases per genome | Not specified | [4] |
Experimental Protocols
The detection and quantification of 5-hmU in DNA require sensitive and specific methodologies due to its low abundance in many organisms.
5.1. Quantification of 5-hmU by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the absolute quantification of modified nucleosides in DNA.
Principle: Genomic DNA is enzymatically hydrolyzed to individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The abundance of 5-hmU is determined by comparing its signal to that of a stable isotope-labeled internal standard.
Detailed Protocol:
-
DNA Extraction and Purification: Extract genomic DNA from the sample of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.
-
DNA Digestion:
-
To 1-5 µg of purified DNA, add nuclease P1 (2 units) in a buffer containing 30 mM sodium acetate (pH 5.3) and 10 mM zinc acetate.
-
Incubate at 42°C for 2 hours.
-
Add 1 M ammonium bicarbonate to a final concentration of 100 mM and alkaline phosphatase (2 units).
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant to a new tube and add a known amount of a stable isotope-labeled 5-hmU internal standard.
-
Filter the sample through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Analyze the eluent by a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for 5-hmU and its internal standard.
-
-
Data Analysis:
-
Quantify the amount of 5-hmU in the sample by comparing the peak area of the endogenous 5-hmU to that of the internal standard, using a calibration curve generated with known amounts of 5-hmU.
-
5.2. Selective Labeling and Enrichment of 5-hmU using J-binding Protein Glucosyltransferase (JGT)
This method allows for the specific enrichment of DNA fragments containing 5-hmU, enabling downstream applications such as sequencing to map the genomic location of this modification.
Principle: The J-binding protein glucosyltransferase (JGT) from trypanosomes specifically recognizes 5-hmU in double-stranded DNA and transfers a glucose moiety from UDP-glucose to the hydroxyl group of 5-hmU, forming base J (β-D-glucosyl-hydroxymethyluracil). This glucosylated DNA can then be immunoprecipitated using an antibody specific for base J.
Detailed Protocol:
-
DNA Preparation:
-
Extract and purify genomic DNA.
-
Shear the DNA to a desired fragment size (e.g., 200-500 bp) by sonication.
-
-
Glucosyltransferase Reaction:
-
Set up a 50 µL reaction containing:
-
10 µg of sonicated genomic DNA
-
1 mM UDP-glucose
-
0.05 µM recombinant JGT enzyme
-
1x GT buffer (50 mM potassium acetate, 20 mM Tris-acetate, 10 mM manganese acetate, 1 mM DTT, pH 7.9)
-
-
Incubate the reaction at 25°C for 1 hour.
-
Stop the reaction by adding 350 µL of TE buffer.
-
Treat the sample with Proteinase K.
-
Perform phenol-chloroform extraction and ethanol precipitation to purify the DNA.
-
Resuspend the DNA pellet in 100 µL of water.
-
-
Immunoprecipitation (IP) of Glucosylated DNA:
-
Pre-block 25 µL of Protein G magnetic beads with BSA and yeast tRNA.
-
In a total volume of 500 µL, add the following to the pre-blocked beads:
-
3 µg of glucosylated DNA
-
Yeast tRNA
-
BSA
-
Anti-base J antibody
-
1x TBSTE buffer (150 mM NaCl, 100 mM Tris-HCl pH 8.0, 0.1% Tween-20, 20 mM EDTA)
-
-
Rotate the samples at room temperature for 2 hours.
-
Wash the beads four times with 1x TBSTE buffer.
-
-
Elution and Downstream Analysis:
-
Elute the enriched DNA from the beads.
-
The enriched DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific loci or subjected to high-throughput sequencing to map the genome-wide distribution of 5-hmU.
-
Below is a diagram outlining the experimental workflow for the JGT-mediated selective labeling and enrichment of 5-hmU.
Conclusion and Future Perspectives
5-Hydroxymethyluridine is a DNA modification with diverse and important biological roles. In some organisms, it is a key component of the genome involved in epigenetic regulation, while in others, it represents a transient intermediate in DNA repair and demethylation pathways. The development of sensitive and specific methods for the detection and mapping of 5-hmU is crucial for a deeper understanding of its functions. Future research will likely focus on elucidating the precise roles of 5-hmU in gene regulation in mammals, its interplay with other epigenetic modifications, and its potential as a diagnostic and prognostic biomarker in human diseases, including cancer. The methodologies and information presented in this guide provide a solid foundation for researchers to explore the intriguing biology of this "sixth" DNA base.
References
- 1. open.clemson.edu [open.clemson.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. longdom.org [longdom.org]
- 4. Excision of 5-hydroxymethyluracil and 5-carboxylcytosine by the thymine DNA glycosylase domain: its structural basis and implications for active DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide distribution of 5-hydroxymethyluracil and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
- 8. Genome-wide mapping of 5-hydroxymethyluracil in the eukaryote parasite Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxymethyluridine in RNA: An Epitranscriptomic Frontier
An In-depth Technical Guide on the Current State of Discovery and Significance
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics, the study of post-transcriptional modifications to RNA, is rapidly expanding, revealing a new layer of gene regulation. While modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C) have been extensively studied, the existence and functional role of 5-hydroxymethyluridine (5-hmU) in RNA remain a nascent and intriguing area of research. This technical guide provides a comprehensive overview of the current understanding of 5-hmU in RNA, from its discovery to its potential significance, with a focus on the technical methodologies required for its study.
Discovery and Formation
The journey to understanding 5-hmU in RNA is largely extrapolated from its well-documented presence in DNA and the study of related RNA modifications. In DNA, 5-hydroxymethyluracil (5hmU) is recognized as an oxidative product of thymine and can be generated by the Ten-Eleven Translocation (TET) family of enzymes. It has also been identified as a deamination product of 5-hydroxymethylcytosine (5hmC)[1]. While the natural occurrence of 5-hmU in mammalian RNA is not yet extensively documented, the enzymatic machinery for its potential formation exists.
The synthesis of 5-hydroxymethyluridine phosphoramidites has been a critical step forward, enabling the chemical incorporation of 5-hmU into synthetic RNA oligonucleotides[2][3]. These synthetic RNAs are invaluable tools for developing and validating detection methods and for conducting in vitro functional studies.
Quantitative Data
To date, there is a notable scarcity of quantitative data on the abundance of 5-hydroxymethyluridine in various RNA species and cell types. The majority of quantitative studies have focused on 5-hmU in the DNA of specific organisms, such as dinoflagellates, where it is found in high abundance[4][5]. In mammalian systems, one study using a reversed-phase HPLC-coupled tandem mass spectrometry (LC-MS/MS/MS) method reported that while overexpression of the catalytic domain of human Tet1 increased levels of 5-hydroxymethyl-2'-deoxycytidine (5-HmdC) and its oxidized derivatives in genomic DNA, there was only a modest increase in 5-hydroxymethyl-2'-deoxyuridine (5-HmdU)[1]. Further research is required to quantify endogenous 5-hmU levels in RNA across different tissues and developmental stages.
Table 1: Quantitative Levels of 5-Hydroxymethyluridine and Related Modifications in DNA
| Modification | Organism/Cell Type | Abundance | Reference |
| 5-hmU | Dinoflagellates (A. carterae, C. cohnii) | 12% to 68% of thymidine | [4] |
| 5-hmU | Kinetoplastid flagellates (Trypanosoma brucei) | 0.02% to 0.12% of total nucleotides | [4] |
| 5-HmdU | Mouse brain and skin, human brain | 35-400 times lower than 5-HmdC | [1] |
Note: This table primarily reflects DNA modification levels due to the lack of available data for RNA.
Experimental Protocols
The detection and quantification of 5-hmU in RNA require highly sensitive and specific methodologies. While no standardized protocol exists exclusively for 5-hmU in RNA, methods developed for other modified nucleosides can be adapted.
Mass Spectrometry-Based Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct detection and quantification of modified nucleosides.
Protocol: LC-MS/MS for 5-hmU Detection in RNA
-
RNA Isolation: Isolate total RNA from the desired source using a standard protocol (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.
-
RNA Digestion: Digest the RNA to single nucleosides using a cocktail of nucleases.
-
To 1-5 µg of total RNA, add nuclease P1 (2U) and incubate at 42°C for 2 hours in a 20 µL reaction volume containing 10 mM ammonium acetate (pH 5.3).
-
Add bacterial alkaline phosphatase (1U) and incubate at 37°C for an additional 2 hours in a 30 µL reaction volume containing 50 mM Tris-HCl (pH 8.0).
-
-
Sample Cleanup: Remove enzymes by filtration or chloroform extraction.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a C18 reversed-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform mass spectrometry in positive ion mode using a triple quadrupole mass spectrometer.
-
Monitor the specific mass transition for 5-hydroxymethyluridine. A synthetic 5-hmU standard is required for retention time and fragmentation pattern confirmation.
-
dot
Antibody-Based Detection
The availability of antibodies specific to 5-hmU opens the door for immunological detection methods. A polyclonal antibody against 5-Hydroxymethyluridine is commercially available and could be adapted for RNA analysis[1][6].
Protocol: RNA Pull-Down Assay
-
RNA Fragmentation: Fragment total RNA to an appropriate size (e.g., 100-200 nucleotides) by enzymatic or chemical methods.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-5-hmU antibody in an appropriate binding buffer.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads.
-
Analysis: Analyze the enriched RNA by RT-qPCR for specific targets or by high-throughput sequencing to identify the 5-hmU-containing transcripts.
dot
Biological Significance and Signaling Pathways
The biological significance of 5-hmU in RNA is largely speculative at this stage and represents a key area for future research. Based on the functions of related modifications, several potential roles can be hypothesized:
-
Regulation of RNA Stability: Similar to how 5hmC in mRNA can affect transcript stability, 5-hmU could act as a mark for RNA degradation or stabilization.
-
Modulation of Translation: The presence of 5-hmU in coding regions or regulatory elements of mRNA could influence ribosome binding and translational efficiency.
-
RNA-Protein Interactions: The hydroxymethyl group could alter the local RNA structure, thereby affecting the binding of specific RNA-binding proteins that could act as "readers" of this modification.
Currently, there are no well-defined signaling pathways known to be regulated by 5-hmU in RNA. The identification of the enzymes responsible for writing and erasing this mark, as well as the proteins that recognize it, will be crucial for elucidating its role in cellular signaling.
dot
Future Perspectives
The study of 5-hydroxymethyluridine in RNA is in its infancy. The development of robust and sensitive detection methods is paramount to advancing the field. Key future directions include:
-
Discovery: Unambiguously identifying and quantifying endogenous 5-hmU in various RNA species from a range of organisms.
-
Enzymology: Identifying the "writer" and "eraser" enzymes that regulate 5-hmU levels in RNA.
-
Readers: Discovering the proteins that specifically recognize and bind to 5-hmU-containing RNA to mediate its downstream effects.
-
Function: Elucidating the precise biological functions of 5-hmU in processes such as development, disease, and stress responses.
The exploration of 5-hmU in RNA holds the potential to uncover novel mechanisms of gene expression regulation and may provide new therapeutic targets for a variety of diseases. This guide serves as a foundational resource for researchers poised to explore this exciting and uncharted territory of the epitranscriptome.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuromics.com [neuromics.com]
5-Hydroxymethyluridine: An Emerging Epigenetic Mark in Mammalian Genomes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of epigenetics has been significantly broadened by the discovery of various DNA modifications beyond the canonical 5-methylcytosine (5mC). Among these, 5-hydroxymethyluridine (5-hmU) is emerging as a significant, albeit low-abundance, epigenetic mark in mammalian cells. Initially identified as a product of thymine oxidation, recent evidence points towards its enzymatic generation and potential role in gene regulation and chromatin architecture. This technical guide provides a comprehensive overview of 5-hmU, detailing its formation, detection, and putative functions, with a focus on quantitative data and experimental methodologies relevant to researchers in academia and industry.
I. The Biology of 5-Hydroxymethyluridine
5-Hydroxymethyluridine is a modified pyrimidine base found in the DNA of various organisms, including mammals. Its presence in the genome can arise from both enzymatic and non-enzymatic pathways, leading to its consideration as both a stable epigenetic mark and a DNA lesion.
A. Formation of 5-Hydroxymethyluridine
There are two primary pathways for the formation of 5-hmU in mammalian DNA:
-
Oxidation of Thymine: The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3), known for their role in oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), can also directly oxidize the methyl group of thymine to form 5-hydroxymethyluracil.[1][2] This reaction is dependent on the presence of Fe(II) and α-ketoglutarate as co-factors.
-
Deamination of 5-Hydroxymethylcytosine: 5-hmU can also be generated through the deamination of 5-hydroxymethylcytosine (5hmC), a process that can be catalyzed by enzymes of the activation-induced deaminase/apolipoprotein B mRNA editing enzyme catalytic polypeptide-like (AID/APOBEC) family.[3][4] This conversion results in a 5-hmU:G mismatch in the DNA, which is a substrate for the base excision repair pathway.
B. Removal of 5-Hydroxymethyluridine
The removal of 5-hmU from the genome is primarily mediated by the base excision repair (BER) pathway. Two key DNA glycosylases are involved in recognizing and excising 5-hmU:
-
Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1): SMUG1 is considered the major enzyme responsible for the removal of 5-hmU from DNA.[5][6][7] It efficiently excises 5-hmU, particularly when paired with guanine (G), initiating the BER pathway to restore the original cytosine.
-
Thymine-DNA glycosylase (TDG): TDG can also recognize and excise 5-hmU, especially in the context of a CpG dinucleotide.[1][8]
The abasic site created by these glycosylases is then processed by downstream BER enzymes, including APE1, DNA polymerase β, and DNA ligase III, to complete the repair process.
II. Quantitative Analysis of 5-Hydroxymethyluridine
The abundance of 5-hmU in mammalian tissues is relatively low compared to other DNA modifications like 5mC and 5hmC. However, its levels are dynamically regulated and can vary between different tissues and disease states.
Table 1: Abundance of 5-Hydroxymethyluridine in Mammalian Tissues
| Tissue/Cell Type | Abundance (per 106 deoxynucleosides) | Species | Reference |
| Various somatic tissues (human, rat, porcine) | ~0.5 | Human, Rat, Porcine | [1] |
| Lymphocytes | ~0.5 | Human | [1] |
| Human colon | ~0.5 | Human | [1] |
| Colorectal cancer | ~0.5 | Human | [1] |
Table 2: Contextual Abundance of 5-Hydroxymethylcytosine (5-hmC) in Human Tissues
While direct, extensive quantitative data for 5-hmU across all tissues is still emerging, the levels of its precursor, 5-hmC, provide valuable context for understanding the potential for 5-hmU formation via deamination.
| Tissue | 5-hmC Percentage of Total Nucleotides | Reference |
| Brain | 0.40% - 0.67% | [9][10] |
| Liver | ~0.46% | [9][10] |
| Kidney | ~0.38% | [9][10] |
| Colorectal | 0.45% - 0.57% | [9][10] |
| Lung | ~0.18% | [9][10] |
| Heart | ~0.05% | [9][10] |
| Breast | ~0.05% | [9][10] |
| Placenta | ~0.06% | [9][10] |
| Colon Cancer | 0.02% - 0.06% | [9] |
| Rectal Cancer | ~0.02% | [9] |
III. Experimental Protocols for the Study of 5-Hydroxymethyluridine
The low abundance of 5-hmU presents challenges for its detection and quantification. However, several sensitive techniques have been developed and can be adapted for its study.
A. Mass Spectrometry-Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of DNA modifications.
Protocol: LC-MS/MS for 5-hmU Quantification
-
Genomic DNA Isolation: Extract high-quality genomic DNA from the tissue or cells of interest using a standard phenol-chloroform extraction or a commercial kit. Ensure the DNA is free of RNA and protein contaminants.
-
DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled 5-hmU internal standard (e.g., [15N2, D2]-5-hmdU) to the digested sample. This is crucial for accurate quantification.
-
LC Separation: Separate the nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
MS/MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the endogenous 5-hmU and the isotope-labeled internal standard.
-
Quantification: Calculate the amount of 5-hmU in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.
B. Antibody-Based Detection
Antibodies specific for 5-hmU can be used for various immunoassays.
Protocol: Dot Blot for 5-hmU Detection
-
DNA Denaturation: Denature 1 µg of genomic DNA in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes, then neutralize with an equal volume of cold 2 M ammonium acetate (pH 7.0).
-
Membrane Spotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to 5-hmU overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol: Immunohistochemistry (IHC) for 5-hmU
-
Tissue Preparation: Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections. For frozen sections, embed fresh tissue in OCT compound and freeze.
-
Deparaffinization and Rehydration (for paraffin sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).
-
Permeabilization: Permeabilize the tissue sections with 0.25% Triton X-100 in PBS.
-
DNA Denaturation: Treat sections with 2N HCl for 30 minutes at 37°C to denature the DNA, followed by neutralization with 100 mM Tris-HCl (pH 8.5).
-
Blocking: Block with a solution containing normal serum from the same species as the secondary antibody and a blocking agent like BSA.
-
Primary Antibody Incubation: Incubate with the anti-5-hmU primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Use a standard IHC detection system, such as a biotinylated secondary antibody followed by streptavidin-HRP and a chromogenic substrate like DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
C. Genome-Wide Mapping of 5-hmU
Adapting techniques developed for 5-hmC, such as hMe-Seal, can enable the genome-wide mapping of 5-hmU. A specific method for selective labeling and enrichment of 5-hmU has also been described.[11]
Conceptual Workflow: 5-hmU-Seal
-
Selective Chemical Labeling: Utilize a specific enzyme, such as β-glucosyltransferase (βGT), to transfer a modified glucose moiety (e.g., containing an azide group) specifically to the hydroxyl group of 5-hmU.
-
Biotinylation: Attach a biotin molecule to the modified glucose via click chemistry.
-
DNA Fragmentation: Shear the genomic DNA into smaller fragments.
-
Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments containing 5-hmU.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.
IV. Signaling Pathways and Functional Roles
The precise signaling pathways and functional consequences of 5-hmU deposition are still under active investigation. However, a framework for its metabolism and potential roles in gene regulation is emerging.
A. Generation and Removal of 5-Hydroxymethyluridine
The following diagram illustrates the key enzymatic steps in the formation and removal of 5-hmU.
B. Potential Functional Roles of 5-hmU
The functional significance of 5-hmU as an epigenetic mark is an area of intense research. Several potential roles have been proposed:
-
Transcriptional Regulation: The presence of 5-hmU within gene bodies or regulatory regions may influence gene expression by altering the binding of transcription factors or recruiting specific "reader" proteins. While specific readers for 5-hmU are yet to be fully characterized, the existence of reader domains for other DNA modifications suggests a similar mechanism may apply.
-
Chromatin Structure Modulation: The addition of a hydroxyl group to thymine may alter the local DNA structure and flexibility, potentially impacting nucleosome positioning and higher-order chromatin organization.
-
Intermediate in DNA Demethylation: The pathway involving the deamination of 5-hmC to 5-hmU, followed by BER, represents a potential mechanism for active DNA demethylation, converting a methylated cytosine back to an unmodified cytosine.
The following diagram illustrates the potential downstream consequences of 5-hmU deposition and removal.
V. Conclusion and Future Directions
5-Hydroxymethyluridine is a fascinating and complex addition to the mammalian epigenome. While its low abundance has historically made it challenging to study, advancements in sensitive detection and mapping technologies are beginning to unravel its biological significance. For researchers and drug development professionals, understanding the dynamics of 5-hmU offers new avenues for exploring gene regulation, cellular differentiation, and the pathogenesis of diseases such as cancer.
Future research will likely focus on:
-
Comprehensive quantitative mapping of 5-hmU across a wider range of tissues, developmental stages, and disease models.
-
Identification and characterization of specific 5-hmU reader proteins and their role in translating this epigenetic mark into functional outcomes.
-
Elucidation of the regulatory mechanisms that control the activity of TET enzymes on thymine and the interplay between 5-hmU and other epigenetic modifications.
-
Development of novel therapeutic strategies that target the enzymes involved in 5-hmU metabolism for the treatment of various diseases.
As our understanding of this enigmatic mark grows, 5-hmU is poised to become an important piece of the intricate puzzle of epigenetic regulation in health and disease.
References
- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pronounced sequence specificity of the TET enzyme catalytic domain guides its cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 6. Germline ablation of SMUG1 DNA glycosylase causes loss of 5-hydroxymethyluracil- and UNG-backup uracil-excision activities and increases cancer predisposition of Ung−/−Msh2−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excision of 5-halogenated Uracils by Human Thymine DNA Glycosylase: Robust Activity for DNA Contexts other than CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxymethyluridine: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyluridine (5hmU), a modified pyrimidine nucleoside, has emerged from relative obscurity to become a focal point in the fields of epigenetics, virology, and molecular biology. Once primarily known as a rare component of bacteriophage DNA, recent discoveries have unveiled its significant presence and functional importance in a diverse range of organisms, from dinoflagellates to mammals. This technical guide provides an in-depth exploration of the natural occurrence and distribution of 5hmU, details the experimental protocols for its detection and quantification, and illustrates the key biological pathways in which it is involved. The quantitative data are summarized in structured tables for comparative analysis, and all relevant biological and experimental workflows are visualized using diagrams in the DOT language. This document is intended to serve as a critical resource for researchers and professionals seeking to understand and investigate the multifaceted roles of 5-Hydroxymethyluridine.
Natural Occurrence and Distribution of 5-Hydroxymethyluridine
5-Hydroxymethyluridine is not a canonical DNA or RNA base, but a modification that arises through specific enzymatic pathways or as a result of oxidative damage. Its abundance varies dramatically across different domains of life and even between different tissues within the same organism.
In Bacteriophages
Historically, 5hmU was first identified as a natural component of the DNA of certain bacteriophages, where it can completely or partially replace thymidine.[1][2][3] This modification is a key component of the phage's defense mechanism against host restriction enzymes.
-
Bacteriophages with 5hmU: Notable examples include Bacillus subtilis phages SP8, SP01, Φe, H1, 2C, and SP82.[1][2][4]
-
Function: The hydroxymethyl group can be further modified, for instance by glucosylation, which protects the phage DNA from degradation by the host's restriction endonucleases.[5]
In Eukaryotes
The presence of 5hmU in eukaryotes is more nuanced, with its levels and proposed functions differing significantly between protists and mammals.
Dinoflagellates are unique among eukaryotes for having remarkably high levels of 5hmU in their genomic DNA.[1][2][6] This modification is thought to play a crucial role in the organization and regulation of their unusual liquid crystalline chromosomes.
-
Abundance: Studies have shown that 5hmU can replace a significant portion of thymidine in the genomes of various dinoflagellates.[1][2] For instance, in Amphidinium carterae and Crypthecodinium cohnii, it has been reported that about 68% and 37% of thymidine can be replaced by 5hmU, respectively.[1] More recent studies using LC-MS/MS have reported varying, but still substantial, levels in different species.[1][2]
-
Function: Evidence suggests that 5hmU in dinoflagellates is an epigenetic mark involved in silencing transposable elements.[1][6] Its distribution is not random and is enriched in repeat elements.[1][6]
In kinetoplastid flagellates such as Trypanosoma brucei, 5hmU is a precursor to the hypermodified base J (β-D-glucosyl-hydroxymethyluracil).[7][8]
-
Abundance: The level of 5hmU in these organisms is estimated to be between 0.02% and 0.12% of the total nucleotides.[1]
-
Function: Base J, and by extension its precursor 5hmU, is involved in the regulation of gene expression, particularly in the context of antigenic variation and transcription termination.[8][9]
In mammalian cells, 5hmU is present at much lower levels compared to dinoflagellates and is considered a rare DNA modification.[10] Its presence is attributed to two primary sources: the oxidation of thymine and the deamination of 5-hydroxymethylcytosine (5hmC).[10]
-
Abundance: The levels of 5hmU in various mammalian somatic tissues are relatively stable, estimated to be around 0.5 molecules per 106 deoxynucleosides.[10]
-
Formation: 5hmU can be generated from thymine by the action of Ten-eleven translocation (TET) enzymes, which are known for their role in oxidizing 5-methylcytosine.[7][10] Alternatively, it can arise from the deamination of 5hmC, a key intermediate in active DNA demethylation.[10]
-
Function: The precise biological role of 5hmU in mammals is still under investigation. It may act as an epigenetic mark, or its accumulation could be a form of DNA damage that requires repair.[10] Its presence has been noted in mouse embryonic stem cells, and its levels can change during differentiation.[7]
In RNA
The presence of 5-hydroxymethyluridine has also been reported in RNA, specifically in ribosomal RNA (rRNA).[10] Its function in this context is thought to be related to rRNA quality control, in conjunction with the enzyme SMUG1.[10] The broader distribution and functional significance of 5hmU in different RNA species are areas of active research.
Quantitative Data on 5-Hydroxymethyluridine Abundance
The following tables summarize the quantitative data on 5hmU levels across different organisms and tissues, as reported in the scientific literature. These values have been determined using various techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Organism/Phage | Nucleic Acid | Abundance of 5hmU (as % of Thymidine or total bases) | Reference(s) |
| Bacillus subtilis Phages (e.g., SP8, SPO1) | DNA | Can completely or nearly completely replace thymidine. | [2][5] |
| Amphidinium carterae (Dinoflagellate) | DNA | 44.59% of total thymidine.[1][2] (Earlier reports suggested up to 68%[1]) | [1][2] |
| Crypthecodinium cohnii (Dinoflagellate) | DNA | 28.97% of total thymidine.[1][2] (Earlier reports suggested up to 37%[1]) | [1][2] |
| Symbiodinium sp. (Dinoflagellate) | DNA | 22.18% of total thymidine.[1][2] | [1][2] |
| Trypanosoma brucei (Kinetoplastid) | DNA | 0.02% - 0.12% of total nucleotides.[1] | [1] |
| Mammalian Tissues (Human, Rat, Porcine) | DNA | Approximately 0.5 per 106 nucleosides.[10] | [10] |
Experimental Protocols for 5-Hydroxymethyluridine Analysis
The accurate detection and quantification of 5hmU are crucial for understanding its biological roles. Several methodologies have been developed for this purpose, ranging from highly sensitive mass spectrometry-based approaches to selective enrichment techniques for genome-wide mapping.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of 5hmU in DNA and RNA.
Methodology:
-
Nucleic Acid Isolation: High-purity genomic DNA or total RNA is extracted from the biological sample of interest.
-
Enzymatic Hydrolysis: The purified nucleic acid is enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Chromatographic Separation: The resulting nucleoside mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The eluting nucleosides are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for 5-hydroxymethyl-2'-deoxyuridine (in DNA) or 5-hydroxymethyluridine (in RNA) and the canonical nucleosides are monitored for quantification.
-
Quantification: The amount of 5hmU is determined by comparing its peak area to that of a stable isotope-labeled internal standard and normalizing to the amount of a canonical nucleoside (e.g., thymidine).
Selective Chemical Labeling and Enrichment
For genome-wide mapping of 5hmU, methods that selectively tag and enrich for 5hmU-containing DNA fragments are employed.
This method leverages the activity of a specific glucosyltransferase from trypanosomes.
Methodology:
-
Genomic DNA Fragmentation: Genomic DNA is sonicated into smaller fragments (e.g., 500-3000 bp).
-
Selective Glucosylation: The fragmented DNA is treated with the base J glucosyltransferase (JGT) in the presence of UDP-glucose. JGT specifically transfers a glucose moiety to the hydroxymethyl group of 5hmU, converting it to base J.[7]
-
Immunoprecipitation: The glucosylated DNA (containing base J) is then selectively immunoprecipitated using antibodies that specifically recognize base J.
-
Analysis: The enriched DNA fragments can be analyzed by quantitative PCR (qPCR) to determine the presence of 5hmU at specific loci or subjected to high-throughput sequencing to map the genome-wide distribution of 5hmU.
This approach involves the enzymatic transfer of a modified phosphate group to 5hmU, which can then be used for enrichment.
Methodology:
-
Enzymatic Phosphorylation: A specific 5-hydroxymethyluridine DNA kinase (5hmUDK) is used to selectively transfer a modified γ-phosphate from a synthetic ATP analog (containing a biotin or azide group) to the hydroxymethyl group of 5hmU.[11]
-
Enrichment: The labeled DNA fragments are then enriched using streptavidin-coated beads (for biotin) or through a click chemistry reaction (for azide).
-
Sequencing: The enriched fragments are then prepared for high-throughput sequencing to determine the genomic locations of 5hmU.
Immunoblotting (Dot Blot)
This is a semi-quantitative method to assess the overall levels of 5hmU in a DNA sample.
Methodology:
-
DNA Denaturation: Genomic DNA is serially diluted and denatured using sodium hydroxide.
-
Membrane Transfer: The denatured DNA is blotted onto a nitrocellulose or nylon membrane.
-
Immunodetection: The membrane is incubated with an antibody that recognizes 5hmU (or more commonly, the glucosylated form, base J, after JGT treatment).
-
Visualization: The bound primary antibody is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is visualized using a chemiluminescent substrate.
Biological Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key known biological pathways involving 5-Hydroxymethyluridine and a typical experimental workflow for its analysis.
Biosynthesis of 5-Hydroxymethyluridine
Caption: Biosynthesis pathways of 5-Hydroxymethyluridine in bacteriophages and eukaryotes.
Potential Fates and Roles of 5hmU in Mammalian DNA
Caption: Formation and potential biological roles of 5-Hydroxymethyluridine in mammalian DNA.
Experimental Workflow for Genome-Wide 5hmU Mapping
Caption: A generalized experimental workflow for the genome-wide mapping of 5-Hydroxymethyluridine.
Conclusion
5-Hydroxymethyluridine is a fascinating modified nucleoside with a diverse and significant presence across the tree of life. From its role as a fundamental component of some viral genomes to its function as a nuanced epigenetic regulator in complex eukaryotes, the study of 5hmU is a rapidly advancing field. The development of sophisticated analytical techniques has been instrumental in uncovering its distribution and abundance, paving the way for a deeper understanding of its biological functions. This guide provides a solid foundation for researchers and professionals aiming to explore the intricacies of 5hmU, offering a summary of its known occurrences, quantitative data, and the methodologies required for its investigation. As research continues, the full extent of 5hmU's impact on genome stability, gene regulation, and disease is yet to be fully elucidated, promising exciting new discoveries in the years to come.
References
- 1. pnas.org [pnas.org]
- 2. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro Type II Restriction of Bacteriophage DNA With Modified Pyrimidines [frontiersin.org]
- 5. Type II Restriction of Bacteriophage DNA With 5hmdU-Derived Base Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of 5-Hydroxymethyluridine: A Technical Guide to TET Dioxygenase Activity
Abstract
The Ten-Eleven Translocation (TET) family of enzymes, established as pivotal regulators in epigenetics through the oxidation of 5-methylcytosine (5mC) in DNA, are increasingly recognized for their broader substrate scope, including RNA modifications. This technical guide provides an in-depth exploration of the enzymatic synthesis of 5-Hydroxymethyluridine (5-hmU) from 5-methyluridine, a reaction catalyzed by TET dioxygenases. We detail the core catalytic mechanism, present available quantitative data on TET enzyme activity, and provide comprehensive experimental protocols for conducting in vitro synthesis and analysis. This document serves as a foundational resource for researchers investigating RNA epigenetics and professionals exploring novel pathways for therapeutic development.
Introduction: Expanding the Role of TET Enzymes
The Ten-Eleven Translocation (TET) proteins (TET1, TET2, TET3) are a family of Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenases.[1][2] They are instrumental in the process of DNA demethylation by iteratively oxidizing the methyl group of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2][3][4] This oxidative cascade is a key mechanism for epigenetic regulation in gene expression, development, and disease.[1][5]
While the role of TET enzymes in modifying DNA is well-established, emerging evidence has revealed their activity on RNA substrates.[6][7] TET enzymes have been shown to oxidize 5-methylcytidine in RNA and, notably, can also catalyze the oxidation of thymine (5-methyluracil) to 5-hydroxymethyluracil (5hmU), the nucleobase of 5-hydroxymethyluridine.[8][9] This capability positions TET enzymes as key players in the expanding field of epitranscriptomics, suggesting regulatory roles for these modifications in RNA processing, stability, and function. This guide focuses specifically on the enzymatic synthesis of 5-hydroxymethyluridine, providing the technical foundation required to study this process in a laboratory setting.
The Core Catalytic Mechanism
The enzymatic activity of TET proteins is dependent on the presence of molecular oxygen (O₂), Fe(II) as a crucial cofactor, and α-ketoglutarate (α-KG) as a co-substrate.[10] The catalytic cycle for the hydroxylation of 5-methyluridine follows a conserved mechanism for α-KG-dependent dioxygenases:
-
Binding: The reaction begins with the binding of α-KG and the substrate (5-methyluridine within an RNA molecule) to the enzyme's active site, which contains a coordinated Fe(II) ion.[1][2]
-
Oxygen Activation: Molecular oxygen binds to the Fe(II) center.
-
Oxidative Decarboxylation: A coupled reaction occurs where the Fe(II) is oxidized, inducing the oxidation of the substrate's methyl group and the simultaneous oxidative decarboxylation of α-KG into succinate and carbon dioxide.[1]
-
Product Release: The hydroxylated product, 5-hydroxymethyluridine, along with succinate and CO₂, are released, and the Fe(II) cofactor is regenerated for the next catalytic cycle. Ascorbate (Vitamin C) is often required as a reducing agent to efficiently regenerate the Fe(II) state.[1]
Quantitative Analysis of TET Enzyme Activity
While extensive kinetic data exists for TET-mediated oxidation of 5mC in DNA, specific data for 5-methyluridine in RNA is less prevalent. However, existing studies provide valuable quantitative insights into substrate preference and reaction efficiency, which can be extrapolated to inform the design of synthesis experiments.
Table 1: Substrate Preference & Reaction Efficiency of TET Enzymes
This table summarizes the relative reactivity and conversion rates of TET enzymes on various substrates, highlighting the general preference for DNA over RNA.
| Enzyme | Substrate(s) | Observation | Finding | Reference |
| hTET2-CD | ssDNA (5mC) vs. ssRNA (5mC) | Comparative Reactivity | ssDNA is the preferred substrate. | [7][11] |
| TET1-CD | ssDNA (5mC) vs. ssRNA (5mC) | Comparative Reactivity | 6.6-fold higher conversion for ssDNA substrate. | [7] |
| TET2-CD | ssDNA (5mC) vs. ssRNA (5mC) | Comparative Reactivity | 1.5-fold higher conversion for ssDNA substrate. | [7] |
| TET3-CD | ssDNA (5mC) vs. ssRNA (5mC) | Comparative Reactivity | 5.0-fold higher conversion for ssDNA substrate. | [7] |
| Tet2 | 5mC-DNA | Time-course Conversion | >95% conversion of 5mC to 5hmC (~60%), 5fC (~30%), and 5caC (~5%) in 10 minutes. | [12] |
| Tet2 | 5hmC-DNA | Time-course Conversion | ~40% conversion of 5hmC to 5fC and 5caC in 10 minutes. | [12] |
| Mammalian TETs | 5mC, 5hmC, 5fC in DNA | Relative Oxidation Rate | Oxidation of 5mC → 5hmC is ~3.5x faster than 5hmC → 5fC. | [13] |
CD: Catalytic Domain; ss: single-stranded
Experimental Protocols for In Vitro Synthesis
This section provides a detailed methodology for the enzymatic synthesis of 5-hydroxymethyluridine using recombinant TET enzymes and subsequent analysis of the products.
Preparation of 5-Methyluridine-Containing RNA Substrate
An RNA substrate containing 5-methyluridine (5-meU) can be generated via in vitro transcription.
Materials:
-
Linearized plasmid DNA template or PCR product with a T7 promoter
-
NTP mix (ATP, GTP, CTP)
-
5-methyluridine-5'-Triphosphate (5-meUTP)
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)
Protocol:
-
Assemble the transcription reaction at room temperature. For a 50 µL reaction:
-
Nuclease-free water: to 50 µL
-
5x Transcription Buffer: 10 µL
-
100 mM DTT: 5 µL
-
ATP, GTP, CTP (10 mM each): 5 µL
-
5-meUTP (10 mM): 5 µL
-
Linear DNA Template: 1-2 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubate at 37°C for 2-4 hours.
-
Add 2 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-20 minutes.
-
Purify the transcribed RNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water and quantify its concentration using a spectrophotometer (e.g., NanoDrop). Verify RNA integrity via gel electrophoresis.
In Vitro TET Enzyme Reaction
This protocol details the core enzymatic reaction to produce 5-hydroxymethyluridine.
Materials:
-
Purified recombinant TET catalytic domain (e.g., hTET2-CD)
-
Purified 5-meU-containing RNA substrate
-
Reaction Buffer: 50 mM HEPES (pH 7.5-8.0), 100 mM NaCl, 1 mM DTT
-
Cofactors:
-
Fe(NH₄)₂(SO₄)₂ (prepare fresh at 10 mM)
-
α-ketoglutarate (prepare fresh at 100 mM)
-
L-Ascorbic acid (prepare fresh at 100 mM)
-
-
Reaction Stop Solution: 0.5 M EDTA
Protocol:
-
Set up the enzymatic reaction on ice. For a 50 µL total volume:
-
Nuclease-free water: to 50 µL
-
5-meU-containing RNA: 1-5 µg (final concentration ~0.5-2 µM)
-
Reaction Buffer Components
-
Recombinant TET Enzyme: ~1-2 µM
-
-
Initiate the reaction by adding the cofactors to the following final concentrations:
-
Fe(II): 75 µM
-
α-ketoglutarate: 1 mM
-
Ascorbate: 2 mM
-
-
Mix gently and incubate at 37°C for 1-2 hours.[14]
-
Terminate the reaction by adding 5 µL of 0.5 M EDTA.
-
The resulting RNA containing 5-hydroxymethyluridine can be purified immediately or stored at -80°C.
Product Analysis via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying modified nucleosides.
Materials:
-
Nuclease P1
-
Calf Intestinal Alkaline Phosphatase (CIAP) or similar
-
LC-MS/MS system with a C18 reverse-phase column
Protocol:
-
RNA Digestion:
-
To the purified RNA product, add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-monophosphate nucleosides.
-
Add CIAP and incubate for an additional 1-2 hours at 37°C to dephosphorylate the nucleosides.
-
-
Sample Preparation: Filter the digested sample through a 3 kDa molecular weight cutoff filter to remove the enzymes.[14]
-
LC-MS/MS Analysis:
-
Inject the filtered sample into the LC-MS/MS system.
-
Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 5-methyluridine and 5-hydroxymethyluridine using mass spectrometry in multiple reaction monitoring (MRM) mode, using known standards for calibration.
-
Visualized Workflows and Relationships
References
- 1. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET enzymes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. proteopedia.org [proteopedia.org]
- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity and Promiscuity in TET-mediated oxidation of 5-methylcytosine in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of TET Enzymes. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]
- 11. Selectivity and Promiscuity in TET-Mediated Oxidation of 5-Methylcytosine in DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxymethyluridine Formation from Thymine Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyluridine (5hmU) is a modified pyrimidine base that arises from the oxidation of thymine. Historically viewed primarily as a DNA damage lesion, recent discoveries have unveiled its role as a potential epigenetic marker, particularly in specific biological contexts such as embryonic stem cells and the unique genomes of dinoflagellates. This technical guide provides an in-depth overview of the formation of 5hmU from thymine, detailing the enzymatic pathways, chemical mechanisms, and biological significance. Furthermore, it offers a compilation of detailed experimental protocols for the detection, quantification, and genome-wide mapping of 5hmU, serving as a valuable resource for researchers in the fields of epigenetics, DNA damage and repair, and drug development.
Introduction
The landscape of epigenetics has been significantly broadened by the discovery of various DNA modifications beyond the canonical 5-methylcytosine (5mC). Among these is 5-hydroxymethyluridine (5hmU), a direct oxidation product of thymine. While the oxidation of thymine can occur through reactions with reactive oxygen species (ROS), leading to DNA damage[1][2], there is compelling evidence for the enzymatic production of 5hmU by the Ten-Eleven Translocation (TET) family of dioxygenases and related J-binding proteins (JBPs)[1][2][3][4][5]. This enzymatic formation suggests a regulated process with potential functional implications, distinguishing 5hmU from a mere lesion.
In most eukaryotic cells, 5hmU is present at very low levels[4]. However, it is found in significantly higher amounts in certain organisms, such as dinoflagellates, where it can replace a substantial portion of thymine in the genome[4][6]. In mammalian embryonic stem cells, the levels of 5hmU are also dynamically regulated, hinting at a role in development and differentiation[7]. The presence of 5hmU can influence the binding of proteins to DNA, thereby potentially affecting chromatin structure and gene expression[2][3].
This guide will delve into the core aspects of 5hmU formation, its biological relevance, and the methodologies employed to study this intriguing DNA modification.
Enzymatic Formation of 5-Hydroxymethyluridine
The primary enzymatic drivers behind the conversion of thymine to 5hmU are the TET family of Fe(II)/2-oxoglutarate-dependent dioxygenases[1][2][3]. These enzymes are well-known for their role in the oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[1][5].
The catalytic mechanism involves the hydroxylation of the methyl group of thymine. In dinoflagellates and kinetoplastids, J-binding proteins (JBPs), which are homologs of TET enzymes, are responsible for the synthesis of 5hmU[4][5].
Signaling and Regulatory Pathways
The formation of 5hmU is integrated into the broader landscape of epigenetic regulation. The same TET enzymes that mediate the dynamic regulation of 5mC are also responsible for thymine oxidation, suggesting a potential interplay between these two modified bases.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. DNA immunoprecipitation semiconductor sequencing (DIP-SC-seq) as a rapid method to generate genome wide epigenetic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
5-Hydroxymethyluridine: A Potential Epigenetic Biomarker in Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of epigenetics, beyond the well-studied 5-methylcytosine (5mC), lies a spectrum of other DNA modifications with emerging biological significance. Among these is 5-Hydroxymethyluridine (5-hmU), a modified pyrimidine base. While considered a rare modification in mammalian DNA, often resulting from oxidative damage or as a metabolic byproduct, recent evidence points towards a more regulated presence and a potential role as an epigenetic marker.[1][2] In contrast, 5-hmU is found in strikingly high abundance in the genomes of certain organisms like dinoflagellates, where it replaces a significant portion of thymine and is involved in gene silencing.[3][4][5]
This technical guide provides a comprehensive overview of 5-hmU, focusing on its biosynthesis, biological function, and its burgeoning potential as a biomarker in various disease states. We will delve into the detailed experimental protocols for its detection and quantification and present current data to aid researchers and drug development professionals in this innovative area of epigenetic research.
Biosynthesis and Biological Function
The presence of 5-hmU in genomic DNA is attributed to several pathways, suggesting its role may be context-dependent, acting as either a DNA lesion or a functional epigenetic mark.
Formation Pathways:
-
Oxidation of Thymine: The Ten-Eleven Translocation (TET) family of dioxygenase enzymes, known for oxidizing 5-mC to 5-hydroxymethylcytosine (5-hmC), can also directly oxidize the methyl group of thymine to form 5-hmU paired with adenine.[6]
-
Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-hmC, a key intermediate in active DNA demethylation, can undergo deamination by enzymes like activation-induced cytidine deaminase (AID) or the APOBEC family, resulting in the formation of 5-hmU mispaired with guanine.[2]
-
Oxidative Stress: Reactive oxygen species (ROS) can induce the hydroxylation of thymine, leading to the formation of 5-hmU as a form of DNA damage.[2]
The dual origin of 5-hmU—arising from both enzymatic processes and oxidative damage—complicates the interpretation of its biological role. However, its enzymatic formation by TET proteins suggests it may serve as a distinct epigenetic signal.[1][2] In dinoflagellates, 5-hmU is enzymatically installed post-replication and plays a clear role in silencing transposable elements, providing strong evidence for its function in epigenetic regulation.[3][4]
5-hmU as a Potential Biomarker in Disease
While research into 5-hmU as a direct biomarker is nascent, its relationship with 5-hmC, a well-documented marker, provides a strong rationale for its investigation. Global loss of 5-hmC is a recognized hallmark of many cancers and is associated with tumor progression and poor survival.[7][8][9] Since 5-hmU can be derived from 5-hmC, alterations in 5-hmC levels in disease may lead to corresponding changes in 5-hmU.
Cancer: The global levels of 5-hmC are significantly depleted in a wide array of cancers, including those of the lung, brain, breast, prostate, and liver, when compared to adjacent normal tissues.[7][9] This loss can be attributed to mutations in TET enzymes or in genes like isocitrate dehydrogenase (IDH), which produces a TET-inhibiting metabolite.[8] Given that TET enzymes also mediate thymine oxidation to 5-hmU, dysregulation of TET activity in cancer could directly impact 5-hmU levels. Therefore, urinary or circulating 5-hmU could serve as a non-invasive proxy for these epigenetic alterations.
Cardiovascular Disease (CVD): Epigenetic modifications, including 5-hmC, are increasingly implicated in the pathogenesis of atherosclerosis and coronary artery disease (CAD).[10] Studies have shown that 5-hmC signatures in circulating cell-free DNA (cfDNA) can effectively diagnose and stratify CAD patients.[11] Specifically, 5-hmC levels are markedly reduced in atherosclerotic plaques.[11] The link to inflammation, a key driver of atherosclerosis, and the involvement of TET enzymes suggest that 5-hmU may also be a relevant marker in this context.[10]
Neurological Disorders: The brain exhibits the highest levels of 5-hmC in the body, where it plays a critical role in neurodevelopment and function.[12][13][14] Alterations in 5-hmC patterns have been linked to various neurological and neurodegenerative diseases. As a stable modification in the nervous system, any pathological process that affects 5-hmC turnover or DNA damage could potentially alter the landscape of 5-hmU.
Quantitative Data Summary
Direct quantitative comparisons of 5-hmU in human disease are limited. However, data on its baseline levels and the levels of its precursor, 5-hmC, provide a crucial framework for its potential as a biomarker.
| Analyte | Organism/Tissue Type | Condition | Reported Level / Change | Citation |
| 5-hmU | Human Tissues (e.g., colon) | Normal | ~0.5 molecules per 10⁶ nucleosides | [2] |
| 5-hmU | Dinoflagellate (A. carterae) | Normal | 44.59% of total thymidine | [5] |
| 5-hmU | Dinoflagellate (C. cohnii) | Normal | 28.97% of total thymidine | [5] |
| 5-hmC | Human Lung Cancer (SCC) | Tumor vs. Normal | 2- to 5-fold reduction in tumors | [9] |
| 5-hmC | Human Brain Tumors | Tumor vs. Normal | Up to >30-fold reduction in tumors | [9] |
| 5-hmC | Human Cancers (General) | Negative/Low vs. High | Associated with poor overall survival (HR=1.76) | [8] |
| 5-hmC | Human cfDNA | CAD vs. Normal | Significant differences in gene body enrichment | [11] |
Experimental Protocols for 5-hmU Detection
Accurate and sensitive detection is paramount for validating 5-hmU as a biomarker. Several methodologies can be employed, ranging from highly quantitative mass spectrometry to high-throughput immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides. It offers high specificity and sensitivity, allowing for the simultaneous measurement of 5-hmU, 5-mC, 5-hmC, and other modifications from a small amount of genomic DNA.[15][16]
Methodology:
-
DNA Extraction: Genomic DNA is isolated from tissues, cells, or cfDNA.
-
Enzymatic Digestion: The DNA is completely hydrolyzed into individual deoxyribonucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system, often using a reversed-phase C18 column. A gradient of solvents is used to separate the nucleosides based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated nucleosides are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for 5-hmU is selected and fragmented, and a resulting characteristic product ion is detected. Stable isotope-labeled internal standards are used to ensure accurate quantification.[17][18]
Immuno-based Methods (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) provide a high-throughput and cost-effective method for quantifying global levels of DNA modifications. While most commercial kits are designed for 5-hmC, the principle can be adapted for 5-hmU with a specific antibody.[19][20][21]
Methodology:
-
DNA Binding: Genomic DNA is denatured and immobilized onto microplate wells.
-
Antibody Incubation: A primary antibody specific to 5-hmU is added and binds to the immobilized DNA.
-
Secondary Antibody & Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.
-
Signal Generation: A substrate is added, which is converted by the enzyme into a colorimetric or chemiluminescent signal.
-
Quantification: The signal intensity, proportional to the amount of 5-hmU, is measured using a plate reader. A standard curve generated from DNA with known amounts of 5-hmU is used for absolute quantification.
Genome-wide Mapping and Sequencing
To understand the functional role of 5-hmU, it is crucial to identify its specific genomic locations. Several techniques have been developed for this purpose.
Methodology (Glucosylation-Based): This approach leverages the specific enzymatic glucosylation of the hydroxyl group of 5-hmU.[6][22]
-
Selective Tagging: An enzyme, such as the base J glucosyltransferase (JGT) from trypanosomes, is used to transfer a glucose moiety from UDP-glucose to the 5-hmU residues in the DNA, creating glucosyl-5-hmU (base J).
-
Enrichment: The glucosylated DNA fragments can then be selectively enriched using either an antibody that recognizes base J or by affinity pull-down with J-binding protein 1 (JBP1).[6][22]
-
Sequencing: The enriched DNA fragments are then analyzed by next-generation sequencing (NGS) to map the 5-hmU locations across the genome.
Other innovative methods utilize enzymes like 5-hydroxymethyluridine DNA kinase (5-HMUDK) to specifically phosphorylate 5-hmU, enabling bioorthogonal labeling and enrichment for sequencing.[23][24]
Conclusion and Future Perspectives
5-Hydroxymethyluridine stands at the intersection of DNA damage and epigenetic regulation. Its enzymatic origins via the TET pathway and its established role in gene silencing in lower eukaryotes provide a compelling basis for its investigation as an epigenetic mark in mammals. While direct evidence linking 5-hmU levels to specific human diseases is still emerging, its intimate metabolic relationship with 5-hmC—a proven biomarker in cancer and cardiovascular disease—strongly suggests its potential.
The development of highly sensitive analytical methods like LC-MS/MS and innovative enrichment strategies for sequencing are critical next steps. Future research should focus on:
-
Establishing Baseline Levels: Quantifying 5-hmU in a wide range of normal and diseased human tissues to establish reference ranges.
-
Non-invasive Monitoring: Validating the use of urinary or cfDNA 5-hmU as a non-invasive biomarker for disease diagnosis, prognosis, and therapeutic monitoring.
-
Functional Studies: Elucidating the precise biological functions of 5-hmU in gene regulation and its interplay with other epigenetic marks in health and disease.
As our understanding of the epitranscriptome and epigenome deepens, 5-hmU is poised to emerge from the shadows of its more famous relatives, offering a new layer of biological information and a promising avenue for novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation-related 5-hydroxymethylation signatures as markers for clinical presentations of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic and predictive biomarkers for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]
- 13. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Mass Spectrometry-Based Analysis of β-D-Glucosyl-5-hydroxymethyluracil in Genomic DNA of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MethylFlash Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric) | EpigenTek [epigentek.com]
- 20. zymoresearch.com [zymoresearch.com]
- 21. ELISA-Based Quantitation of Global 5hmC Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neb.com [neb.com]
Methodological & Application
Application Notes and Protocols for the Detection of 5-Hydroxymethyluridine in Genomic DNA
These application notes provide an overview and detailed protocols for the detection and quantification of 5-Hydroxymethyluridine (5-hmU), a modified pyrimidine base found in the genomic DNA of various organisms. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to 5-Hydroxymethyluridine (5-hmU)
5-Hydroxymethyluridine (5-hmU) is a modified nucleoside that has been identified in the DNA of a range of organisms, from bacteriophages to mammals. In mammals, it is considered a rare DNA modification. The biological function of 5-hmU is an active area of research, with potential roles in epigenetic regulation and DNA repair pathways. Accurate and sensitive detection of 5-hmU is crucial for understanding its physiological and pathological significance.
Overview of Detection Methods
A variety of methods have been developed for the detection and quantification of 5-hmU in genomic DNA. These techniques can be broadly categorized into:
-
Chromatography-based methods: Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and accurate quantification.
-
Antibody-based methods: These methods utilize specific antibodies to recognize and bind to 5-hmU.
-
Chemical labeling-based methods: These techniques involve the chemical modification of 5-hmU for subsequent detection.
-
Sequencing-based methods: These approaches enable the genome-wide mapping of 5-hmU at single-base resolution.
The choice of method depends on the specific research question, the amount of available DNA, and the required level of sensitivity and resolution.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and quantitative method for the global quantification of 5-hmU in genomic DNA. It involves the enzymatic digestion of DNA into individual nucleosides, followed by separation using liquid chromatography and detection by mass spectrometry.
Experimental Protocol
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the sample of interest using a standard DNA extraction kit or protocol.
-
DNA Digestion:
-
To 1-5 µg of genomic DNA, add nuclease P1 (2 units) in 20 mM sodium acetate (pH 5.2).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (1 unit) and continue incubation at 37°C for an additional 1 hour.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the digested sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant to a new tube.
-
If necessary, dilute the sample with the mobile phase to the desired concentration.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Separate the nucleosides on a C18 reverse-phase column.
-
Detect and quantify the nucleosides using a mass spectrometer in multiple reaction monitoring (MRM) mode. The transition for 5-hmU is typically m/z 259 -> 143.
-
Quantify 5-hmU levels relative to a standard curve of known concentrations.
-
Quantitative Data
| Parameter | LC-MS |
| Limit of Detection | ~1 fmol |
| Input DNA | 1-5 µg |
| Quantitative Range | Wide dynamic range |
| Resolution | Global quantification |
Method 2: Antibody-Based Detection (Dot Blot)
Dot blot analysis is a simple and rapid method for the semi-quantitative detection of 5-hmU using a specific antibody.
Experimental Protocol
-
DNA Denaturation:
-
Denature 1 µg of genomic DNA in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes.
-
Immediately cool the sample on ice for 5 minutes.
-
Neutralize the sample by adding an equal volume of 2 M ammonium acetate (pH 7.0).
-
-
Membrane spotting:
-
Spot the denatured DNA onto a nitrocellulose or nylon membrane using a dot blot apparatus.
-
Crosslink the DNA to the membrane by UV irradiation or baking at 80°C for 30 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for 5-hmU (e.g., rabbit anti-5-hmU) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imager.
-
Quantify the dot intensity using image analysis software.
-
Workflow Diagram
Caption: Workflow for antibody-based dot blot detection of 5-hmU.
Method 3: Chemical Labeling-Based Detection (hMe-Seal)
The hMe-Seal method involves the selective chemical labeling of 5-hydroxymethylcytosine (5-hmC) and 5-hmU with a glucose moiety containing an azide group, followed by click chemistry to attach a biotin tag for enrichment and detection.
Experimental Protocol
-
Glycosylation of 5-hmU:
-
To 1 µg of genomic DNA, add T4 phage β-glucosyltransferase (β-GT) and UDP-6-azide-glucose (UDP-Glc-N3).
-
Incubate at 37°C for 1 hour. This step selectively transfers the azide-glucose to the hydroxyl group of 5-hmU and 5-hmC.
-
-
Click Chemistry Reaction:
-
To the glycosylated DNA, add a biotin-alkyne conjugate and a copper(I) catalyst (e.g., Cu(I)-TBTA).
-
Incubate at room temperature for 1 hour. This attaches a biotin molecule to the azide group.
-
-
Enrichment of Labeled DNA (Optional, for sequencing):
-
Fragment the biotinylated DNA by sonication.
-
Enrich the biotin-labeled DNA fragments using streptavidin-coated magnetic beads.
-
-
Detection:
-
For dot blot analysis, spot the biotinylated DNA onto a membrane and detect with streptavidin-HRP.
-
For sequencing, the enriched DNA can be used for library preparation and next-generation sequencing.
-
Workflow Diagram
Caption: Workflow for chemical labeling of 5-hmU using the hMe-Seal method.
Method 4: Sequencing-Based Methods
Several sequencing-based methods have been developed for the genome-wide mapping of 5-hmU at single-base resolution. One such method is GLIB (glycosylation and labeling-based 5-hmU mapping).
Experimental Protocol (GLIB)
-
Glycosylation and Biotinylation:
-
Perform the hMe-Seal protocol as described above to label 5-hmU and 5-hmC with biotin.
-
-
Library Preparation:
-
Fragment the biotinylated DNA.
-
Ligate sequencing adapters to the DNA fragments.
-
-
Streptavidin Enrichment:
-
Enrich the biotin-labeled DNA fragments using streptavidin beads.
-
-
PCR Amplification:
-
Amplify the enriched DNA fragments by PCR.
-
-
Next-Generation Sequencing:
-
Sequence the amplified library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify peaks of enriched reads, which correspond to the locations of 5-hmU and 5-hmC.
-
Comparative Summary of Methods
| Method | Principle | Resolution | Throughput | Input DNA | Advantages | Limitations |
| LC-MS | Chemical | Global | Low | 1-5 µg | Highly quantitative, high sensitivity | Requires specialized equipment, no positional information |
| Dot Blot | Antibody-based | Global | High | 0.1-1 µg | Simple, rapid, semi-quantitative | Antibody specificity can be an issue, low resolution |
| hMe-Seal | Chemical Labeling | Locus-specific to genome-wide | Medium to High | 0.1-5 µg | High specificity, versatile for different downstream applications | Can be technically demanding |
| GLIB | Sequencing-based | Single-base | High | 1-10 µg | Genome-wide mapping, high resolution | Does not distinguish between 5-hmU and 5-hmC, complex workflow |
Logical Relationship of Detection Strategies
Caption: Decision tree for selecting a 5-hmU detection method.
Application Notes and Protocols for the Synthesis of 5-Hydroxymethyluridine-Modified RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of RNA oligonucleotides containing 5-hydroxymethyluridine (5hmU). The inclusion of 5hmU, a naturally occurring modified nucleoside, into synthetic RNA is of significant interest for various applications in epitranscriptomics, diagnostics, and the development of RNA-based therapeutics.[1][2][] This document outlines the synthesis of the necessary 5-hydroxymethyluridine phosphoramidite building block, its incorporation into RNA sequences via automated solid-phase synthesis, and the subsequent deprotection and purification of the final modified oligonucleotide.
I. Application Notes
Significance of 5-Hydroxymethyluridine in RNA
5-Hydroxymethyluridine is a post-transcriptional modification found in the RNA of various organisms.[4] In mammals, it is considered an epigenetic mark that may play a role in gene regulation and cellular processes.[4] The ability to synthesize RNA oligonucleotides with site-specific incorporation of 5hmU is crucial for:
-
Elucidating Biological Function: Synthetic 5hmU-modified RNAs are invaluable tools for investigating the impact of this modification on RNA structure, stability, and its recognition by RNA-binding proteins and enzymes.
-
Development of RNA Therapeutics: The modification of therapeutic RNAs, such as messenger RNA (mRNA) and small interfering RNA (siRNA), with natural nucleosides like 5hmU can enhance their stability, reduce immunogenicity, and improve translational efficiency.[5][6][7] This is a critical aspect in the design of next-generation RNA-based drugs and vaccines.[8]
-
Diagnostic Tool Development: Oligonucleotides containing 5hmU can be used as standards or probes in analytical methods for detecting and quantifying this modification in biological samples.[4]
Overview of the Synthetic Strategy
The synthesis of 5hmU-modified RNA oligonucleotides is achieved through a well-established solid-phase phosphoramidite chemistry approach.[1][2][9] The overall process can be broken down into three main stages:
-
Synthesis of 5-Hydroxymethyluridine Phosphoramidite: This involves the chemical synthesis of the key building block, a 5-hydroxymethyluridine derivative with protecting groups suitable for automated RNA synthesis.
-
Automated Solid-Phase Synthesis: The modified phosphoramidite is incorporated at specific positions within an RNA sequence using a standard automated RNA synthesizer.
-
Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified to a high degree of homogeneity.
II. Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis of 5-hydroxymethyluridine-modified RNA oligonucleotides.
Table 1: Synthesis of 5-Hydroxymethyluridine Phosphoramidite
| Step | Reagents and Conditions | Yield | Reference |
| Acetylation of 5-hydroxymethyluridine | Acetic acid, trifluoroacetic acid (catalytic), reflux | 84% | [10] |
| 2'-O-TBDMS protection | TBDMSCl, AgNO3, pyridine, THF, room temperature, 4 h | 44% | [9] |
| 5'-O-DMT protection | DMT-Cl, pyridine | 65% | [9] |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, 1-methylimidazole, CH2Cl2, room temperature, 5 h | 80% | [9] |
| Overall Yield | Four steps from 5-hydroxymethyluridine | 14% | [9] |
Table 2: Solid-Phase Synthesis and Purification of 5hmU-Modified RNA
| Parameter | Value | Reference |
| Coupling Efficiency of 5hmU Phosphoramidite | >98% (as determined by trityl cation assay) | [9] |
| Final Product Purity (HPLC) | High, with minor byproducts easily separable by chromatography. | [9] |
III. Experimental Protocols
Protocol 1: Synthesis of 5-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-5-acetoxymethyluridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol describes the synthesis of the 5hmU phosphoramidite building block required for solid-phase RNA synthesis.
1. Acetylation of 5-hydroxymethyluridine:
- Dissolve 5-hydroxymethyluridine in acetic acid.
- Add a catalytic amount of trifluoroacetic acid.
- Reflux the mixture and monitor the reaction by TLC.
- Upon completion, evaporate the solvent under reduced pressure.
- Purify the product by silica gel chromatography to yield 5-acetoxymethyluridine.[10]
2. 5'-O-Dimethoxytritylation:
- Dissolve 5-acetoxymethyluridine in pyridine.
- Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at 0°C.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with methanol.
- Extract the product with an organic solvent and wash with aqueous sodium bicarbonate and brine.
- Dry the organic layer, evaporate the solvent, and purify by silica gel chromatography to obtain 5'-O-DMT-5-acetoxymethyluridine.
3. 2'-O-tert-butyldimethylsilylation:
- Dissolve 5'-O-DMT-5-acetoxymethyluridine in pyridine.
- Add silver nitrate (AgNO₃).
- Add tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature.
- Monitor the reaction by TLC.
- After completion, filter the reaction mixture and evaporate the solvent.
- Purify the product by silica gel chromatography to yield 5'-O-DMT-2'-O-TBDMS-5-acetoxymethyluridine.[9]
4. Phosphitylation:
- Dissolve the product from the previous step in anhydrous dichloromethane.
- Add N,N-diisopropylethylamine (DIPEA) and 1-methylimidazole.
- Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.
- Stir the reaction at room temperature.
- Upon completion, quench the reaction with methanol.
- Extract the product and purify by silica gel chromatography to obtain the final 5hmU phosphoramidite.[9]
Protocol 2: Automated Solid-Phase Synthesis of 5hmU-Modified RNA
This protocol outlines the incorporation of the 5hmU phosphoramidite into an RNA oligonucleotide using a standard automated DNA/RNA synthesizer.
1. Materials:
- 5hmU phosphoramidite and standard A, C, G, U RNA phosphoramidites.
- Controlled Pore Glass (CPG) solid support.
- Standard synthesis reagents: activator (e.g., 5-ethylthio-1H-tetrazole), capping reagents, oxidizing agent, and deblocking agent.
2. Synthesis Cycle:
- The synthesis is performed in the 3' to 5' direction.
- Deblocking: Removal of the 5'-DMT group from the growing RNA chain.
- Coupling: The 5hmU phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 6 minutes is recommended.[11]
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
- The cycle is repeated until the desired sequence is synthesized.
Protocol 3: Deprotection and Purification of 5hmU-Modified RNA
This protocol describes the cleavage of the RNA from the solid support, removal of all protecting groups, and purification of the final product.
1. Cleavage and Base Deprotection:
- Transfer the CPG support to a screw-cap vial.
- Add a mixture of aqueous ammonia and methylamine (AMA) (1:1, v/v).
- Incubate at 65°C for 10 minutes.[12]
- Cool the vial and transfer the supernatant to a new tube.
- Dry the RNA pellet in a speed vacuum concentrator.
2. 2'-O-TBDMS Group Removal:
- Resuspend the dried RNA pellet in anhydrous dimethyl sulfoxide (DMSO).
- Add triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours.[11]
- Cool the reaction on ice.
3. Desalting:
- Precipitate the RNA by adding a salt solution (e.g., 3M sodium acetate) and an organic solvent (e.g., n-butanol).[11]
- Centrifuge to pellet the RNA, wash with ethanol, and dry the pellet.
4. Purification by HPLC:
- Purify the crude RNA by ion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[13][14][15]
- Monitor the elution profile by UV absorbance at 260 nm.
- Collect the fractions containing the full-length product.
- Desalt the purified RNA as described above.
5. Characterization:
- Confirm the identity and purity of the final 5hmU-modified RNA oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and analytical HPLC or PAGE.[16][17]
IV. Visualizations
Caption: Workflow for the synthesis of 5hmU-modified RNA.
Caption: Automated solid-phase synthesis cycle for RNA.
References
- 1. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 6. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 8. A novel deep generative model for mRNA vaccine development: Designing 5′ UTRs with N1-methyl-pseudouridine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC methods for purity evaluation of man-made single-stranded RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Hydroxymethylome: A Detailed Protocol for 5hmU Pull-Down Assay Using J-Binding Protein 1
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the study of epigenetic modifications is paramount to understanding gene regulation in health and disease. Among these modifications, 5-hydroxymethyluracil (5hmU) and 5-hydroxymethylcytosine (5hmC), oxidative products of thymine and 5-methylcytosine respectively, are gaining prominence as crucial epigenetic marks. J-binding protein 1 (JBP1), a protein from kinetoplastids, exhibits a specific affinity for β-glucosyl-5-hydroxymethyluracil (base J) and its analog, β-glucosyl-5-hydroxymethylcytosine (β-glu-5hmC). This specific interaction forms the basis of a powerful pull-down assay to enrich and analyze DNA fragments containing these modifications.
This document provides a detailed protocol for the enrichment of 5hmU and 5hmC containing DNA fragments using recombinant JBP1. The enriched DNA is suitable for a variety of downstream applications, including quantitative PCR (qPCR), microarrays, and next-generation sequencing, enabling locus-specific or genome-wide analysis of these important epigenetic marks.[1][2][3]
Principle of the Assay
The JBP1-based pull-down assay is a two-step process. First, the hydroxyl group of 5hmU or 5hmC in the DNA is enzymatically glucosylated. For 5hmU, the base J glucosyltransferase (JGT) is used, while for 5hmC, T4 β-glucosyltransferase (β-GT) is employed.[1][4] This glucosylation step creates a unique tag that is then specifically recognized by JBP1, which is immobilized on magnetic beads. The high affinity and specificity of JBP1 for the glucosylated base allow for the efficient capture and enrichment of the target DNA fragments from a complex mixture of genomic DNA.[5]
Data Presentation
The following tables summarize representative quantitative data from JBP1-based pull-down assays, providing an overview of the expected efficiency and yield.
Table 1: Enrichment Efficiency of JBP1 Pull-Down for Glucosylated 5hmC DNA [5]
| Comparison DNA | Fold Enrichment over Cytosine-Containing DNA | Fold Enrichment over 5mC-Containing DNA |
| β-glu-5hmC DNA | 87-fold | 319-fold |
Data derived from qPCR analysis of pull-down fractions using specific DNA substrates.
Table 2: Recovery and Pull-Down Yields from Mouse Tissues and Embryonic Stem Cells
| Sample | Starting DNA (µg) | Recovery after Labeling (µg) | Recovery Yield (%) | Pull-Down DNA (ng) | Pull-Down Yield (%) |
| Adult mouse cerebellum | 10 | 7.5 | 75% | 236 | 3.1% |
| Postnatal day 7 mouse cerebellum | 11 | 9.0 | 82% | 140 | 1.6% |
| Mouse ES cell E14 | 60 | 42.0 | 70% | 350 | 0.8% |
Yields can vary depending on the abundance of 5hmC in the specific cell type or tissue.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the JBP1-based pull-down assay.
Protocol 1: Glucosylation of 5-hydroxymethylcytosine (5hmC) in Genomic DNA
Materials:
-
Genomic DNA (gDNA) containing 5hmC
-
T4 β-glucosyltransferase (β-GT)
-
UDP-Glucose
-
10X β-GT Reaction Buffer
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
gDNA: 1-10 µg
-
10X β-GT Reaction Buffer: 5 µL
-
UDP-Glucose (500 µM): 2 µL
-
T4 β-glucosyltransferase (β-GT): 20 units
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the DNA using a standard DNA purification kit (e.g., column-based or magnetic beads) to remove the enzyme and excess UDP-Glucose.
-
Elute the glucosylated DNA in nuclease-free water or a suitable buffer.
Protocol 2: Glucosylation of 5-hydroxymethyluracil (5hmU) in Genomic DNA
Materials:
-
Genomic DNA (gDNA) containing 5hmU
-
J-base glucosyltransferase (JGT)
-
UDP-Glucose
-
10X JGT Reaction Buffer
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
gDNA: 1-10 µg
-
10X JGT Reaction Buffer: 5 µL
-
UDP-Glucose (500 µM): 2 µL
-
J-base glucosyltransferase (JGT): 2 µg
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the DNA using a standard DNA purification kit.
-
Elute the glucosylated DNA in nuclease-free water or a suitable buffer.
Protocol 3: JBP1-Mediated Pull-Down of Glucosylated DNA
Materials:
-
Glucosylated genomic DNA (from Protocol 1 or 2)
-
Recombinant JBP1-coated magnetic beads
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Wash Buffer (e.g., Binding Buffer with 300 mM NaCl)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the JBP1-coated magnetic beads thoroughly. Transfer an appropriate amount of beads (e.g., 20 µL of slurry) to a new microcentrifuge tube. Place the tube on a magnetic rack to capture the beads and carefully discard the supernatant. Wash the beads twice with 200 µL of Binding Buffer.
-
Binding: Resuspend the washed beads in 100 µL of Binding Buffer. Add the purified glucosylated DNA to the bead suspension. Incubate at 4°C for 2-4 hours on a rotator to allow for binding.
-
Washing: Place the tube on the magnetic rack to capture the beads. Discard the supernatant. Wash the beads three times with 500 µL of Wash Buffer. For each wash, resuspend the beads completely in the buffer, incubate for 5 minutes on a rotator, capture the beads with the magnetic rack, and discard the supernatant.
-
Elution: After the final wash, remove all residual Wash Buffer. Add 100 µL of Elution Buffer to the beads and resuspend by vortexing. Incubate at 65°C for 30 minutes to elute the bound DNA.
-
Proteinase K Treatment: Add Proteinase K to the eluate to a final concentration of 0.2 mg/mL and incubate at 55°C for 1 hour to digest the JBP1.
-
DNA Purification: Purify the eluted DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
The enriched DNA is now ready for downstream analysis such as qPCR or library preparation for sequencing.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the JBP1-based pull-down assay.
Caption: Workflow of the JBP1-based pull-down assay.
Caption: Logical relationship of the assay's key stages.
References
- 1. Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads | Springer Nature Experiments [experiments.springernature.com]
- 2. Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads | Semantic Scholar [semanticscholar.org]
- 3. Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Genome-wide Mapping of 5-Hydroxymethyluridine (5-hmU) using Glucosylation-Based Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyluridine (5-hmU) is a modified pyrimidine base found in the genomes of various organisms, from bacteriophages to mammals.[1] It is formed by the oxidation of thymine, a process catalyzed by Ten-eleven translocation (TET) enzymes in mammals and J-binding proteins (JBPs) in kinetoplastids.[2][3] While historically viewed as a DNA damage product, recent studies suggest that 5-hmU may function as an epigenetic marker. In dinoflagellates, for instance, 5-hmU is highly abundant and is implicated in the silencing of transposable elements.[4] In mammals, 5-hmU is present at lower levels and its precise roles are still under investigation, but it is thought to be involved in transcriptional regulation.[5]
The ability to map the genome-wide distribution of 5-hmU is crucial for elucidating its biological functions. Glucosylation-based methods offer a highly specific and sensitive approach for this purpose. These techniques exploit the presence of a hydroxyl group on the 5-methyl position of uracil, which can be enzymatically glucosylated to enable enrichment and subsequent identification of 5-hmU-containing DNA fragments by deep sequencing.
This document provides detailed application notes and protocols for two prominent glucosylation-based methods for genome-wide 5-hmU mapping:
-
J-Glucosyltransferase (JGT) Based Enrichment: This method utilizes the trypanosomal enzyme J-glucosyltransferase (JGT), which specifically transfers a glucose moiety to 5-hmU, creating the hypermodified base J (β-D-glucosyl-hydroxymethyluracil). The glucosylated DNA can then be enriched using antibodies or proteins that specifically recognize base J.[2]
-
Enzyme-Mediated Bioorthogonal Labeling using 5hmU DNA Kinase (5hmUDK): This chemo-enzymatic approach employs a specific 5-hmU DNA kinase (5hmUDK) to transfer a modified phosphate group containing a bioorthogonal handle (e.g., an azide) to the hydroxyl group of 5-hmU. This handle can then be "clicked" to a biotin molecule, allowing for strong and specific enrichment of 5-hmU-containing DNA via streptavidin affinity purification.[1]
Data Presentation: Comparison of 5-hmU Mapping Methods
The following table summarizes the key quantitative parameters of the two featured glucosylation-based 5-hmU mapping methods.
| Feature | J-Glucosyltransferase (JGT) Based Enrichment | Enzyme-Mediated Bioorthogonal Labeling (5hmUDK) |
| Principle | Enzymatic glucosylation of 5-hmU to base J, followed by immunoprecipitation with anti-J antibody or J-binding protein 1.[2] | Enzymatic transfer of an azide-modified phosphate to 5-hmU, followed by click chemistry with a biotin probe and streptavidin pulldown.[1] |
| Specificity | High for 5-hmU. JGT does not act on other modifications like 5-hydroxymethylcytosine (5-hmC).[2] | High for 5-hmU. 5hmUDK selectively phosphorylates 5-hmU.[1] |
| Enrichment Fold | Significant enrichment demonstrated, though specific fold-change values are not consistently reported across studies. | High enrichment folds reported, enabling sensitive detection.[1] |
| Input DNA | Microgram quantities of genomic DNA are typically used.[2] | Can be performed with nanogram to microgram amounts of genomic DNA.[1] |
| Resolution | Dependent on the size of the enriched DNA fragments (typically 100-500 bp). | Dependent on the size of the enriched DNA fragments (typically 100-500 bp). |
| Workflow Complexity | Moderately complex, involving enzymatic reaction and immunoprecipitation. | More complex, involving an enzymatic reaction, click chemistry, and affinity purification. |
Signaling and Biosynthetic Pathways
The formation of 5-hmU is an enzymatically controlled process. In mammals, TET enzymes oxidize thymine to 5-hmU. In trypanosomes, a two-step pathway involving J-binding proteins (JBP1/2) and J-glucosyltransferase (JGT) leads to the formation of base J, with 5-hmU as a key intermediate.
Caption: Enzymatic pathways for the biosynthesis of 5-Hydroxymethyluridine (5-hmU).
Experimental Workflows
The following diagrams illustrate the workflows for the JGT-based and 5hmUDK-based 5-hmU mapping methods.
J-Glucosyltransferase (JGT) Based Enrichment Workflow
References
- 1. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bioorthogonal Labeling of 5hmU for Enrichment and Sequencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethyluracil (5hmU) is a modified pyrimidine base found in the genomes of various organisms, arising from the oxidation of thymine or the deamination of 5-hydroxymethylcytosine (5hmC). While its precise biological functions are still under investigation, the genomic localization of 5hmU is critical to unraveling its roles in processes such as DNA demethylation, gene regulation, and genome stability. This document provides detailed application notes and protocols for the bioorthogonal chemical labeling of 5hmU, enabling its specific enrichment and subsequent high-throughput sequencing. Two primary enzymatic strategies are presented: a 5hmU DNA kinase (5hmUDK)-based method and a glycosyltransferase-based approach.
Principle of Bioorthogonal Labeling for 5hmU Detection
Bioorthogonal labeling of 5hmU follows a two-step process. First, an enzyme is used to selectively install a chemical handle (e.g., an azide or alkyne group) onto the hydroxyl group of 5hmU within a DNA sample. Second, a reporter molecule, typically biotin, is attached to this handle via a highly specific and efficient bioorthogonal "click chemistry" reaction. The biotinylated DNA fragments containing 5hmU can then be selectively captured and enriched using streptavidin-coated beads, ready for downstream analysis such as high-throughput sequencing.
Comparison of 5hmU Labeling and Enrichment Methods
Several enzymatic methods have been developed for the bioorthogonal labeling of 5hmU. The choice of method depends on the specific research question, as the enzymes exhibit different specificities for 5hmU in different sequence contexts.
| Method | Enzyme | Substrate Specificity | Chemical Handle | Enrichment Fold | Key Advantages | Key Limitations |
| Kinase-based Labeling | 5hmU DNA Kinase (5hmUDK) | Both matched (5hmU:A) and mismatched (5hmU:G) pairs[1] | Azide or Alkyne (from modified ATP analogs) | ~170-fold[1] | Broadly applicable for all sources of 5hmU. High enrichment efficiency. | Requires specific modified ATP analogs. |
| Glycosylation-based Labeling | β-glucosyltransferase (βGT) | Mismatched 5hmU:G pairs only[1][2] | Azide (from UDP-6-N3-Glc) | ~27-fold[3] | Specific for 5hmU arising from 5hmC deamination. | Does not label 5hmU derived from thymine oxidation (5hmU:A). |
| Glycosylation-based Labeling | J-binding protein glucosyltransferase (JGT) | Matched 5hmU:A pairs[2] | Glucose | N/A (enrichment via antibody) | Specific for 5hmU derived from thymine oxidation. | Not compatible with azide-modified glucose for click chemistry; requires antibody-based enrichment. |
Experimental Protocols
Protocol 1: 5hmUDK-Mediated Bioorthogonal Labeling and Enrichment of 5hmU
This protocol describes the labeling of 5hmU using 5hmU DNA Kinase (5hmUDK) to install an azide group, followed by biotinylation via click chemistry and enrichment.
Materials:
-
Genomic DNA sample
-
5hmU DNA Kinase (5hmUDK)
-
N3-ATP (Azide-modified ATP)
-
DBCO-SS-Biotin
-
Streptavidin magnetic beads
-
DNA fragmentation reagents/equipment (e.g., sonicator)
-
DNA purification kits
-
Reaction buffers (see below)
Workflow Diagram:
Procedure:
-
DNA Fragmentation:
-
Fragment genomic DNA to an average size of 200-500 bp using enzymatic or physical methods.
-
Purify the fragmented DNA using a DNA purification kit.
-
-
Azide Labeling of 5hmU:
-
Prepare a 20 µL reaction mix containing:
-
2 µg fragmented DNA
-
2 µL 10x 5hmUDK Reaction Buffer (500 mM Tris-HCl, pH 7.0, 100 mM DTT, 100 mM MgCl2)
-
20 U 5hmUDK
-
1 mM N3-ATP
-
Nuclease-free water to 20 µL
-
-
Incubate at 37°C for 30 minutes.[1]
-
Purify the azide-labeled DNA using a DNA purification kit.
-
-
Biotinylation via Click Chemistry:
-
To the purified azide-labeled DNA, add:
-
10 mM DBCO-SS-Biotin (in DMSO)
-
Adjust the final DMSO concentration to 10% (v/v).
-
-
Incubate at 37°C for 2 hours.[1]
-
Purify the biotinylated DNA by ethanol precipitation.
-
-
Enrichment of 5hmU-containing DNA:
-
Resuspend the biotinylated DNA in 50 µL of TE buffer.
-
Prepare streptavidin magnetic beads according to the manufacturer's protocol (e.g., wash with Binding/Wash buffer: 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA).[4]
-
Add the biotinylated DNA to the equilibrated beads and incubate with rotation for at least 30 minutes at room temperature.[4]
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 200 µL of Binding/Wash buffer.
-
To elute the enriched DNA, resuspend the beads in 50 µL of an appropriate elution buffer (e.g., TE buffer with DTT if using cleavable DBCO-SS-Biotin, or by heat denaturation).
-
Protocol 2: βGT-Mediated Selective Labeling and Enrichment of Mismatched 5hmU:G
This protocol is specifically designed to label and enrich 5hmU present in a mismatched pair with guanine (5hmU:G), which is often an intermediate in the DNA demethylation pathway.
Materials:
-
Genomic DNA sample
-
TET enzyme (e.g., recombinant mTet1)
-
β-glucosyltransferase (βGT)
-
UDP-6-N3-Glc (Azide-modified UDP-Glucose)
-
DBCO-Biotin
-
Streptavidin magnetic beads
-
DNA fragmentation reagents/equipment
-
DNA purification kits
-
Reaction buffers (see below)
Workflow Diagram:
Procedure:
-
Oxidation of 5mC and 5hmC:
-
To enhance the specificity for 5hmU, pre-treat the genomic DNA with a TET enzyme to oxidize 5-methylcytosine (5mC) and 5hmC to 5-carboxylcytosine (5caC).[3] This prevents the labeling of 5hmC by βGT.
-
Follow the manufacturer's protocol for the specific TET enzyme used.
-
-
DNA Fragmentation:
-
Fragment the DNA to an average size of 200-500 bp and purify.
-
-
Selective Azide-Glucosylation of 5hmU:G:
-
Set up a glucosylation reaction as follows:
-
Fragmented, oxidized DNA
-
βGT enzyme
-
UDP-6-N3-Glc
-
βGT reaction buffer
-
-
Incubate according to the enzyme manufacturer's recommendations.
-
-
Biotinylation and Enrichment:
-
Perform click chemistry with DBCO-Biotin and subsequent streptavidin bead-based enrichment as described in Protocol 1, steps 3 and 4.
-
Protocol 3: NGS Library Preparation for Enriched 5hmU DNA
The enriched 5hmU-containing DNA fragments are typically of low quantity. Therefore, a library preparation protocol optimized for low-input DNA is required. The NEBNext® Ultra™ II DNA Library Prep Kit for Illumina® is a suitable choice.
Materials:
-
Enriched 5hmU DNA (from Protocol 1 or 2)
-
NEBNext® Ultra™ II DNA Library Prep Kit for Illumina®
-
NEBNext® Multiplex Oligos for Illumina® (or other appropriate adapters and primers)
-
AMPure XP beads (or similar)
Workflow Diagram:
Procedure:
-
End Repair and dA-Tailing:
-
Combine the enriched DNA with the NEBNext Ultra II End Prep Enzyme Mix and Reaction Buffer.
-
Incubate as per the kit protocol. This step repairs the ends of the DNA fragments and adds a single adenine nucleotide to the 3' ends.
-
-
Adapter Ligation:
-
Ligate Illumina-compatible adapters with a 3' thymine overhang to the dA-tailed DNA fragments using the NEBNext Ultra II Ligation Master Mix and Ligation Enhancer.
-
Incubate according to the kit's instructions.
-
-
Size Selection and Cleanup:
-
Perform size selection of the adapter-ligated DNA using AMPure XP beads to remove unligated adapters and adapter-dimers. The bead-to-DNA ratio can be adjusted to select for the desired fragment size range.
-
-
PCR Amplification:
-
Amplify the adapter-ligated library using the NEBNext Ultra II Q5 Master Mix and appropriate indexed primers.
-
Use a minimal number of PCR cycles to avoid amplification bias, typically determined by qPCR or based on the initial input amount.
-
-
Final Cleanup and Quality Control:
-
Purify the final PCR product using AMPure XP beads.
-
Assess the quality and quantity of the library using a Bioanalyzer and qPCR before proceeding to sequencing.
-
Conclusion
The bioorthogonal labeling strategies outlined in these application notes provide powerful tools for the specific enrichment and subsequent sequencing of 5hmU-containing DNA. The choice between the 5hmUDK and glycosyltransferase-based methods will depend on the biological context and the origin of the 5hmU to be investigated. By following these detailed protocols, researchers can generate high-quality data to advance our understanding of the roles of this important DNA modification in health and disease.
References
- 1. New England Biolabs, Inc. NEBNext Ultra II FS DNA Library Prep Kit for | Fisher Scientific [fishersci.com]
- 2. NEBNext Ultra II DNA & RNA Kits – The Core of your NGS Library Prep - New England Biolabs GmbH [neb-online.de]
- 3. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 4. neb.com [neb.com]
Tracking DNA Synthesis in Proliferating Cells: A Detailed Guide to Nucleoside Analog Incorporation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a critical process in development, tissue homeostasis, and disease. This document provides detailed application notes and experimental protocols for tracking de novo DNA synthesis in cells using thymidine analogs. We focus on the well-established methods of 5-Bromo-2'-deoxyuridine (BrdU) and 5-Ethynyl-2'-deoxyuridine (EdU) incorporation, offering comprehensive protocols for their use in immunofluorescence and flow cytometry. Additionally, we briefly discuss 5-Hydroxymethyluridine (5-hmU) as a potential but less characterized tool for this application.
Introduction to Tracking DNA Synthesis
The gold standard for directly measuring cell proliferation is the quantification of newly synthesized DNA. This is achieved by introducing a labeled nucleoside analog, typically of thymidine, into the cell culture medium. During the S phase of the cell cycle, these analogs are incorporated into the replicating DNA. Subsequent detection of the incorporated analog provides a direct measure of the number of cells that were actively synthesizing DNA during the labeling period.
Thymidine Analogs for DNA Synthesis Analysis
5-Hydroxymethyluridine (5-hmU): An Emerging Tool
5-Hydroxymethyluridine (5-hmU) is a thymidine analog that has been noted for its potential to be incorporated into replicating DNA, making it a candidate for tracking DNA synthesis[1]. However, it is important to distinguish this application from its more widely studied role as an endogenous epigenetic modification. While the potential for using exogenous 5-hmU to label proliferating cells exists, detailed and standardized protocols for this specific application are not yet widely established in the scientific literature. Detection would likely rely on specific antibodies that can distinguish incorporated 5-hmU from other DNA bases.
5-Bromo-2'-deoxyuridine (BrdU): A Widely Used Method
BrdU is a synthetic nucleoside analog of thymidine that has been a cornerstone of cell proliferation assays for decades[2][3]. Once incorporated into DNA, BrdU can be detected using specific monoclonal antibodies. A critical step in BrdU detection is the denaturation of the DNA to expose the incorporated BrdU to the antibody, which can be achieved through acid or heat treatment[4][5][6]. This requirement for DNA denaturation can sometimes impact the preservation of cell morphology and antigenicity of other cellular targets.
5-Ethynyl-2'-deoxyuridine (EdU): A Modern "Click Chemistry" Approach
EdU is a more recent thymidine analog that has gained popularity due to its sensitive and efficient detection method based on a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry"[2][3][7]. EdU contains a terminal alkyne group that, after incorporation into DNA, can be covalently cross-linked to a fluorescently labeled azide. This detection method is rapid, highly specific, and does not require DNA denaturation, thus better preserving cellular structures and allowing for multiplexing with other fluorescent probes[6][8].
Quantitative Comparison of BrdU and EdU Assays
The choice between BrdU and EdU often depends on the specific experimental requirements. The following table summarizes key quantitative and qualitative differences between the two methods.
| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | References |
| Detection Method | Antibody-based (Immunodetection) | Copper-catalyzed click chemistry | [2][6] |
| DNA Denaturation | Required (HCl, heat, or DNase) | Not required | [6][8] |
| Protocol Duration | Longer (several hours to overnight) | Shorter (typically under 2 hours) | [8] |
| Sensitivity | Good | Excellent, often higher signal-to-noise | [7] |
| Multiplexing | Possible, but DNA denaturation can affect other epitopes | Excellent, mild detection preserves other fluorescent signals | [8] |
| Toxicity | Can be toxic with long-term exposure | Can also exhibit cell-type-dependent toxicity | [9] |
| Typical Concentration | 10 µM | 10 µM | [10][11] |
| Labeling Time | Minutes to hours, depending on the experiment | Minutes to hours, depending on the experiment | [10][12] |
Experimental Protocols
Protocol for BrdU Incorporation and Detection
Materials:
-
BrdU (10 mM stock solution)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)
-
DNA Denaturation Solution (e.g., 2 M HCl)
-
Neutralization Buffer (e.g., 0.1 M Sodium Borate, pH 8.5)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
BrdU Labeling: Add BrdU to the cell culture medium to a final concentration of 10 µM. Incubate for the desired pulse duration (e.g., 1-2 hours) at 37°C.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
DNA Denaturation: Wash with PBS and incubate with 2 M HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Carefully remove the HCl and wash with PBS. Neutralize with 0.1 M Sodium Borate buffer for 5 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-BrdU primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.
Materials:
-
BrdU (10 mM stock solution)
-
Cell culture medium
-
PBS
-
FACS Buffer (PBS with 1% BSA)
-
Fixation/Permeabilization Buffer (e.g., containing paraformaldehyde and saponin)
-
DNase I solution (300 µg/mL in PBS)
-
Anti-BrdU-FITC (or other fluorochrome-conjugated) antibody
-
DNA stain (e.g., Propidium Iodide or 7-AAD)
-
RNase A
Procedure:
-
BrdU Labeling: Label cells in suspension with 10 µM BrdU for 45-60 minutes at 37°C.
-
Harvest and Fix: Harvest cells, wash with PBS, and fix using a fixation/permeabilization kit according to the manufacturer's instructions.
-
DNase Treatment: Resuspend fixed cells in DNase I solution and incubate for 1 hour at 37°C to expose the incorporated BrdU.
-
Antibody Staining: Wash cells with FACS buffer and incubate with the anti-BrdU-FITC antibody for 30 minutes at room temperature, protected from light.
-
DNA Staining: Wash cells and resuspend in a solution containing a DNA stain (e.g., PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol for EdU Incorporation and Detection
Materials:
-
EdU (10 mM stock solution)
-
Cell culture medium
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Reaction Cocktail (prepare fresh):
-
Click-iT® reaction buffer
-
Copper (II) Sulfate (CuSO₄)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Reaction buffer additive (reducing agent, e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM. Incubate for the desired pulse duration (e.g., 1-2 hours) at 37°C.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Click Reaction: Wash with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS, counterstain with Hoechst 33342, and mount.
Materials:
-
EdU (10 mM stock solution)
-
Cell culture medium
-
PBS
-
FACS Buffer (PBS with 1% BSA)
-
Fixation/Permeabilization Buffer
-
Click-iT® Reaction Cocktail (as above)
-
DNA stain (e.g., FxCycle™ Violet Stain)
Procedure:
-
EdU Labeling: Label cells in suspension with 10 µM EdU for 1-2 hours at 37°C.
-
Harvest and Fix: Harvest cells, wash with PBS, and fix and permeabilize according to a click chemistry-compatible protocol.
-
Click Reaction: Resuspend the fixed/permeabilized cells in the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Washing and DNA Staining: Wash the cells with a permeabilization buffer and then resuspend in a solution containing a DNA stain.
-
Analysis: Analyze the samples on a flow cytometer.
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Simplified signaling pathway of the cell cycle leading to DNA synthesis.
Experimental Workflows
Caption: Workflow for BrdU detection by immunofluorescence.
Caption: Workflow for EdU detection by click chemistry.
Caption: Comparative workflow for BrdU and EdU detection by flow cytometry.
References
- 1. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Labeling and Tracking of Mesenchymal Stem Cells with EdU - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 5hmUDK-Mediated Phosphorylation in 5hmU Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethyluracil (5hmU) is a modified DNA base, representing a thymine modification found in the genomes of a variety of organisms.[1][2] Its formation can occur post-replication through the hydroxylation of thymine by enzymes such as ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans.[1] Additionally, 5hmU can arise from the oxidation of thymine by reactive oxygen species or the deamination of 5-hydroxymethylcytosine (5hmC).[1] To understand the biological significance of 5hmU, it is crucial to determine its genomic location and abundance. This document provides detailed application notes and protocols for the detection of 5hmU using a highly specific enzymatic method: 5hmUDK-mediated phosphorylation.
5-hydroxymethyluridine DNA Kinase (5hmUDK) is an enzyme that selectively transfers the gamma-phosphate from ATP to the hydroxymethyl group of 5hmU within a DNA strand, forming 5-phosphomethyluridine (5pmU).[3][4][5] This specific phosphorylation event serves as the foundation for a variety of sensitive and specific 5hmU detection and mapping techniques. This methodology offers a significant advantage over other methods that may suffer from cross-reactivity with other DNA modifications.[3]
Principle of the Method
The core of this detection strategy lies in the high specificity of 5hmUDK for 5hmU in DNA. The enzyme can utilize either standard ATP or modified ATP analogs as phosphate donors. When modified ATP analogs carrying bioorthogonal handles (e.g., an azide or alkyne group) are used, these functional groups are transferred onto the 5hmU residue.[1][3] These incorporated handles can then be used for downstream applications such as biotinylation via click chemistry, enabling the enrichment and identification of 5hmU-containing DNA fragments.[1][3]
Applications
The 5hmUDK-mediated phosphorylation method is a versatile tool with several key applications in epigenetics and DNA damage research:
-
Genome-wide mapping of 5hmU: By combining 5hmUDK-mediated bioorthogonal labeling with streptavidin pull-down and next-generation sequencing, researchers can map the distribution of 5hmU across the entire genome.[1][3]
-
Quantitative analysis of 5hmU levels: The enrichment efficiency of the pull-down assay can be quantified using real-time quantitative PCR (qPCR) to determine the relative abundance of 5hmU in specific genomic regions or in the entire genome.
-
Site-specific validation of 5hmU: The phosphorylation of 5hmU can block the activity of certain restriction enzymes, providing a straightforward assay to confirm the presence of 5hmU at specific recognition sites.[3]
-
Studies of DNA damage and repair: As 5hmU can be a product of oxidative damage, this method can be employed to study the formation and repair of this lesion in various cellular contexts.
Data Presentation
Table 1: Verification of 5hmUDK-Mediated Phosphorylation
| Assay Type | DNA Substrate | 5hmUDK Treatment | Subsequent Enzymatic Challenge | Expected Outcome | Reference |
| Restriction Endonuclease Protection | 34-bp duplex DNA with 5hmU in NcoI site | + | NcoI | DNA is protected from cleavage | [3] |
| 34-bp duplex DNA with 5hmU in NcoI site | - | NcoI | DNA is cleaved by NcoI | [3] | |
| 34-bp duplex DNA with T in NcoI site | +/- | NcoI | DNA is cleaved by NcoI | [3] | |
| Glycosylase Protection | 60-bp duplex DNA with 5hmU | + | hSMUG1 | N-glycosidic bond of 5hmU is protected from hydrolysis | [3] |
| 60-bp duplex DNA with 5hmU | - | hSMUG1 | DNA is cleaved at the 5hmU site | [3] |
Table 2: Enrichment Efficiency of 5hmU-Containing DNA
| Input DNA Mixture | Labeling Strategy | Enrichment Method | Analytical Method | Outcome | Reference |
| 0.1 ng 60-bp 5hmU-DNA, 0.1 ng 129-bp control DNA, 10 µg fragmented HEK293T gDNA | 5hmUDK with N₃-ATP, followed by DBCO-SS-biotin click chemistry | Streptavidin pull-down | Real-time qPCR | Successful enrichment of 5hmU-containing DNA | [3] |
Experimental Protocols
Protocol 1: Verification of 5hmU Phosphorylation using a Restriction Endonuclease Protection Assay
This protocol details how to confirm the specific phosphorylation of 5hmU by 5hmUDK by assessing the protection of a restriction enzyme cleavage site.
Materials:
-
5hmUDK (e.g., from Pseudomonas aeruginosa bacteriophage M6)
-
ATP (or modified ATP analogs like N₃-ATP or alkynyl-ATP)
-
5'-FAM labeled 34-bp duplex DNA containing a 5hmU within an NcoI recognition site (CCATGG, where T is replaced by 5hmU)
-
Control DNA duplexes of the same sequence with T or U instead of 5hmU
-
NcoI restriction endonuclease
-
10X Reaction Buffer for 5hmUDK
-
10X Reaction Buffer for NcoI
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Phosphorylation Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
1 µL 10X 5hmUDK Reaction Buffer
-
1 µL ATP (10 mM)
-
1 µL 5'-FAM labeled 5hmU-containing DNA duplex (1 µM)
-
1 µL 5hmUDK (e.g., 1 unit)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Prepare a negative control reaction without 5hmUDK.
-
Prepare control reactions with T- and U-containing DNA duplexes.
-
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Heat Inactivation: Inactivate the 5hmUDK by heating at 80°C for 10 minutes.
-
Restriction Digest Setup:
-
To each reaction tube, add:
-
2 µL 10X NcoI Reaction Buffer
-
1 µL NcoI (e.g., 10 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation: Incubate the digest reactions at 37°C for 30 minutes.
-
Analysis:
-
Add loading dye to each reaction.
-
Analyze the samples by PAGE.
-
Visualize the FAM-labeled DNA fragments using a gel imaging system.
-
Expected Results: The 5hmU-containing DNA treated with 5hmUDK will remain intact (uncut), while the untreated 5hmU-DNA and the control T/U-DNAs will be cleaved by NcoI, resulting in shorter DNA fragments.[3]
Protocol 2: Bioorthogonal Labeling and Enrichment of 5hmU-Containing DNA
This protocol describes the selective labeling of 5hmU with a biotin tag for subsequent enrichment.
Materials:
-
Genomic DNA sample
-
5hmUDK
-
γ-(2-azidoethyl)-adenosine 5′-triphosphate (N₃-ATP)
-
DBCO-SS-biotin
-
Streptavidin-coated magnetic beads
-
Buffers for enzymatic reactions, click chemistry, and bead washing/elution
-
Real-time qPCR system and reagents
Procedure:
-
DNA Fragmentation: Shear the genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.
-
5hmUDK-Mediated Azide Labeling:
-
Set up the phosphorylation reaction with the fragmented DNA, 5hmUDK, and N₃-ATP.
-
Incubate at 37°C for an appropriate time (e.g., 1 hour).
-
Purify the azide-labeled DNA.
-
-
Click Chemistry Biotinylation:
-
To the azide-labeled DNA, add DBCO-SS-biotin.
-
Incubate under conditions suitable for copper-free click chemistry.
-
Purify the biotinylated DNA.
-
-
Streptavidin Pull-down:
-
Resuspend streptavidin-coated magnetic beads in binding buffer.
-
Add the biotinylated DNA to the beads and incubate to allow binding.
-
Wash the beads extensively to remove non-specifically bound DNA.
-
-
Elution: Elute the enriched 5hmU-containing DNA from the beads (e.g., by cleaving the SS-linker with DTT).
-
Quantification:
-
Quantify the amount of enriched DNA.
-
Use real-time qPCR with primers for specific target regions to determine the enrichment efficiency relative to a control DNA spike-in.
-
Visualizations
Caption: Workflow for 5hmU detection via 5hmUDK-mediated bioorthogonal labeling and enrichment.
Caption: Logical workflow of the 5hmUDK-mediated restriction protection assay for 5hmU validation.
Drug Development and Research Applications
The ability to accurately detect and quantify 5hmU has significant implications for drug development and cancer research. Since 5hmU can be an intermediate in DNA demethylation pathways and a product of oxidative DNA damage, its levels and genomic location can serve as a biomarker for various pathological conditions, including cancer.[6] Epigenetic dysregulation is a hallmark of many cancers, and targeting the enzymes involved in these pathways is a promising therapeutic strategy.[7][8][9] The 5hmUDK-based assays provide a robust platform to:
-
Screen for drugs that modulate the activity of TET enzymes or other proteins involved in 5hmU metabolism.
-
Assess the efficacy of cancer therapies that induce oxidative stress and DNA damage.
-
Investigate the role of 5hmU in chemoresistance and disease progression.
By providing a sensitive and specific tool to study 5hmU dynamics, 5hmUDK-mediated phosphorylation assays can accelerate the discovery and development of novel epigenetic drugs and personalized cancer therapies.
References
- 1. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. 5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. breakingnews.ie [breakingnews.ie]
- 8. Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer epigenetics drug discovery and development: the challenge of hitting the mark - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of 5-Hydroxymethyluridine (5hm(rU)) Phosphoramidites for RNA Research and Therapeutic Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyluridine (5hmU) is a modified ribonucleoside with significant implications in RNA biology and therapeutic applications. Its presence can influence RNA structure, function, and interactions with proteins. To facilitate the study and application of 5hmU-containing RNA, robust methods for the site-specific incorporation of this modified nucleoside into synthetic oligonucleotides are essential. This application note provides a detailed protocol for the solid-phase synthesis of 5-acetyl-5'-O-DMT-2'-O-TBDMS-uridine-3'-CE-phosphoramidite, a key building block for the automated chemical synthesis of 5hmU-modified RNA. The described methodology employs a strategic protecting group scheme to ensure high-yield and high-purity synthesis of the desired phosphoramidite, which is compatible with standard oligonucleotide synthesis cycles.
Introduction
5-Hydroxymethyluridine is a naturally occurring modified nucleoside found in the RNA of various organisms. It is enzymatically derived from uridine and is implicated in diverse biological processes, including the regulation of gene expression and RNA stability. The ability to synthesize RNA oligonucleotides containing 5hmU at specific positions is crucial for elucidating its precise biological functions and for developing novel RNA-based therapeutics and diagnostics.
The solid-phase synthesis of RNA requires the use of phosphoramidite building blocks with appropriate protecting groups on the nucleobase, the 2'-hydroxyl of the ribose, and the 5'-hydroxyl. For 5-hydroxymethyluridine, an additional protecting group is required for the 5-hydroxymethyl moiety to prevent side reactions during oligonucleotide synthesis. This protocol details a reliable method for the preparation of a 5hm(rU) phosphoramidite, featuring an acetyl group for the protection of the 5-hydroxymethyl group, a tert-butyldimethylsilyl (TBDMS) group for the 2'-hydroxyl, a dimethoxytrityl (DMT) group for the 5'-hydroxyl, and a 2-cyanoethyl (CE) N,N-diisopropylphosphoramidite at the 3'-position.
Synthetic Pathway Overview
The synthesis of the 5hm(rU) phosphoramidite is a multi-step process that begins with the commercially available 5-hydroxymethyluridine. The key steps involve the selective protection of the various hydroxyl groups, followed by the final phosphitylation to yield the reactive phosphoramidite monomer.
Experimental Protocols
Materials:
-
5-Hydroxymethyluridine
-
Acetic acid, glacial
-
Trifluoroacetic acid (TFA)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine, anhydrous
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Silica gel for column chromatography
Step 1: Synthesis of 5-Acetoxymethyluridine
This step selectively acetylates the more reactive pseudo-benzylic 5-hydroxymethyl group under acidic conditions.
| Reagent/Solvent | Molar Equivalent | Quantity |
| 5-Hydroxymethyluridine | 1.0 | (user-defined) |
| Acetic Acid | solvent | (user-defined) |
| Trifluoroacetic Acid | catalytic | (user-defined) |
Protocol:
-
Suspend 5-hydroxymethyluridine in glacial acetic acid.
-
Add a catalytic amount of trifluoroacetic acid to the suspension.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5-acetoxymethyluridine as a white solid.
Step 2: Synthesis of 5-Acetoxymethyl-5'-O-DMT-uridine
The 5'-hydroxyl group is selectively protected with the acid-labile DMT group.
| Reagent/Solvent | Molar Equivalent | Quantity |
| 5-Acetoxymethyluridine | 1.0 | (user-defined) |
| DMT-Cl | 1.1 | (user-defined) |
| Pyridine | solvent | (user-defined) |
Protocol:
-
Co-evaporate 5-acetoxymethyluridine with anhydrous pyridine twice and then dissolve in anhydrous pyridine.
-
Add DMT-Cl in one portion and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine to yield 5-acetoxymethyl-5'-O-DMT-uridine.
Step 3: Synthesis of 5-Acetoxymethyl-5'-O-DMT-2'-O-TBDMS-uridine
The 2'-hydroxyl group is protected with the TBDMS group.
| Reagent/Solvent | Molar Equivalent | Quantity |
| 5-Acetoxymethyl-5'-O-DMT-uridine | 1.0 | (user-defined) |
| TBDMS-Cl | 1.2 | (user-defined) |
| Imidazole | 2.5 | (user-defined) |
| DMF | solvent | (user-defined) |
Protocol:
-
Dissolve 5-acetoxymethyl-5'-O-DMT-uridine in anhydrous DMF.
-
Add imidazole and TBDMS-Cl and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain 5-acetoxymethyl-5'-O-DMT-2'-O-TBDMS-uridine.
Step 4: Synthesis of 5-Acetyl-5'-O-DMT-2'-O-TBDMS-uridine-3'-CE-phosphoramidite
The final phosphitylation step introduces the reactive phosphoramidite moiety at the 3'-position.
| Reagent/Solvent | Molar Equivalent | Quantity |
| 5-Acetoxymethyl-5'-O-DMT-2'-O-TBDMS-uridine | 1.0 | (user-defined) |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 | (user-defined) |
| DIPEA | 3.0 | (user-defined) |
| Dichloromethane | solvent | (user-defined) |
Protocol:
-
Dissolve 5-acetoxymethyl-5'-O-DMT-2'-O-TBDMS-uridine in anhydrous dichloromethane under an argon atmosphere.
-
Add DIPEA and cool the solution to 0 °C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
The purified product should be stored under argon at -20 °C.
Data Summary
| Step | Product | Typical Yield (%) | Purification Method |
| 1 | 5-Acetoxymethyluridine | 80-90 | Silica Gel Chromatography |
| 2 | 5-Acetoxymethyl-5'-O-DMT-uridine | 75-85 | Silica Gel Chromatography |
| 3 | 5-Acetoxymethyl-5'-O-DMT-2'-O-TBDMS-uridine | 70-80 | Silica Gel Chromatography |
| 4 | Final Phosphoramidite | 85-95 | Silica Gel Chromatography |
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesized 5hm(rU) phosphoramidite can be incorporated into RNA oligonucleotides using a standard automated DNA/RNA synthesizer. The typical synthesis cycle is outlined below.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-acetyl-5'-O-DMT-2'-O-TBDMS-uridine-3'-CE-phosphoramidite, a crucial reagent for the incorporation of 5-hydroxymethyluridine into synthetic RNA. The described methods are robust and scalable, enabling researchers and drug developers to produce high-quality 5hmU-modified oligonucleotides for a wide range of applications in basic research, diagnostics, and therapeutics. The strategic use of orthogonal protecting groups ensures the stability of the monomer during synthesis and its compatibility with standard solid-phase oligonucleotide synthesis protocols.
Application Notes: 5-Hydroxymethyluridine in Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyluridine (5hmU), a modified pyrimidine base, is an emerging player in the field of epigenetics. It is formed by the enzymatic oxidation of thymine by the Ten-eleven translocation (TET) family of dioxygenases.[1][2][3] While initially identified in the DNA of bacteriophages, its presence and functional implications in eukaryotes are now a subject of intense investigation. Unlike the more abundant 5-hydroxymethylcytosine (5hmC), 5hmU is typically found at very low levels in mammalian cells but can be strikingly abundant in other organisms, such as dinoflagellates.[1][4][5] This modified base is considered a stable epigenetic mark that can influence DNA-protein interactions and transcription, making it a focal point for understanding gene regulation in health and disease.[6][7]
Biological Significance and Key Applications
The study of 5hmU offers unique insights into epigenetic regulation beyond canonical DNA methylation. Its biological roles and applications in research are expanding:
-
Epigenetic Regulation: In organisms like dinoflagellates and trypanosomes, 5hmU is highly abundant and plays a significant role in gene regulation, particularly in silencing transposable elements and regulating transcription at specific genomic sites.[4][6][8] In mammals, while less abundant, its presence suggests it may function as a distinct epigenetic mark.[6]
-
Cancer Research: Epigenetic dysregulation is a hallmark of cancer. The enzymes responsible for 5hmU formation, TET proteins, are frequently mutated in various cancers.[9] Studying the distribution and levels of 5hmU can provide insights into tumorigenesis and may serve as a potential biomarker for cancer diagnosis and prognosis.[7][9] The reversibility of epigenetic modifications makes the pathways governing 5hmU an attractive area for therapeutic intervention.[9]
-
Neuroscience: The nervous system shows a unique epigenetic landscape, with related modifications like 5hmC being highly enriched in the brain.[1][10] Given that TET enzymes produce both 5hmC and 5hmU, investigating the role of 5hmU in neuronal development, function, and neurodegenerative diseases is a promising research avenue.
-
Developmental Biology: The dynamic regulation of epigenetic marks by TET enzymes is critical for cellular differentiation and embryonic development.[6][11] Mapping 5hmU during these processes can help elucidate its role in programming and reprogramming cellular identity.
Data Presentation: Abundance of 5hmU
The abundance of 5hmU varies dramatically across different species. The following table summarizes reported levels, highlighting the contrast between its high prevalence in certain eukaryotes and scarcity in others.
| Organism/Species | Abundance (% of Thymine replaced by 5hmU) | Reference(s) |
| Amphidinium carterae (dinoflagellate) | 44.59% - 62% | [5][12] |
| Peridinium triquetrum (dinoflagellate) | 68% | [12] |
| Crypthecodinium cohnii (dinoflagellate) | 28.97% - 38% | [5][12] |
| Symbiodinium sp. (dinoflagellate) | 12% - 22.18% | [5][12] |
| Trypanosoma brucei (kinetoplastid) | ~0.02% - 0.12% of total nucleotides | [5] |
| Mouse Embryonic Stem Cells | Low, but detectable (e.g., ~1 per 10^6 dN) | [1] |
| Human HEK293T Cells | Not detected (under normal conditions) | [5] |
Experimental Protocols
Protocol 1: Ultrasensitive Quantification of 5hmU by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of modified nucleosides from genomic DNA.
Objective: To precisely measure the global abundance of 5-hydroxymethyl-2'-deoxyuridine (5hmdU) in a DNA sample.
Methodology:
-
DNA Isolation: Extract high-quality genomic DNA from the tissue or cells of interest using a standard kit or protocol. Ensure the DNA is free of RNA and other contaminants.
-
DNA Digestion:
-
Digest 1-5 µg of genomic DNA to single nucleosides using a sequential enzyme cocktail. A common combination is nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.
-
-
Sample Preparation:
-
Remove enzymes, typically by ultrafiltration.
-
The resulting nucleoside mixture is diluted to an appropriate concentration for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides on a C18 reverse-phase column.
-
Monitor the specific parent-to-daughter ion transition for 5hmdU in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of 5hmdU by comparing its signal to a standard curve generated with pure 5hmdU standards.[13]
-
Protocol 2: Genome-Wide Mapping of 5hmU via Bioorthogonal Labeling and Enrichment
This protocol describes a method to map the genomic locations of 5hmU at high resolution by specifically tagging the modification, enriching the DNA fragments containing it, and then sequencing them.
Objective: To identify the specific loci of 5hmU across the genome.
Methodology:
-
Genomic DNA Preparation: Isolate high-purity genomic DNA and fragment it to a desired size range (e.g., 200-500 bp) by sonication.
-
Selective Bioorthogonal Labeling of 5hmU:
-
This method utilizes an enzyme that specifically recognizes 5hmU. For instance, a 5-hydroxymethyluridine DNA kinase (5hmUDK) can selectively transfer a modified ATP analog (e.g., containing an azide or alkyne group) onto the hydroxyl group of 5hmU.[14]
-
Alternatively, a glucosyltransferase (JGT) can be used to attach a modified glucose molecule to 5hmU.[2][6]
-
-
Click Chemistry for Biotin Conjugation:
-
To the azide- or alkyne-tagged 5hmU, attach a biotin molecule using a copper-catalyzed or strain-promoted click chemistry reaction. For example, an azide-modified 5hmU can be reacted with a DBCO-biotin conjugate.[14]
-
-
Enrichment of 5hmU-containing DNA:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
-
The high affinity between biotin and streptavidin allows for the specific capture of DNA fragments containing 5hmU.
-
Wash the beads extensively to remove non-specifically bound DNA.
-
-
Library Preparation and Sequencing:
-
Elute the enriched DNA from the beads.
-
Prepare a sequencing library from the enriched DNA fragments using a standard NGS library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions significantly enriched for 5hmU.
-
Visualized Pathways and Workflows
Caption: TET enzymes catalyze the oxidation of thymine to 5-hydroxymethyluracil.
Caption: Workflow for genome-wide mapping of 5hmU via enrichment and sequencing.
References
- 1. Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pnas.org [pnas.org]
- 5. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The application of genome-wide 5-hydroxymethylcytosine studies in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide distribution of 5-hydroxymethyluracil and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the efficiency of 5-Hydroxymethyluridine glucosylation
Welcome to the technical support center for 5-Hydroxymethyluridine (5hmU) glucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your 5hmU glucosylation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the glucosylation of 5-Hydroxymethyluridine.
Issue 1: Low or No Glucosylation of 5hmU
Question: I am observing very low or no glucosylation of my 5hmU-containing DNA. What are the possible causes and solutions?
Answer:
Low or no glucosylation of 5hmU can stem from several factors, ranging from the choice of enzyme to the reaction conditions. Here's a systematic guide to troubleshooting this issue:
-
Enzyme Selection and Specificity:
-
T4 Phage β-glucosyltransferase (T4-BGT): This enzyme primarily targets 5-hydroxymethylcytosine (5hmC). Its activity on 5hmU is significantly lower and is most effective when the 5hmU is mismatched with a guanine (5hmU:G).[1][2] If your substrate contains correctly paired 5hmU:A, T4-BGT will have no detectable activity.[2]
-
Base J Glucosyltransferase (JGT): JGT from trypanosomes is highly specific for 5hmU and does not show activity on 5hmC.[1][2] For efficient and selective glucosylation of 5hmU, JGT is the recommended enzyme, with reported conversion efficiencies of up to 95%.[1][2]
-
-
Reaction Components and Conditions:
-
Enzyme Concentration: An insufficient amount of enzyme can lead to incomplete glucosylation. To ensure the reaction goes to completion, it is recommended to use an excess enzyme to DNA ratio. For example, when glucosylating 1 µg of DNA, using 4 units of glucosyltransferase can be beneficial.[3]
-
Cofactor (UDP-Glucose): Ensure that UDP-Glucose is added to the reaction mixture at the recommended concentration, as it is the glucose donor for the reaction.[4][5]
-
Incubation Time and Temperature: Incomplete incubation can result in low yields. Extending the incubation time to 2 hours or more at the optimal temperature (typically 37°C for T4-BGT and JGT) can improve efficiency.[2][3]
-
Reaction Buffer: Use the recommended reaction buffer for the specific enzyme you are using to ensure optimal pH and ionic strength.[2][4][5]
-
Substrate Quality: The purity of your DNA substrate is crucial. Contaminants from DNA isolation or other enzymatic steps can inhibit the glucosyltransferase.
-
-
Substrate Characteristics:
Troubleshooting Workflow: Low Glucosylation Yield
Caption: Troubleshooting workflow for low 5hmU glucosylation yield.
Issue 2: Non-Specific Glucosylation or Background Signal
Question: I am observing non-specific glucosylation or a high background signal in my control reactions. What could be the cause?
Answer:
High background can obscure your results and is often due to contamination or non-optimal reaction setup.
-
Enzyme Specificity: As previously noted, T4-BGT can glucosylate 5hmC. If your DNA sample contains 5hmC in addition to 5hmU, T4-BGT will modify both, leading to what might appear as non-specific glucosylation if you are only targeting 5hmU. Using the highly specific JGT can mitigate this.[1][2]
-
Contamination:
-
Nuclease Contamination: Degradation of your DNA substrate by contaminating nucleases can lead to smaller fragments that might be non-specifically labeled or interfere with downstream analysis.
-
Reagent Contamination: Ensure all your reagents, including water and buffers, are nuclease-free.
-
-
Improper Reaction Quenching: Ensure that the reaction is properly stopped, for example, by heat inactivation at 65°C for 10-20 minutes, to prevent the enzyme from continuing to act during sample processing.[4][5]
Frequently Asked Questions (FAQs)
Q1: Which enzyme is better for 5-Hydroxymethyluridine glucosylation, T4-BGT or JGT?
A1: JGT (Base J Glucosyltransferase) is the superior enzyme for specific and efficient glucosylation of 5-Hydroxymethyluridine (5hmU). JGT exhibits high specificity for 5hmU in DNA and does not react with 5-hydroxymethylcytosine (5hmC).[1][2] In contrast, T4 Phage β-glucosyltransferase (T4-BGT) primarily acts on 5hmC and has very low activity on 5hmU, particularly when it is correctly paired with adenine (A).[1][2]
Q2: What are the optimal reaction conditions for 5hmU glucosylation?
A2: The optimal conditions depend on the enzyme used. For JGT, a typical reaction includes the 5hmU-containing DNA, recombinant JGT, and UDP-glucose in a reaction buffer containing potassium acetate and Tris-acetate at a pH of around 7.9, incubated at 37°C for at least one hour.[2] For T4-BGT, the reaction typically includes the DNA substrate, T4-BGT, and UDP-Glucose in a buffer such as NEBuffer™ 4, incubated at 37°C.[4] It is always recommended to consult the manufacturer's protocol for the specific enzyme you are using.
Q3: Can I use modified UDP-Glucose for downstream applications like biotinylation?
A3: This is enzyme-dependent. T4-BGT has been shown to successfully transfer azide-modified glucose (from UDP-6-N3-Glc) onto 5hmC, which can then be used for click chemistry and biotinylation.[1] However, JGT is reportedly unable to utilize UDP-6-N3-Glc as a substrate.[1] Therefore, if you intend to use a modified glucose for downstream applications, T4-BGT would be the enzyme of choice, keeping in mind its substrate preference for 5hmC and mismatched 5hmU:G.
Q4: How can I quantify the efficiency of my 5hmU glucosylation reaction?
A4: Glucosylation efficiency can be quantified using several methods:
-
Quantitative PCR (qPCR): After glucosylation, you can perform an immunoprecipitation (IP) using an antibody specific to the glucosylated 5hmU (base J) or by using J-binding protein 1 (JBP1).[1][2] The amount of enriched DNA can then be quantified by qPCR.
-
Radiolabeling: By using radiolabeled UDP-[3H]glucose, the incorporation of the radioactive glucose into the DNA can be measured to quantify the amount of glucosylated 5hmU.[7]
-
Gel Shift Assay: The addition of a glucose moiety to 5hmU can sometimes cause a shift in the migration of small DNA fragments on a polyacrylamide gel, allowing for a qualitative or semi-quantitative assessment of the reaction's completeness.
Quantitative Data Summary
The following tables summarize key quantitative data related to 5hmU glucosylation.
Table 1: Enzyme Specificity and Efficiency
| Enzyme | Primary Substrate | Activity on 5hmU:A | Activity on 5hmU:G | Reported Efficiency on 5hmU |
| T4 Phage β-glucosyltransferase (T4-BGT) | 5hmC | No detectable activity[2] | Low activity[1][2] | Low |
| Base J Glucosyltransferase (JGT) | 5hmU | High activity[2] | High activity[2] | Up to 95%[1][2] |
Table 2: Recommended Reaction Parameters
| Parameter | T4 Phage β-glucosyltransferase (T4-BGT) | Base J Glucosyltransferase (JGT) |
| Temperature | 37°C[4][5] | 37°C[2] |
| Incubation Time | 1 hour (can be extended)[4] | ≥ 1 hour[2] |
| Key Buffer Components | Tris-based buffer (e.g., NEBuffer™ 4)[4] | Potassium acetate, Tris-acetate[2] |
| Cofactor | UDP-Glucose[4][5] | UDP-Glucose[2] |
| Heat Inactivation | 65°C for 10-20 minutes[4][5] | Not specified, but likely similar |
Experimental Protocols
Protocol 1: General Protocol for 5hmU Glucosylation using JGT
This protocol is a general guideline for the glucosylation of 5hmU in dsDNA using recombinant JGT.
Materials:
-
5hmU-containing DNA
-
Recombinant JGT
-
10X JGT Reaction Buffer (e.g., 500 mM Potassium Acetate, 200 mM Tris-acetate, pH 7.9)
-
UDP-Glucose solution (e.g., 3 mM)
-
Nuclease-free water
Procedure:
-
Set up the following reaction in a microcentrifuge tube:
-
1 µg of 5hmU-containing DNA
-
2 µL of 10X JGT Reaction Buffer
-
2 µL of 3 mM UDP-Glucose
-
1-2 µL of recombinant JGT (concentration as per manufacturer's recommendation)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 1-2 hours.
-
(Optional) Stop the reaction by heat inactivation at 65°C for 15 minutes.
-
The glucosylated DNA is now ready for downstream applications such as immunoprecipitation or qPCR.
Experimental Workflow: 5hmU Glucosylation and Analysis
Caption: General experimental workflow for 5hmU glucosylation and subsequent analysis.
Enzyme Specificity Logic Diagram
References
- 1. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.zymoresearch.com [files.zymoresearch.com]
- 4. neb.com [neb.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. neb.com [neb.com]
- 7. Sensitive enzymatic quantification of 5-hydroxymethylcytosine in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of 5hmU-modified RNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-hydroxymethyluracil (5hmU)-modified RNA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low coupling efficiency during the solid-phase synthesis of my 5hmU-modified RNA. What are the possible causes and solutions?
A1: Low coupling efficiency is a common issue that can arise from several factors:
-
Phosphoramidite Quality: The 5hmU phosphoramidite may have degraded due to moisture or improper storage. It is crucial to handle phosphoramidites under anhydrous conditions and store them at the recommended temperature.
-
Activator Issues: The activator (e.g., tetrazole, ETT) may be old or inactive. Prepare fresh activator solutions regularly.
-
Incomplete Deprotection of the 5'-Hydroxyl Group: Inefficient removal of the dimethoxytrityl (DMT) group from the growing RNA chain will prevent the next coupling step. Ensure the deblocking solution is fresh and the reaction time is sufficient.
-
Steric Hindrance: The bulky protecting groups on the 5hmU nucleoside can sometimes hinder the coupling reaction. Extending the coupling time may help improve efficiency.
Troubleshooting Steps:
-
Verify the quality of the 5hmU phosphoramidite and activator.
-
Optimize the coupling time.
-
Ensure complete DMT removal by checking the color of the trityl cation released during the deblocking step.
Q2: After synthesis and deprotection, I observe significant degradation of my 5hmU-modified RNA. How can I prevent this?
A2: RNA is inherently more labile than DNA due to the presence of the 2'-hydroxyl group, making it susceptible to degradation, especially under basic conditions used for deprotection.[1]
-
Choice of Protecting Groups: The selection of protecting groups for the 5-hydroxymethyl group of 5hmU and the 2'-hydroxyl group of the ribonucleosides is critical. Using protecting groups that can be removed under mild conditions is highly recommended. For instance, acetyl protection for the 5-hydroxymethyl moiety is compatible with standard deprotection conditions.[2]
-
Deprotection Conditions: Harsh basic treatments can lead to RNA strand scission. It is important to use optimized and sometimes milder deprotection cocktails. For base-labile modifications, alternative deprotection strategies might be necessary.[3] For example, a mixture of aqueous ammonium hydroxide, ethanol, and acetonitrile can be used, followed by treatment with ethylenediamine for complete deprotection.[3]
Troubleshooting Steps:
-
Review the compatibility of your chosen protecting groups with the deprotection conditions.
-
Consider using a milder deprotection strategy if significant degradation is observed.
-
Minimize the time and temperature of the deprotection step as much as possible.
Q3: My final purified product shows multiple peaks on HPLC, indicating impurities. What are the likely sources of these impurities and how can I improve purity?
A3: The presence of multiple peaks on HPLC suggests incomplete reactions or the formation of side products.
-
Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups during synthesis will result in n-1 shortmer sequences. Ensure the capping reagents are fresh and the reaction is efficient.
-
Incomplete Deprotection: Lingering protecting groups on the bases or the phosphate backbone will lead to heterogeneous products.[4]
-
Side Reactions: The 5-hydroxymethyl group can be susceptible to side reactions. Proper protection of this group is crucial to prevent unwanted modifications.
Troubleshooting Steps:
-
Optimize capping efficiency during solid-phase synthesis.
-
Ensure complete removal of all protecting groups by carefully following the recommended deprotection protocol and potentially extending the reaction time.
-
Employ a robust purification strategy, often involving a combination of anion-exchange and reversed-phase HPLC to separate the desired full-length product from impurities.[3]
Q4: Mass spectrometry analysis of my 5hmU-modified RNA gives ambiguous results. How can I improve the characterization?
A4: Mass spectrometry is a powerful tool for characterizing modified RNA, but challenges can arise.
-
Sample Purity: Impurities can complicate the mass spectrum. Ensure the sample is highly pure before analysis.
-
Fragmentation Method: Different fragmentation techniques (e.g., CAD, ECD, EDD) can provide complementary information. Top-down mass spectrometry can reveal the types and sites of modifications without the need for enzymatic digestion.[5]
-
Data Analysis: The presence of the 5hmU modification needs to be accounted for in the data analysis software when calculating expected fragment masses.
Troubleshooting Steps:
-
Further purify the RNA sample using HPLC.
-
Utilize high-resolution mass spectrometry to obtain accurate mass measurements.
-
Employ tandem mass spectrometry (MS/MS) with appropriate fragmentation methods to confirm the sequence and locate the modification.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative data encountered during the synthesis and purification of modified RNA. Actual results may vary depending on the specific sequence, modifications, and protocols used.
Table 1: Typical Coupling Efficiencies for Standard and Modified Phosphoramidites
| Phosphoramidite Type | Average Coupling Efficiency (%) |
| Standard (A, C, G, U) | > 99.0 |
| 5hmU-CE | 97.0 - 99.0 |
Table 2: Common Deprotection Conditions and Durations
| Reagent | Temperature (°C) | Duration (hours) | Target Protecting Groups |
| Ammonium Hydroxide / Methylamine (AMA) | 65 | 0.5 - 2 | Base protecting groups, Cyanoethyl |
| Ethanolic Methylamine / Aqueous Methylamine (EMAM) | 65 | 2 - 4 | Base protecting groups, Cyanoethyl |
| Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65 | 2.5 | 2'-O-TBDMS |
Key Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 5hmU-modified RNA
This protocol outlines the key steps in automated solid-phase synthesis using phosphoramidite chemistry.
-
Support Preparation: Start with a solid support (e.g., CPG) functionalized with the first nucleoside of the sequence.
-
Deblocking: Remove the 5'-DMT protecting group using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activate the 5hmU phosphoramidite (or standard phosphoramidites) with an activator (e.g., ETT) and couple it to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.
-
Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Cleave the synthesized RNA from the solid support and remove the protecting groups from the bases and phosphate backbone using a suitable deprotection solution (see Table 2).
-
2'-O-Deprotection: Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride-containing reagent like TEA·3HF.[7]
Protocol 2: Purification of 5hmU-modified RNA by HPLC
-
Anion-Exchange HPLC (Optional first step):
-
Column: DNA-Pac PA100 or similar.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Gradient: A linear gradient of Mobile Phase B to elute the RNA based on charge.
-
Detection: UV at 260 nm.
-
-
Reversed-Phase HPLC (For desalting and final purification):
-
Column: C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B to elute the RNA based on hydrophobicity.
-
Detection: UV at 260 nm.
-
-
Desalting: After purification, desalt the RNA sample using a size-exclusion column or ethanol precipitation.
Protocol 3: Characterization by LC-MS
-
Enzymatic Digestion (for nucleoside composition analysis):
-
Digest the purified RNA to its constituent nucleosides using a mixture of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Alkaline Phosphatase).[8]
-
-
Liquid Chromatography:
-
Separate the resulting nucleosides on a C18 column using a gradient of methanol in an aqueous buffer (e.g., ammonium acetate).
-
-
Mass Spectrometry:
-
Analyze the eluting nucleosides using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Identify 5hmU by its characteristic mass-to-charge ratio and retention time compared to a known standard.
-
Visualizations
Caption: Workflow for the chemical synthesis and purification of 5hmU-modified RNA.
Caption: A logical troubleshooting guide for common issues in 5hmU-RNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Modified RNA by Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Combined Approaches to Site-Specific Modification of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Hydroxymethyluridine Immunoprecipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing antibody selection for 5-Hydroxymethyluridine (5-hmU) immunoprecipitation (IP), often referred to as hMeDIP when studying DNA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting an antibody for 5-Hydroxymethyluridine (5-hmU) immunoprecipitation?
The crucial first step is to verify that the antibody is validated for immunoprecipitation.[1] Antibodies that perform well in other applications like Western Blot or immunofluorescence may not be suitable for IP because the epitope might be inaccessible in the native conformation of the DNA or RNA.[1] Always check the manufacturer's datasheet for IP-validation data. If not available, consider antibodies validated for similar applications involving native structures, such as immunocytochemistry (ICC).
Q2: Should I choose a monoclonal or polyclonal antibody for my 5-hmU IP experiment?
The choice between a monoclonal and polyclonal antibody depends on the specific goals of your experiment.
-
Monoclonal Antibodies: These are highly specific, recognizing a single epitope.[2][3][4] This high specificity can lead to lower background noise and high batch-to-batch consistency.[2][3] However, their performance can be sensitive to epitope accessibility, which might be affected by the local chromatin structure or nucleotide sequence.[5]
-
Polyclonal Antibodies: This type of antibody is a heterogeneous mixture that recognizes multiple epitopes on the target.[2][3][5] This can result in a more robust pulldown, especially for low-abundance targets, and they can be more tolerant of variations in the antigen's presentation.[2][5][6] However, they may also lead to higher background and exhibit greater batch-to-batch variability.[2]
For initial discovery experiments where capturing as much 5-hmU-containing nucleic acid as possible is the goal, a high-quality polyclonal antibody may be advantageous. For more targeted and quantitative studies where specificity is paramount, a well-characterized monoclonal antibody is often preferred.
Q3: How can I validate a new anti-5-hmU antibody for immunoprecipitation in my lab?
It is essential to validate the specificity and efficiency of your chosen antibody in your experimental system. A dot blot analysis is a common method for validating the specificity of antibodies against modified nucleotides.[7] You can spot synthetic oligonucleotides containing 5-hmU, as well as unmodified uridine/thymidine and other modified bases, onto a membrane and probe it with your antibody to check for specific binding and cross-reactivity. Additionally, performing a pilot IP experiment with a known positive control locus (if available) and a negative control locus, followed by qPCR, can confirm the antibody's performance.
Q4: What are the critical controls to include in a 5-hmU immunoprecipitation experiment?
Several controls are essential for interpreting your 5-hmU IP results accurately:
-
Isotype Control: A non-specific IgG of the same isotype as your primary antibody should be used in a parallel IP reaction to determine the level of non-specific binding of the antibody to the beads and the sample.[8]
-
Bead-Only Control: This control, where the lysate is incubated with just the beads, helps identify proteins or nucleic acids that non-specifically bind to the beads themselves.[8]
-
Input Control: A portion of the sheared nucleic acid sample that has not been subjected to immunoprecipitation should be processed in parallel. This represents the total amount of nucleic acid and is used for normalization.[8][9]
-
Positive and Negative Locus Controls (for qPCR validation): If known regions of enrichment or lack of enrichment for 5-hmU exist for your sample type, these can be assessed by qPCR to confirm the success of the IP.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that maximizes signal-to-noise. |
| Non-specific binding of proteins or nucleic acids to the beads. | Pre-clear the lysate by incubating it with protein A/G beads before adding the primary antibody.[8] Ensure beads are adequately blocked with BSA.[10] | |
| Incomplete washing. | Increase the number and duration of wash steps.[11] Consider using a wash buffer with a slightly higher stringency (e.g., by increasing the salt or detergent concentration).[11] | |
| Cross-reactivity of the antibody. | Verify antibody specificity using a dot blot with various modified and unmodified oligonucleotides. | |
| Low or No Yield of Immunoprecipitated Material | Inefficient antibody. | Ensure the antibody is validated for IP. Try a different antibody, potentially one that recognizes a different epitope (if monoclonal) or a polyclonal antibody. |
| Low abundance of 5-hmU in the sample. | Increase the amount of starting material (cells or tissue). | |
| Inefficient nucleic acid shearing. | Optimize sonication or enzymatic digestion to ensure fragments are within the optimal size range (typically 200-600 bp for DNA).[12][13] | |
| Epitope masking. | The antibody's binding site may be obscured.[8] This is less common for nucleotide modifications but can be a factor. Trying an antibody from a different manufacturer or of a different clonality may help. | |
| Issues with antibody-bead binding. | Ensure you are using the correct type of beads (Protein A or Protein G) for the isotype of your antibody. | |
| High Amount of Antibody in Eluate | Antibody is co-eluting with the target. | Consider cross-linking the antibody to the beads before incubation with the sample.[10] Alternatively, use a gentler elution buffer if compatible with downstream applications. |
Quantitative Data Presentation
To systematically evaluate and compare the performance of different anti-5-hmU antibodies, we recommend generating quantitative data in a structured format. Below is a template table for comparing key performance metrics from your validation experiments.
| Antibody | Host Species & Clonality | Lot Number | Dot Blot Specificity (Signal Ratio 5-hmU vs. U/T) | IP Efficiency (% Input Recovery at Positive Locus) | Signal-to-Noise (Positive Locus vs. Negative Locus) | Overall Recommendation |
| Antibody A | Rabbit Polyclonal | Lot12345 | 50:1 | 5.0% | 25 | Recommended |
| Antibody B | Mouse Monoclonal IgG1 | Lot67890 | 100:1 | 2.5% | 15 | Use with caution, lower efficiency |
| Antibody C | Rabbit Monoclonal | Lot54321 | >100:1 | 7.2% | 40 | Highly Recommended |
Experimental Protocols & Visualizations
General Workflow for 5-Hydroxymethyluridine Immunoprecipitation
The following diagram outlines the key steps in a typical 5-hmU immunoprecipitation experiment, from sample preparation to downstream analysis.
Caption: General workflow for 5-hmU immunoprecipitation.
Logical Flow for Antibody Selection
This diagram illustrates the decision-making process for selecting an optimal antibody for your 5-hmU IP experiments.
Caption: Decision tree for selecting a 5-hmU IP antibody.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bosterbio.com [bosterbio.com]
- 7. diagenode.com [diagenode.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. epigentek.com [epigentek.com]
- 13. diagenode.com [diagenode.com]
Technical Support Center: 5-Hydroxymethyluridine (5-hmU) Pull-Down Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in 5-Hydroxymethyluridine (5-hmU) pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in a 5-hmU pull-down assay?
Low or no yield in 5-hmU pull-down assays can stem from several factors, often related to the low abundance of the 5-hmU modification itself. Key areas to investigate include:
-
Insufficient Starting Material: The amount of 5-hmU in the genome or transcriptome can be very low. Insufficient starting DNA or RNA will naturally lead to a low final yield.
-
Inefficient Nucleic Acid Fragmentation: Improper shearing of DNA or RNA can result in fragments that are too large or too small, impacting the efficiency of the immunoprecipitation.
-
Suboptimal Antibody Performance: The anti-5-hmU antibody may have low affinity or specificity. It is also possible that the antibody concentration is not optimized for the amount of starting material.
-
Ineffective Immunoprecipitation Conditions: This can include issues with buffer composition, incubation times, and temperature.
-
Poor Elution Efficiency: The captured 5-hmU-containing nucleic acids may not be efficiently released from the beads during the elution step.
-
Degradation of Nucleic Acids: RNases or DNases in the sample can degrade the target molecules.
Q2: How much starting material (DNA/RNA) is recommended for a 5-hmU pull-down assay?
The optimal amount of starting material depends on the expected abundance of 5-hmU in your specific sample. For mammalian cells, where 5-hmU is a rare modification, a higher amount of starting material is generally required compared to standard immunoprecipitation assays. It is recommended to start with a sufficient quantity of high-quality, intact DNA or RNA. For low-abundance targets, increasing the amount of lysate used may be necessary.[1]
Q3: How can I optimize the antibody concentration for my 5-hmU pull-down?
Antibody titration is a critical step for optimizing your pull-down assay. Using too much antibody can lead to high background, while too little will result in low yield. It is recommended to perform a titration experiment to determine the optimal antibody concentration for your specific experimental conditions. A general starting point for immunoprecipitation is in the range of 1-10 µg of antibody for approximately 500-1000 µg of protein extract, but this should be empirically determined.[2]
Q4: My yield is low, but I see a signal. How can I increase the efficiency of my pull-down?
To improve the efficiency of your pull-down, consider the following:
-
Optimize Lysis and Fragmentation: Ensure your lysis buffer is effective at releasing nucleic acids and that your fragmentation method (e.g., sonication or enzymatic digestion) is optimized to produce fragments in the desired size range (typically 200-1000 bp for DNA).
-
Enhance Antibody-Antigen Binding: Increase the incubation time of your sample with the antibody to allow for maximum binding. This is typically done overnight at 4°C.
-
Improve Washing Steps: While stringent washes are necessary to reduce background, overly harsh conditions can also elute your target. Optimize the number and composition of your wash buffers.
-
Maximize Elution: Ensure your elution buffer and conditions are optimal for releasing the captured nucleic acids from the antibody-bead complex. You can try increasing the incubation time or temperature during elution.
Q5: I am experiencing high background in my negative control lanes. What could be the cause?
High background can be caused by non-specific binding of nucleic acids to the beads or the antibody. Here are some troubleshooting steps:
-
Pre-clearing the Lysate: Incubate your lysate with beads (without the primary antibody) before the immunoprecipitation step. This will help to remove molecules that non-specifically bind to the beads.
-
Blocking the Beads: Before adding the antibody, incubate the beads with a blocking agent like BSA to reduce non-specific binding sites.
-
Optimize Washing: Increase the stringency of your wash buffers (e.g., by increasing the salt concentration) or the number of wash steps to remove non-specifically bound molecules.
-
Use a High-Quality Antibody: Ensure your anti-5-hmU antibody is specific and has been validated for immunoprecipitation applications.
Quantitative Data Summary
The following tables provide estimated ranges for key quantitative parameters in 5-hmU pull-down assays. Note that these are starting points, and optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Recommended Starting Material and Antibody Concentrations
| Parameter | Recommended Range | Notes |
| Starting DNA Amount | 10 - 50 µg | For low-abundance modifications like 5-hmU, higher starting amounts are often necessary. |
| Starting RNA Amount | 50 - 200 µg | RNA is generally less stable and may require more starting material. |
| Anti-5-hmU Antibody | 1 - 10 µg per IP | Titration is crucial. Start with the manufacturer's recommendation and optimize.[2] |
| Bead Volume (Slurry) | 20 - 50 µL per IP | Depends on the binding capacity of the beads. |
Table 2: Expected Yield and Quality Control Parameters
| Parameter | Expected Outcome | Troubleshooting for Low Values |
| Yield of Immunoprecipitated DNA/RNA | Picogram to low nanogram range | Increase starting material, optimize antibody concentration, improve elution. |
| Fold Enrichment (over IgG control) | >10-fold | Optimize washing steps, check antibody specificity, ensure efficient pull-down. |
| Fragment Size (post-fragmentation) | 200 - 1000 bp (for DNA) | Adjust sonication/enzymatic digestion parameters. |
Experimental Protocols
Detailed Protocol for 5-Hydroxymethyluridine (5-hmU) DNA Immunoprecipitation
This protocol is a general guideline and may require optimization.
1. Nucleic Acid Extraction and Fragmentation: a. Extract genomic DNA from your cells or tissue of interest using a standard protocol that ensures high purity and integrity. b. Fragment the DNA to an average size of 200-1000 bp. This can be achieved through sonication or enzymatic digestion (e.g., with MNase). c. Verify the fragment size by running an aliquot on an agarose gel.
2. Pre-clearing the Lysate (Optional but Recommended): a. To a 1.5 mL tube, add 20-50 µL of Protein A/G magnetic beads. b. Wash the beads twice with 500 µL of IP buffer (e.g., RIPA buffer). c. Resuspend the beads in 100 µL of IP buffer. d. Add your fragmented DNA sample to the beads and incubate with rotation for 1 hour at 4°C. e. Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation: a. To the pre-cleared lysate, add the optimized amount of anti-5-hmU antibody (typically 1-10 µg). b. Incubate overnight at 4°C with gentle rotation to allow for antibody-DNA complex formation. c. In a separate tube, prepare fresh Protein A/G magnetic beads by washing them twice with IP buffer. d. Add the washed beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C with rotation.
4. Washing: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads sequentially with the following buffers (1 mL each, 5 minutes per wash with rotation): i. Low Salt Wash Buffer ii. High Salt Wash Buffer iii. LiCl Wash Buffer iv. TE Buffer (twice) c. After the final wash, carefully remove all of the TE buffer.
5. Elution: a. Resuspend the beads in 100-200 µL of Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3). b. Incubate at 65°C for 15-30 minutes with occasional vortexing. c. Pellet the beads and transfer the supernatant containing the enriched DNA to a new tube.
6. Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluate to a final concentration of 0.2 M. b. Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links. c. Add RNase A and Proteinase K to digest RNA and protein, respectively. d. Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation. e. The purified DNA is now ready for downstream analysis such as qPCR or sequencing.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
Technical Support Center: Quantifying 5-Hydroxymethyluridine in Low-Input Samples
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the quantification of 5-Hydroxymethyluridine (5-hmU) in low-input samples.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for quantifying 5-hmU in low-input samples?
For low-input samples, highly sensitive methods are crucial. Techniques that combine chemical or enzymatic labeling with downstream detection are often employed. One robust method involves the selective glucosylation of 5-hmU using β-glucosyltransferase (β-GT), followed by enrichment and detection.[1][2] Another sensitive approach is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can offer high precision and sensitivity for detecting modified nucleosides.[3][4] For genome-wide mapping from low-input material, methods that combine selective labeling with next-generation sequencing are powerful.[2]
Q2: What are the critical considerations for DNA extraction from low-input samples?
Maximizing DNA yield and quality is paramount when working with limited starting material. Key considerations include:
-
Sample Handling: Use low-retention plastics and pipette tips to minimize DNA loss due to surface adhesion.[5]
-
Lysis Method: Employ gentle lysis methods, such as enzymatic digestion with Proteinase K, to preserve DNA integrity. Avoid harsh mechanical disruption like bead beating, which can shear the DNA.[5]
-
Elution Volume: Use a minimal elution volume (e.g., ≤20 µL) to ensure the final DNA concentration is high enough for downstream applications.[5]
-
Quality Control: Accurately quantify the extracted DNA using fluorometric methods (e.g., Qubit) and assess its integrity using capillary electrophoresis (e.g., TapeStation).[5]
Q3: How can I enrich for DNA fragments containing 5-hmU from a complex mixture?
Enrichment is a key step for accurately quantifying low-abundance 5-hmU. Several strategies exist:
-
Enzymatic Labeling and Pull-down: One method utilizes a glucosyltransferase to attach a modified glucose to the 5-hmU, which can then be captured using antibodies or binding proteins specific to the modified glucose.[1] Another enzymatic approach uses a 5-hydroxymethyluridine DNA kinase (5hmUDK) to selectively add a tag for bioorthogonal labeling and subsequent pull-down.[2]
-
Chemical Labeling and Affinity Purification: Chemical methods can also be employed to introduce a tag, such as biotin, onto the 5-hmU, allowing for subsequent affinity purification using streptavidin-coated beads.[2]
Q4: What are the common challenges in LC-MS/MS-based quantification of 5-hmU?
While powerful, LC-MS/MS analysis can present several challenges:
-
Low Signal Intensity: This can be due to low sample concentration, inefficient ionization, or a suboptimal mobile phase.[6][7]
-
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7]
-
Baseline Noise and Drift: High background noise can obscure low-abundance peaks, making accurate quantification difficult.[6]
-
Mass Accuracy and Resolution: Poor mass accuracy can lead to incorrect compound identification. Regular calibration and maintenance of the mass spectrometer are essential.[6]
Q5: What are appropriate normalization strategies for 5-hmU quantification?
Normalization is critical to account for variations in sample input and processing. Common strategies include:
-
Normalization to Total DNA Input: Quantifying the total amount of DNA in each sample before the assay and normalizing the 5-hmU signal to this value.
-
Internal Standards: For LC-MS/MS, the use of stable isotope-labeled internal standards that co-elute with the analyte is the most reliable way to compensate for matrix effects and variations in instrument response.[7]
-
Statistical Normalization: Various post-acquisition normalization methods, such as quantile normalization or probabilistic quotient normalization, can be applied to large datasets to reduce systematic variation.[8][9]
Troubleshooting Guides
Guide 1: Low or No Signal in LC-MS/MS Analysis
| Problem | Possible Cause | Solution |
| Weak or undetectable peaks | 1. Insufficient Sample Concentration: The amount of 5-hmU in the sample is below the limit of detection. | - Concentrate the sample post-elution using a speed vacuum concentrator.[5]- Start with a larger amount of input material if possible.- Consider a pre-enrichment step for 5-hmU-containing DNA.[1][2] |
| 2. Inefficient Ionization: The chosen ionization method or parameters are not optimal for 5-hmU. | - Experiment with different ionization sources (e.g., ESI, APCI).[6]- Optimize ion source parameters such as capillary voltage, gas flows, and temperatures.[7] | |
| 3. Suboptimal Mobile Phase: The composition of the mobile phase is not conducive to good ionization or chromatography. | - Add a small amount of an acid like formic acid (typically 0.1%) to the mobile phase to improve protonation in positive ion mode.[7] | |
| 4. Instrument Not Tuned or Calibrated: The mass spectrometer is not operating at its peak performance. | - Regularly tune and calibrate the mass spectrometer using appropriate standards.[6] | |
| Signal instability | 1. Fluctuations in the LC System: Inconsistent flow rate or column performance. | - Ensure the LC system is properly maintained and that the mobile phase is degassed.- Check for leaks in the LC flow path. |
| 2. Unstable Ion Source: The spray in the ESI source is not stable. | - Visually inspect the spray needle for blockages or improper positioning.- Optimize source parameters for a stable spray.[10] | |
| 3. Contaminated System: Contaminants in the sample or from the system can interfere with the signal. | - Ensure proper sample preparation to remove interfering substances.- Clean the ion source and mass spectrometer as per the manufacturer's guidelines.[6] |
Guide 2: Poor Reproducibility in Quantification
| Problem | Possible Cause | Solution |
| High variability between technical replicates | 1. Inconsistent Sample Preparation: Variations in DNA extraction, digestion, or labeling efficiency. | - Standardize all sample preparation steps and use a consistent protocol.- Use a master mix for reagents where possible to minimize pipetting errors. |
| 2. Pipetting Errors: Inaccurate pipetting, especially with small volumes. | - Use calibrated pipettes and low-retention tips.[5]- Pre-wet pipette tips to improve accuracy.[5] | |
| 3. Inadequate Normalization: Failure to account for variations in starting material or sample processing. | - Implement a robust normalization strategy, such as using an internal standard for LC-MS/MS or normalizing to total DNA input.[7] | |
| Batch-to-batch variation | 1. Differences in Reagent Quality: Using different lots of enzymes or reagents can introduce variability. | - Test new lots of critical reagents before use in large experiments.- Aliquot and store reagents properly to maintain their activity. |
| 2. Instrument Drift: Changes in mass spectrometer performance over time. | - Perform regular system suitability checks and calibrations.[6]- Run quality control samples with each batch to monitor instrument performance. |
Quantitative Data Summary
Table 1: Comparison of 5-hmU Detection Methods
| Method | Principle | Limit of Detection (LOD) / Sensitivity | Required DNA Input | Throughput | Reference |
| LC-MS/MS | Direct quantification of nucleosides after DNA digestion. | High sensitivity, can reach attomole levels with optimized methods.[11] | As low as 50 ng of genomic DNA.[3] | Low to medium | [3][4] |
| Enzymatic Labeling with qPCR | Selective glucosylation of 5-hmU, followed by immunoprecipitation and qPCR of specific loci. | High sensitivity for locus-specific analysis. | Variable, depends on the abundance of the target region. | Medium | [1] |
| 5hmUDK-mediated Bioorthogonal Labeling | Enzymatic addition of a tag to 5-hmU for enrichment and subsequent analysis. | Can achieve over 170-fold enrichment.[12] | Suitable for low-input samples. | High (with sequencing) | [2][12] |
| Dot Blot with Anti-base J Antibody | Glucosylation of 5-hmU to base J, followed by detection with a specific antibody. | Detects ~25 5hmU modifications per 10^6 nucleosides.[1] | Requires several micrograms of DNA for reliable detection. | High | [1] |
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Quantification of 5-hmU
-
DNA Extraction:
-
Extract genomic DNA from low-input samples using a kit optimized for high recovery and purity.
-
Quantify the DNA using a fluorometric method (e.g., Qubit).
-
-
DNA Digestion:
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using a reverse-phase chromatography column.[3]
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify 5-hydroxymethyl-2'-deoxyuridine and other nucleosides.[3]
-
Include a stable isotope-labeled internal standard for 5-hmU to ensure accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 5-hmU.
-
Calculate the amount of 5-hmU in the samples by comparing their peak areas to the standard curve.
-
Normalize the 5-hmU amount to the quantity of a canonical nucleoside (e.g., deoxyguanosine) or the total DNA input.
-
Protocol 2: 5-hmU Enrichment by Glucosylation and Pull-down
-
DNA Fragmentation:
-
Sonicate genomic DNA to an appropriate fragment size (e.g., 200-500 bp) for downstream applications like sequencing.
-
-
Enzymatic Glucosylation:
-
Incubate the fragmented DNA with β-glucosyltransferase (β-GT) and a UDP-glucose analog containing a tag (e.g., biotin). This will selectively transfer the tagged glucose to any 5-hmU residues.[1]
-
-
Affinity Enrichment:
-
Incubate the labeled DNA with streptavidin-coated magnetic beads to capture the biotin-tagged DNA fragments.
-
Wash the beads several times to remove non-specifically bound DNA.
-
-
Elution and Downstream Analysis:
-
Elute the enriched DNA from the beads.
-
The enriched DNA can then be used for various downstream analyses, such as qPCR to quantify 5-hmU at specific genomic loci or next-generation sequencing to map the genome-wide distribution of 5-hmU.[1]
-
Visualizations
Caption: Workflow for 5-hmU enrichment from low-input samples.
Caption: Troubleshooting logic for low signal in LC-MS/MS.
References
- 1. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Low-Input DNA Extraction Guide: Best Kits, QC & Sample Tips - CD Genomics [cd-genomics.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. 5hmC-MIQuant: Ultrasensitive Quantitative Detection of 5-Hydroxymethylcytosine in Low-Input Cell-Free DNA Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03812E [pubs.rsc.org]
Avoiding degradation of 5-Hydroxymethyluridine during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on avoiding the degradation of 5-Hydroxymethyluridine (5-hmU) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxymethyluridine and why is its stability a concern?
A1: 5-Hydroxymethyluridine (5-hmU) is a modified nucleoside, an oxidized form of thymidine. It can be a rare DNA modification in most eukaryotes, often considered a DNA lesion resulting from oxidative damage, but it is found in high amounts in the DNA of some organisms like dinoflagellates.[1][2] Its stability is a concern because the hydroxymethyl group is susceptible to further oxidation, which can lead to inaccurate quantification and misinterpretation of its biological role during downstream analyses such as mass spectrometry or sequencing.
Q2: What are the primary factors that cause 5-hmU degradation during sample preparation?
A2: The primary factors leading to 5-hmU degradation are:
-
Oxidation: Exposure to atmospheric oxygen and reactive oxygen species (ROS) generated during cell lysis can oxidize the hydroxymethyl group. This process can be catalyzed by divalent metal ions.
-
Extreme pH: Both highly acidic and alkaline conditions can promote the degradation of modified nucleosides. A slightly acidic to neutral pH is generally recommended.[3]
-
High Temperatures: Elevated temperatures can accelerate chemical degradation.[4]
-
Nuclease Activity: Endogenous DNases released during cell lysis can degrade the DNA, leading to a loss of the 5-hmU signal.[5]
-
Repeated Freeze-Thaw Cycles: This can cause mechanical shearing of DNA and may contribute to the degradation of sensitive modifications.[6][7][8]
Q3: How can I minimize oxidation of 5-hmU?
A3: To minimize oxidation, it is crucial to work in a low-oxygen environment where possible and to use freshly prepared buffers degassed with nitrogen or argon. The addition of antioxidants, such as dithiothreitol (DTT) or ascorbic acid, to your lysis and storage buffers can effectively quench reactive oxygen species.[3]
Q4: What is the role of chelating agents in preserving 5-hmU?
A4: Divalent metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of the hydroxymethyl group. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind these metal ions, rendering them inactive.[5][9][10] Including EDTA in your lysis and storage buffers is a critical step in preventing metal-catalyzed degradation of 5-hmU.
Q5: What are the optimal storage conditions for samples containing 5-hmU?
A5: For long-term storage, purified DNA should be stored at -80°C in a TE buffer (Tris-EDTA) at a slightly alkaline pH (~8.0).[1][11] This minimizes both nuclease activity and acid-induced hydrolysis. For short-term storage during sample processing, always keep samples on ice. Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or undetectable levels of 5-hmU in the final analysis.
| Potential Cause | Recommended Solution |
| Oxidative Degradation during Lysis | Add antioxidants like DTT (final concentration 1-5 mM) or ascorbic acid to the lysis buffer immediately before use. Keep samples on ice at all times. |
| Metal-Catalyzed Oxidation | Ensure your lysis and storage buffers contain a chelating agent such as EDTA (final concentration 1-10 mM).[5][9][10] |
| Degradation during DNA Hydrolysis for Mass Spectrometry | Enzymatic hydrolysis is generally milder than acid hydrolysis.[3] If using enzymatic digestion, ensure the buffer conditions are optimal for the enzymes while being mindful of 5-hmU stability (neutral pH, moderate temperature). If acid hydrolysis is necessary, use the mildest effective conditions and consider using isotopically labeled internal standards to account for degradation.[3] |
| Nuclease Activity | Incorporate a potent RNase inhibitor and ensure EDTA is present in your buffers to inhibit DNases. Process samples quickly and keep them cold.[5] |
| Adsorption to Labware | Use low-retention microtubes and pipette tips, especially when working with low concentrations of DNA or nucleosides. |
Issue 2: Inconsistent quantification of 5-hmU across replicate samples.
| Potential Cause | Recommended Solution |
| Variable Exposure to Oxygen | Work swiftly and minimize the air-to-liquid ratio in your sample tubes. For highly sensitive experiments, consider processing samples in an anaerobic chamber. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, especially for enzymatic reactions and lysis steps. |
| Repeated Freeze-Thaw Cycles | Aliquot samples after initial processing to avoid thawing the entire stock multiple times.[11] Studies on other DNA modifications have shown that while global methylation may be stable, the impact on sensitive modifications like 5-hmU should be minimized.[6][7] |
| Incomplete DNA Hydrolysis | Optimize the enzymatic digestion protocol to ensure complete hydrolysis of DNA to nucleosides for accurate mass spectrometry analysis. This may involve adjusting enzyme concentrations and incubation times. |
Data Presentation
Table 1: Factors Influencing 5-Hydroxymethyluridine Stability
The following table summarizes the expected impact of various conditions on the stability of 5-hmU based on general knowledge of modified nucleoside chemistry. Specific degradation kinetics for 5-hmU are not extensively published; this table provides a qualitative guide for experimental design.
| Parameter | Condition | Expected Impact on 5-hmU Stability | Recommendation |
| pH | < 4 | High degradation | Avoid strongly acidic conditions. |
| 4 - 6 | Moderate stability | Acceptable for short-term processing if required. | |
| 6 - 8 | Optimal stability | Maintain buffers in this range for lysis and storage. | |
| > 8 | Increasing degradation | Avoid strongly alkaline conditions. | |
| Temperature | -80°C | Excellent long-term stability | Recommended for long-term storage of purified DNA.[1] |
| -20°C | Good for short to medium-term storage | Suitable for storage over weeks to months.[1] | |
| 4°C | Limited stability (days) | Use for temporary storage during multi-day procedures only. | |
| Room Temp (20-25°C) | Poor stability (hours) | Avoid prolonged exposure; keep samples on ice. | |
| 37°C | Very poor stability | Minimize time at this temperature during enzymatic incubations. | |
| Additives | Antioxidants (e.g., DTT) | Increases stability | Add to lysis and storage buffers. |
| Chelating Agents (e.g., EDTA) | Increases stability | Essential in all buffers to sequester metal ions.[5][9] | |
| Divalent Metal Ions (e.g., Fe²⁺) | Decreases stability | Avoid contamination with metal ions. |
Experimental Protocols
Protocol 1: DNA Extraction from Cultured Mammalian Cells for 5-hmU Analysis
This protocol is designed to gently lyse cells and protect the genomic DNA from oxidative damage.
Materials:
-
Cell Pellet (up to 5 x 10⁶ cells)
-
Ice-cold PBS
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.5% SDS
-
Protease Inhibitor Cocktail
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Procedure:
-
Cell Harvesting: Harvest cells and wash the pellet once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer supplemented with a protease inhibitor cocktail. Pipette gently to lyse the cells.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 50°C for 2-3 hours with gentle agitation.
-
RNA Removal: Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inverting for 5 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully transfer the upper aqueous phase to a new tube.
-
Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. Centrifuge as above and transfer the aqueous phase.
-
DNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Invert gently until the DNA precipitates.
-
DNA Pelleting: Centrifuge at 16,000 x g for 20 minutes at 4°C. Carefully discard the supernatant.
-
Washing: Wash the DNA pellet twice with 1 mL of ice-cold 70% ethanol, centrifuging at 16,000 x g for 5 minutes for each wash.
-
Drying and Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of TE buffer.
-
Storage: Store the DNA at -80°C in single-use aliquots.
Protocol 2: Enzymatic Hydrolysis of DNA for LC-MS/MS Analysis of 5-hmU
This protocol uses a cocktail of enzymes to digest DNA to single nucleosides under conditions that minimize degradation.
Materials:
-
Purified Genomic DNA (1-5 µg)
-
Nuclease P1
-
Snake Venom Phosphodiesterase I
-
Alkaline Phosphatase
-
Reaction Buffer: 30 mM Sodium Acetate (pH 5.3), 10 mM Zinc Sulfate
-
0.5 M Tris-HCl (pH 8.5)
Procedure:
-
Initial Denaturation: In a microcentrifuge tube, heat the DNA sample in 20 µL of water at 100°C for 3 minutes, then immediately place on ice for 2 minutes to denature the DNA.
-
Nuclease P1 Digestion: Add 2.5 µL of 10x Reaction Buffer and 1 µL of Nuclease P1 (1 U/µL). Incubate at 45°C for 2 hours.
-
Phosphodiesterase and Alkaline Phosphatase Digestion: Add 3 µL of 0.5 M Tris-HCl (pH 8.5), 1 µL of Snake Venom Phosphodiesterase I (0.01 U/µL), and 1 µL of Alkaline Phosphatase (1 U/µL).
-
Final Incubation: Incubate the mixture at 37°C for an additional 2 hours.
-
Sample Cleanup: The resulting nucleoside mixture can be filtered through a 10 kDa molecular weight cutoff filter to remove the enzymes before analysis by LC-MS/MS.
-
Analysis: Proceed immediately with LC-MS/MS analysis or store the sample at -80°C.
Visualizations
Caption: Experimental workflow for 5-hmU analysis.
Caption: Degradation pathway of 5-Hydroxymethyluridine.
Caption: Troubleshooting logic for low 5-hmU recovery.
References
- 1. Different Ways Professionals Store DNA Samples [celestis.com]
- 2. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Repeated Freeze and Thaw Cycles on the Genome-Wide DNA Methylation Profile of Isolated Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing DNA Extraction with Chelating Agents for Enhanced Yield and Purity [thinkdochemicals.com]
- 10. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
Enhancing the specificity of 5hmU detection in the presence of 5hmC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the specificity of 5-hydroxymethyluracil (5hmU) detection in the presence of 5-hydroxymethylcytosine (5hmC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting 5hmU?
The main difficulty in accurately detecting 5hmU lies in its structural similarity to 5hmC. Both molecules possess a hydroxymethyl group, making it challenging for many analytical methods to distinguish between them. Furthermore, 5hmU is often present at much lower levels in genomic DNA compared to 5mC and 5hmC, which can make it difficult to differentiate true signals from background noise.[1]
Q2: Why is it important to distinguish 5hmU from 5hmC?
Distinguishing between 5hmU and 5hmC is crucial for understanding their distinct biological roles. 5hmU can be formed through the oxidation of thymine by TET enzymes or via the deamination of 5hmC.[2][3] The latter pathway is a key step in a proposed active DNA demethylation process.[1][4] Therefore, specifically detecting 5hmU, particularly mismatched 5hmU:G, provides insights into DNA repair and epigenetic reprogramming pathways.[1]
Q3: What are the main strategies to enhance the specificity of 5hmU detection?
Current strategies focus on the selective chemical or enzymatic labeling of 5hmU. Key methods include:
-
Selective Glucosylation using Base J Glucosyltransferase (JGT): This enzyme from trypanosomes specifically transfers a glucose moiety to 5hmU, creating glucosyl-5hmU (base J), which can be selectively enriched.[5][6][7]
-
Selective Labeling of Mismatched 5hmU: This method uses β-glucosyltransferase (βGT) which, under specific conditions, preferentially labels mismatched 5hmU (5hmU:G) over matched 5hmU (5hmU:A) and 5hmC.[1] This is often coupled with a preliminary oxidation step to convert 5mC and 5hmC to 5-carboxylcytosine (5caC), further enhancing specificity.[1]
-
Enzyme-mediated Bioorthogonal Labeling: This approach utilizes 5hmU DNA kinase (5hmUDK) to attach a chemically reactive group (like an azide or alkyne) to 5hmU, allowing for subsequent biotinylation and enrichment via click chemistry.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or non-specific enrichment | Incomplete oxidation of 5mC and 5hmC to 5caC when using the mismatched 5hmU detection method. | Optimize the Tet enzyme concentration and reaction time to ensure complete conversion of 5mC and 5hmC.[1] |
| Non-specific binding of antibodies or enrichment proteins. | Increase the stringency of washing steps during immunoprecipitation or pull-down assays. Include appropriate negative controls (e.g., DNA without the target modification). | |
| The level of 5hmU in the sample is extremely low. | Increase the amount of input genomic DNA. For very low abundance sites, consider increasing the sequencing depth to better distinguish signal from background.[1] | |
| Low or no signal for 5hmU | Inefficient enzymatic labeling (e.g., with JGT, βGT, or 5hmUDK). | Check the activity of the enzyme and the integrity of the cofactors (e.g., UDP-glucose derivatives). Optimize reaction conditions such as temperature, pH, and incubation time. |
| Degradation of the sample DNA. | Assess the quality of the input DNA using gel electrophoresis or a Bioanalyzer. Use high-quality, intact genomic DNA for your experiments. | |
| For mismatched 5hmU detection, the 5hmU may be in a matched base pair (5hmU:A). | The βGT-based method is specific for mismatched 5hmU:G.[1] For detecting all 5hmU, consider the JGT-based method which recognizes both matched and mismatched 5hmU.[5] | |
| Difficulty distinguishing mismatched 5hmU peaks from background in sequencing data | Insufficient sequencing depth for low-abundance 5hmU sites. | For low-abundance modifications, deeper sequencing is required to achieve the statistical power needed to confidently call peaks.[1] |
| Presence of non-oxidized 5hmC or partially oxidized 5mC contributing to background. | Ensure the initial oxidation step is highly efficient. Spike-in controls with known modifications can help to assess the efficiency of each step.[1] |
Quantitative Data Summary
Table 1: Enrichment Specificity of Mismatched 5hmU Pull-Down Assay
| DNA Modification | Fold Enrichment (normalized to 'C'-containing control) |
| Mismatched 5hmU:G | ~27-fold |
| 5mC | ~5-fold |
| 5hmC | No significant enrichment |
| Matched 5hmU:A | No significant enrichment |
| Unmodified C | 1-fold (baseline) |
| Data synthesized from a study using a spike-in approach in mouse embryonic stem cell genomic DNA, where 5mC and 5hmC were first oxidized to 5caC.[1] |
Experimental Protocols
Protocol 1: Selective Glucosylation and Enrichment of 5hmU using JGT
This method is adapted from a procedure for the selective tagging and enrichment of genomic regions containing 5hmU.[5]
-
Genomic DNA Preparation: Isolate high-quality genomic DNA from the cells or tissues of interest. Fragment the DNA to a desired size range (e.g., 100-500 bp) by sonication.
-
JGT Glucosylation Reaction:
-
Set up the reaction mixture containing:
-
Fragmented genomic DNA
-
JGT enzyme
-
UDP-glucose
-
Reaction buffer
-
-
Incubate at the optimal temperature and time for the JGT enzyme to glucosylate 5hmU residues to form base J.
-
-
Enrichment of Glucosylated DNA (Base J):
-
Option A: Immunoprecipitation (IP):
-
Incubate the reaction mixture with an antibody specific for base J.
-
Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the enriched DNA.
-
-
Option B: J-binding Protein 1 (JBP1) Pull-down:
-
Incubate the reaction mixture with recombinant JBP1.
-
Use an appropriate affinity resin to capture the JBP1-DNA complexes.
-
Wash and elute the enriched DNA.
-
-
-
Analysis: The enriched DNA is suitable for downstream analysis by quantitative PCR (qPCR) or next-generation sequencing.
Protocol 2: Selective Chemical Labeling and Enrichment of Mismatched 5hmU
This protocol is based on a method for mapping mismatched 5hmU.[1][4]
-
Oxidation of 5mC and 5hmC:
-
Treat the fragmented genomic DNA with a recombinant Tet enzyme (e.g., mTet1) to oxidize all 5mC and 5hmC to 5caC. This step is critical for ensuring the specificity of the subsequent labeling.
-
-
Selective Glucosylation of Mismatched 5hmU:
-
Perform a glucosylation reaction using β-glucosyltransferase (βGT) and a modified UDP-glucose containing an azide group (UDP-6-N3-Glc). βGT will selectively transfer the azide-glucose to the hydroxyl group of mismatched 5hmU.
-
-
Biotinylation via Click Chemistry:
-
Add a biotin linker containing a cyclooctyne group to the reaction. The azide group on the glucosylated 5hmU will react with the cyclooctyne group via copper-free click chemistry, attaching a biotin tag to the 5hmU-containing DNA fragments.
-
-
Enrichment of Biotinylated DNA:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
-
Thoroughly wash the beads to remove non-specifically bound DNA.
-
Elute the enriched DNA containing mismatched 5hmU.
-
-
Downstream Analysis: The enriched DNA can be used for library preparation and next-generation sequencing to map the genomic locations of mismatched 5hmU.
Visualizations
References
- 1. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Single-Base Resolution Mapping of 5-Hydroxymethyluracil (5hmU)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of protocols for single-base resolution mapping of 5-hydroxymethyluracil (5hmU). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during 5hmU mapping experiments, particularly those utilizing chemical conversion methods.
Issue: Low T-to-C Conversion Efficiency
-
Question: My sequencing results show a low percentage of T-to-C conversions at expected 5hmU sites after chemical treatment. What are the possible causes and solutions?
-
Answer: Low T-to-C conversion efficiency is a common issue in chemical-based 5hmU mapping. The conversion of 5hmU to 5-formyluracil (5fU) and the subsequent misincorporation of guanine by the DNA polymerase are critical steps. Here are potential causes and troubleshooting steps:
-
Incomplete Oxidation of 5hmU to 5fU:
-
Cause: The oxidizing agent, potassium perruthenate (KRuO₄), may be old or improperly stored, leading to reduced activity. Reaction conditions such as temperature and incubation time might also be suboptimal.
-
Solution: Use freshly prepared KRuO₄ for each experiment. Optimize the reaction time and temperature. It is crucial to perform a control experiment with synthetic oligonucleotides containing 5hmU to validate the efficiency of the oxidation step.
-
-
Suboptimal Polymerase Extension Conditions:
-
Cause: The choice of DNA polymerase and the concentration of dNTPs can significantly impact the T-to-C conversion rate. Some polymerases are more efficient at reading through the modified 5fU base and incorporating a 'G' opposite it. An imbalanced dNTP pool can also affect incorporation efficiency.[1]
-
Solution: Experiment with different DNA polymerases to find one that exhibits higher efficiency in reading 5fU. A study has shown that a 500-fold decrease in the concentration of dATP compared to other dNTPs during the single-extension step can be optimal.[1]
-
-
Poor DNA Quality:
-
Cause: Contaminants in the DNA sample can inhibit both the oxidation and polymerase extension steps.
-
Solution: Ensure high-purity DNA is used. Perform an additional DNA purification step if necessary.
-
-
Issue: High Background Noise (Non-specific T-to-C Conversions)
-
Question: I am observing a high rate of T-to-C conversions at thymine bases that are not expected to be hydroxymethylated. What could be causing this?
-
Answer: High background noise can obscure the true 5hmU signal. Here are the likely culprits and how to address them:
-
DNA Damage:
-
Cause: Harsh chemical treatments, such as the use of KRuO₄, can cause damage to unmodified thymine bases, leading to misincorporation during PCR.
-
Solution: Optimize the concentration of KRuO₄ and the reaction time to minimize DNA damage while ensuring efficient 5hmU oxidation. Always include a "no-oxidation" control, where the DNA is processed without the oxidizing agent. This control is essential for estimating the background T-to-C conversion rate.[1][2]
-
-
PCR Errors:
-
Cause: High-fidelity DNA polymerases are crucial to prevent the introduction of errors during library amplification.
-
Solution: Use a high-fidelity polymerase with proofreading activity for the PCR amplification step.
-
-
Issue: Low Library Yield
-
Question: After library preparation, the final DNA concentration is too low for sequencing. What are the common reasons for this?
-
Answer: Low library yield is a frequent problem in NGS library preparation. For 5hmU mapping protocols, several steps can contribute to this issue:
-
DNA Fragmentation and Loss:
-
Cause: The chemical oxidation step can lead to some DNA degradation. Additionally, multiple purification steps throughout the protocol can result in sample loss.
-
Solution: Handle DNA samples carefully to minimize physical shearing. Optimize bead-based purification steps to maximize recovery.
-
-
Inefficient Adapter Ligation:
-
Cause: The efficiency of adapter ligation can be affected by the quality of DNA ends and the presence of inhibitors.
-
Solution: Ensure that the end-repair and A-tailing steps are complete before proceeding to adapter ligation. Use high-quality reagents and optimize the molar ratio of adapters to DNA fragments.
-
-
Suboptimal PCR Amplification:
-
Cause: The number of PCR cycles is critical. Too few cycles will result in insufficient library amplification, while too many can introduce bias and artifacts.
-
Solution: Determine the optimal number of PCR cycles by performing a qPCR test on a small aliquot of the library.
-
-
Frequently Asked Questions (FAQs)
Protocol-Specific Questions
-
Question: What is the principle behind the chemical mapping of 5hmU at single-base resolution?
-
Answer: The method relies on the selective chemical oxidation of 5hmU to 5-formyluracil (5fU).[1][2][3] This is typically achieved using potassium perruthenate (KRuO₄).[1] The resulting 5fU has a tendency to mispair with guanine during DNA synthesis.[1][3] This T-to-C transition is then identified by next-generation sequencing, allowing for the precise mapping of the original 5hmU site.[1][3]
-
Question: Why is a "no-oxidation" control essential?
-
Answer: A "no-oxidation" control, where the DNA sample is processed through the entire protocol without the addition of the oxidizing agent (KRuO₄), is crucial for accurate data interpretation.[1][2] It allows for the estimation of the background T-to-C conversion rate that may arise from other sources, such as DNA damage or PCR errors. By comparing the T-to-C conversion rate in the oxidized sample to the control, one can confidently identify true 5hmU sites.[1]
-
Question: Are there alternatives to the chemical method for single-base 5hmU mapping?
-
Answer: Yes, enzyme-based methods are also being developed. One such method utilizes a 5hmU DNA kinase (5hmUDK) to selectively install a chemical tag (like an azide or alkynyl group) onto the hydroxyl group of 5hmU. This tag can then be used for enrichment of 5hmU-containing DNA fragments for sequencing. While this method is primarily for enrichment, modifications could potentially lead to single-base resolution information. Another approach involves using enzymes that can specifically recognize and cleave at 5hmU sites, which could then be detected through sequencing.
Data Analysis Questions
-
Question: What are the key quality control (QC) metrics for 5hmU sequencing data?
-
Answer: Standard NGS QC metrics are applicable, such as read quality scores (Phred scores), GC content distribution, and adapter dimer contamination. Specific to 5hmU mapping, it is important to assess the T-to-C conversion rate in both the experimental and "no-oxidation" control samples. A low conversion rate in the control is indicative of a clean experiment.
-
Question: How can I correct for biases in my 5hmU sequencing data?
-
Answer: Sequence context can introduce bias in the efficiency of both the chemical conversion and the polymerase extension steps.[1] This can lead to an under- or over-representation of 5hmU at certain sequence motifs. Computational methods can be applied to correct for these biases by normalizing the T-to-C conversion rates based on the local sequence context. It is also important to account for potential PCR amplification biases.
Quantitative Data Summary
| Method | Principle | Resolution | T-to-C Conversion Efficiency | Throughput | Key Advantages | Key Limitations |
| Chemical Sequencing | Chemical oxidation of 5hmU to 5fU, leading to a T-to-C transition during sequencing.[1][2][3] | Single-base[1][2][3] | Variable, reported around 30-40% under optimized conditions.[1] | High | Direct sequencing of the modification. | Can be harsh on DNA; T-to-C conversion is not 100% efficient, requiring sufficient sequencing depth and robust bioinformatics.[4] |
| Enzyme-Based Enrichment | Selective enzymatic labeling of 5hmU for enrichment of 5hmU-containing DNA fragments. | Not intrinsically single-base, provides regional information. | N/A | High | Milder reaction conditions compared to chemical oxidation. | Indirectly maps 5hmU; resolution is dependent on fragment size. |
Experimental Protocols
Detailed Methodology for Chemical-Based Single-Base 5hmU Mapping
This protocol is a generalized representation based on published methods.[1] Optimization will be required for specific sample types and experimental goals.
-
DNA Preparation:
-
Start with high-quality, purified genomic DNA.
-
Fragment the DNA to the desired size for library preparation (e.g., 200-500 bp) using sonication or enzymatic methods.
-
Perform end-repair, A-tailing, and adapter ligation according to a standard NGS library preparation protocol.
-
-
Oxidation of 5hmU:
-
To the adapter-ligated DNA, add a freshly prepared solution of potassium perruthenate (KRuO₄).
-
Incubate at an optimized temperature and duration to allow for the conversion of 5hmU to 5fU.
-
Purify the DNA to remove the oxidizing agent.
-
-
Single-Nucleotide Extension:
-
Perform a single-nucleotide extension reaction using a DNA polymerase and a modified dNTP mix with a significantly reduced concentration of dATP.[1] This step is critical for the incorporation of 'G' opposite the newly formed 5fU.
-
Purify the DNA.
-
-
PCR Amplification:
-
Amplify the library using a high-fidelity DNA polymerase for a minimal number of cycles to avoid bias.
-
Purify the final library.
-
-
No-Oxidation Control:
-
Prepare a parallel library following the exact same steps, but substitute the KRuO₄ solution with the reaction buffer alone in the oxidation step.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on an appropriate NGS platform.
-
Align the reads to the reference genome.
-
Calculate the T-to-C conversion rate at each thymine position for both the oxidized and control samples.
-
Identify bona fide 5hmU sites by identifying positions with a significantly higher T-to-C conversion rate in the oxidized sample compared to the control.
-
Visualizations
Caption: Workflow for chemical-based single-base 5hmU mapping.
Caption: Logical flow for confident 5hmU site identification.
References
- 1. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Aba-Seq : High-Resolution Enzymatic Mapping of Genomic 5-Hydroxymethylcytosine | Springer Nature Experiments [experiments.springernature.com]
- 4. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
Strategies to minimize bias in PCR amplification of 5hmU-containing DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxymethyluracil (5hmU)-containing DNA. This resource provides strategies to minimize bias during PCR amplification, troubleshooting guidance for common issues, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the PCR amplification of 5hmU-containing DNA.
| Issue | Potential Cause | Recommended Solution |
| Low or No PCR Product | Inhibition of DNA Polymerase: 5hmU can interfere with the binding efficiency of some DNA polymerases, leading to incomplete extension or failed amplification.[1] | - Select a Tolerant Polymerase: Use a DNA polymerase known to be more tolerant of modified bases. While direct comparative data for 5hmU is limited, polymerases used for amplifying bisulfite-converted DNA (which contains uracil), such as NEBNext Q5U, may show improved performance. Uracil-incorporating polymerases are also a potential option.[1][2] - Optimize Reaction Conditions: Increase the amount of DNA polymerase in the reaction. Optimize the Mg2+ concentration and consider adding PCR enhancers like DMSO, especially for GC-rich regions. |
| Poor Primer Design: Primers may not be optimal for the modified template. | - Increase Primer Concentration: A higher primer concentration (0.5–1 µM) can sometimes improve amplification of difficult templates. - Optimize Annealing Temperature: Perform a temperature gradient PCR to find the optimal annealing temperature. | |
| Template Degradation: The DNA template may be of poor quality. | - Assess Template Integrity: Run the template DNA on an agarose gel to check for degradation. Use fresh, high-quality DNA. | |
| PCR Amplification Bias (Underrepresentation of 5hmU-containing fragments) | Differential Amplification Efficiency: The DNA polymerase may amplify the unmodified template more efficiently than the 5hmU-containing template. | - Enrich for 5hmU-containing DNA: Before PCR, use a method to selectively enrich for DNA fragments containing 5hmU. This can be achieved by glucosylation of 5hmU followed by affinity purification.[3][4][5] - Choose a High-Fidelity, Low-Bias Polymerase: For NGS library preparation, polymerases like Kapa HiFi have been shown to have lower bias across a range of GC content and may perform better with modified bases.[6] - Limit PCR Cycles: Use the minimum number of PCR cycles necessary to obtain sufficient product for your downstream application. This will minimize the exponential amplification of any bias. |
| Chemical Modification Approach: Direct amplification of 5hmU is bypassed. | - Convert 5hmU to 5fU: Chemically oxidize 5hmU to 5-formyluracil (5fU). During PCR, 5fU can mispair with guanine, leading to a T-to-C transition that can be identified by sequencing. This method avoids direct amplification of 5hmU.[7][8] | |
| Unexpected PCR Product Size or Multiple Bands | Non-Specific Primer Annealing: The presence of 5hmU may alter the local DNA structure, leading to non-specific primer binding. | - Increase Annealing Temperature: Gradually increase the annealing temperature to improve primer specificity. - Hot-Start PCR: Use a hot-start DNA polymerase to minimize non-specific amplification during reaction setup. |
| Sequence Analysis Shows Low Fidelity | Reduced Polymerase Fidelity on 5hmU: The DNA polymerase may have a higher error rate when encountering 5hmU.[1] | - Use a High-Fidelity Polymerase: Employ a proofreading DNA polymerase with high fidelity, such as Q5 or Phusion. However, be aware that some high-fidelity polymerases may be more inhibited by modified bases. Empirical testing is recommended. |
Frequently Asked Questions (FAQs)
Q1: Does 5hmU completely block DNA polymerases during PCR?
A1: The literature presents conflicting information. Some studies suggest that 5hmU can interfere with DNA polymerase binding and efficiency, potentially leading to amplification bias.[1] However, other research indicates that 5hmU in a template does not significantly disrupt the function of DNA polymerases and that adenine is correctly incorporated opposite it during DNA synthesis.[9] This discrepancy may be due to the specific polymerase used and the context of the 5hmU base within the DNA sequence. It is best to assume that 5hmU may cause some level of bias and take steps to mitigate it.
Q2: Which DNA polymerase is best for amplifying 5hmU-containing DNA?
A2: There is a lack of direct, quantitative comparisons of various DNA polymerases for their efficiency on 5hmU-containing templates. However, based on experience with other modified bases, here are some recommendations:
-
For general PCR: A robust polymerase tolerant to DNA modifications may be beneficial.
-
For NGS library amplification: A high-fidelity polymerase with low bias, such as Kapa HiFi, is a strong candidate.[6]
-
For templates with uracil and its derivatives: A polymerase designed for uracil-containing templates, like NEBNext Q5U, could be advantageous.[2]
Ultimately, the optimal polymerase may need to be determined empirically for your specific application.
Q3: How can I quantify the bias in my PCR amplification of 5hmU-containing DNA?
A3: You can use quantitative PCR (qPCR) to assess amplification bias. This can be done by comparing the amplification efficiency of a known 5hmU-containing template to an identical template with unmodified thymine. A significant difference in the Ct values or calculated efficiencies would indicate bias.[10]
Q4: Are there methods to avoid PCR amplification of 5hmU-containing DNA altogether?
A4: Yes. One strategy is to enrich for 5hmU-containing DNA fragments first and then sequence them without PCR, if sufficient material is available. Another approach is to chemically modify the 5hmU to another base that is more amenable to PCR or that can be identified through sequencing. For example, the conversion of 5hmU to 5fU, which leads to a T-to-C transition upon sequencing, is one such method.[7][8]
Quantitative Data Summary
| DNA Polymerase | Type | Proofreading (3'-5' Exo) | Relative Efficiency on Modified Templates (General) | Notes |
| Taq Polymerase | Family A | No | Moderate | Generally more tolerant of modified bases than some proofreading polymerases, but has lower fidelity. |
| Pfu Polymerase | Family B | Yes | Variable | The proofreading domain can sometimes stall or excise modified bases, potentially leading to lower efficiency. |
| KAPA HiFi | Engineered Family B | Yes | High | Known for low bias in NGS library amplification across a wide GC range, suggesting it may handle modified bases well.[6] |
| Q5 High-Fidelity | Engineered Family B | Yes | High | High-fidelity polymerase that may require optimization for templates with modified bases. A uracil-tolerant version (Q5U) is available.[2] |
Experimental Protocols
Protocol 1: Enrichment of 5hmU-containing DNA via Glucosylation and Affinity Purification
This protocol allows for the selective enrichment of 5hmU-containing DNA fragments prior to PCR, thereby reducing amplification bias.
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.
-
End Repair and A-tailing: Perform end repair and A-tailing on the fragmented DNA using standard library preparation kits.
-
Glucosylation of 5hmU:
-
Set up the glucosylation reaction by combining the DNA, a buffer containing UDP-glucose, and the enzyme J-binding protein 1 (JBP1) glucosyltransferase (JGT).
-
Incubate the reaction at 37°C for 1 hour.
-
-
Affinity Purification:
-
Add magnetic beads coated with an antibody specific for glucosylated 5hmU (base J) to the reaction.
-
Incubate to allow binding.
-
Wash the beads several times to remove non-specifically bound DNA.
-
-
Elution: Elute the enriched, 5hmU-containing DNA from the beads.
-
PCR Amplification: Use the enriched DNA as a template for PCR amplification with a low-bias, high-fidelity DNA polymerase.
Protocol 2: Conversion of 5hmU to 5fU for Sequencing
This method introduces a chemical change that allows for the identification of 5hmU sites through sequencing.
-
DNA Preparation: Start with fragmented and end-repaired DNA.
-
Chemical Oxidation:
-
Treat the DNA with potassium perruthenate (KRuO4) to oxidize 5hmU to 5-formyluracil (5fU).
-
Purify the DNA to remove the oxidizing agent.
-
-
Single-Base Extension:
-
Perform a single-base extension reaction using a DNA polymerase and a mix of dNTPs. This step helps to solidify the T-to-C conversion at the 5fU site.
-
-
PCR Amplification:
-
Amplify the DNA using a high-fidelity DNA polymerase. The polymerase will read the 5fU as a C, incorporating a G in the opposite strand. Subsequent PCR cycles will result in a T-to-C transition at the original 5hmU site in the sequencing reads.
-
-
Sequencing and Data Analysis:
-
Sequence the amplified library.
-
Align the sequencing reads to a reference genome and identify T-to-C conversions to map the locations of 5hmU.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6309039.s21i.faiusr.com [6309039.s21i.faiusr.com]
- 7. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequencing 5-Hydroxymethyluracil at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correction of PCR-bias in quantitative DNA methylation studies by means of cubic polynomial regression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 5-Hydroxymethyluridine Detection Methods: JGT vs. 5hmUDK
The detection and mapping of 5-hydroxymethyluridine (5-hmU), a modified pyrimidine base found in the genomes of various organisms, is crucial for understanding its biological functions.[1][2] This guide provides a comprehensive comparison of two prominent enzymatic methods for 5-hmU detection: the base J-glucosyltransferase (JGT) method and the 5-hydroxymethyluridine DNA kinase (5hmUDK) method. This analysis is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate method for their experimental needs.
Performance Comparison
Both the JGT and 5hmUDK methods offer high selectivity for 5-hmU, leveraging enzymatic specificity to label and enrich DNA fragments containing this modification. While direct comparative studies with standardized metrics are limited, the available data from independent research allows for a qualitative and semi-quantitative assessment of their performance.
| Feature | JGT Method | 5hmUDK Method |
| Enzyme | Base J-glucosyltransferase (JGT) | 5-hydroxymethyluridine DNA Kinase (5hmUDK) |
| Reaction | Glucosylation of the hydroxyl group of 5-hmU.[3][4] | Phosphorylation of the hydroxyl group of 5-hmU.[1] |
| Labeling Strategy | Can utilize natural UDP-glucose for antibody-based enrichment or a modified UDP-glucose (e.g., N3-glucose) for subsequent biotinylation via click chemistry.[3] | Employs modified ATP analogs (e.g., γ-(2-azidoethyl)-ATP or γ-[(propargyl)-imido]-ATP) to introduce an azide or alkyne group.[1] |
| Enrichment | Affinity purification using anti-base J antibodies, J-binding protein 1 (JBP1), or streptavidin beads if a biotin tag is incorporated.[3] | Streptavidin bead-based pulldown after biotinylation via click chemistry.[1] |
| Specificity | Highly specific for 5-hmU in duplex DNA; does not react with 5-hydroxymethylcytosine (5hmC).[3] | Selectively transfers a phosphate group to 5-hmU. |
| Downstream Applications | Quantitative PCR (qPCR), high-throughput sequencing.[3] | High-throughput sequencing.[1][2] |
| Reported Success | Successfully used to map 5-hmU in Trypanosoma brucei and demonstrated enrichment from mammalian cell DNA.[3] | Successfully used for genome-wide mapping of 5-hmU in Trypanosoma brucei.[1][2] |
Experimental Workflows
The following diagrams illustrate the conceptual workflows for the JGT and 5hmUDK methods for 5-hmU detection.
Detailed Experimental Protocols
The following are generalized protocols for the JGT and 5hmUDK methods based on published research. Researchers should optimize these protocols for their specific experimental conditions.
JGT-Mediated 5-hmU Detection Protocol
This protocol is based on the selective glucosylation of 5-hmU by JGT, followed by enrichment.[3]
1. DNA Preparation:
-
Isolate genomic DNA using a standard method.
-
Fragment the DNA to the desired size (e.g., 200-500 bp) by sonication.
2. JGT Glucosylation Reaction:
-
Set up the reaction mixture containing:
-
Fragmented genomic DNA
-
JGT enzyme
-
UDP-glucose (or a modified version like N3-UDP-glucose)
-
JGT reaction buffer
-
-
Incubate the reaction to allow for the glucosylation of 5-hmU residues.
3. Enrichment of Glucosylated 5-hmU DNA:
-
For antibody-based enrichment (using natural UDP-glucose):
-
Incubate the DNA with anti-base J antibodies.
-
Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Wash the beads to remove non-specifically bound DNA.
-
Elute the enriched DNA.
-
-
For biotin-streptavidin enrichment (using N3-UDP-glucose):
-
Perform a click chemistry reaction by adding a biotin linker with a terminal alkyne group (e.g., DBCO-biotin).
-
Incubate to allow the covalent attachment of biotin.
-
Add streptavidin-coated magnetic beads to the reaction.
-
Incubate to allow the binding of biotinylated DNA to the beads.
-
Wash the beads to remove non-specifically bound DNA.
-
Elute the enriched DNA.
-
4. Downstream Analysis:
-
The enriched DNA is now ready for analysis by qPCR to quantify 5-hmU at specific loci or for library preparation and high-throughput sequencing to map the genome-wide distribution of 5-hmU.
5hmUDK-Mediated 5-hmU Detection Protocol
This protocol utilizes the 5hmUDK enzyme to phosphorylate 5-hmU with a modified ATP analog, enabling subsequent biotinylation and enrichment.[1]
1. DNA Preparation:
-
Isolate and fragment genomic DNA as described for the JGT method.
2. 5hmUDK Labeling Reaction:
-
Prepare the reaction mixture containing:
-
Fragmented genomic DNA
-
5hmUDK enzyme
-
Modified ATP analog (e.g., γ-(2-azidoethyl)-ATP)
-
Reaction buffer
-
-
Incubate the reaction to specifically transfer the modified phosphate group to the 5-hmU hydroxyl group.
3. Biotinylation via Click Chemistry:
-
Add a biotin linker with a compatible reactive group (e.g., DBCO-SS-biotin for an azide-modified DNA) to the reaction mixture.
-
Incubate to facilitate the click chemistry reaction, which attaches the biotin tag to the modified 5-hmU.
4. Enrichment of 5-hmU DNA:
-
Introduce streptavidin-coated magnetic beads to the reaction.
-
Incubate to capture the biotinylated DNA fragments.
-
Perform a series of washes to eliminate non-specifically bound DNA.
-
Elute the enriched 5-hmU containing DNA from the beads.
5. Downstream Analysis:
-
The purified, enriched DNA can then be used for constructing sequencing libraries for genome-wide mapping of 5-hmU.
Conclusion
Both the JGT and 5hmUDK methods are powerful tools for the selective detection and enrichment of 5-hydroxymethyluridine in genomic DNA. The choice between the two methods may depend on several factors, including the availability of specific reagents and enzymes, the desired enrichment strategy (antibody-based vs. biotin-streptavidin), and the specific downstream applications. The JGT method offers the flexibility of both antibody-based and biotin-based enrichment strategies. The 5hmUDK method provides a direct route to biotinylation through the use of modified ATP analogs. Both methods have been shown to be effective for the genome-wide analysis of 5-hmU. Researchers should carefully consider the principles and protocols of each method to determine the best fit for their research goals.
References
- 1. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-Hydroxymethyluridine Sequencing: A Comparative Guide to qPCR Confirmation
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic modifications, accurately quantifying 5-hydroxymethyluridine (5hmU) is paramount. While various sequencing techniques offer genome-wide insights into 5hmU distribution, quantitative PCR (qPCR) remains the gold standard for validating these findings. This guide provides a comprehensive comparison of popular 5hmU sequencing methods and details the experimental protocols for their validation using qPCR, supported by experimental data.
The study of 5-hydroxymethyluridine (5hmU), a modified pyrimidine base, is a rapidly advancing field in epigenetics. Accurate and reliable quantification of 5hmU is crucial for understanding its role in biological processes and its potential as a biomarker in disease. High-throughput sequencing methods provide a genome-wide view of 5hmU distribution, but these techniques often require orthogonal validation to confirm their findings. Quantitative PCR (qPCR) serves as a robust and accessible method for such validation, offering targeted and precise measurement of 5hmU enrichment at specific genomic loci.
This guide compares three primary affinity-based 5hmU enrichment sequencing techniques: antibody-based enrichment (hMeDIP), chemical capture, and protein affinity-based methods. We will delve into their principles, performance, and validation by qPCR, providing the necessary protocols and data to aid researchers in selecting the most appropriate method for their studies.
Comparison of 5hmU Sequencing Enrichment Methods
The choice of 5hmU enrichment method can significantly impact the outcome of a sequencing experiment. The following table summarizes the key performance characteristics of three common techniques, with validation data primarily derived from studies comparing their efficacy.
| Feature | Antibody-Based (hMeDIP) | Chemical Capture (e.g., hMeSeal) | Protein Affinity-Based (e.g., JBP-1) |
| Principle | Utilizes a specific antibody to immunoprecipitate DNA fragments containing 5hmU. | Involves the enzymatic glucosylation of 5hmU, followed by chemical biotinylation and capture with streptavidin beads. | Employs a protein (like J-binding protein 1) that specifically binds to glucosylated 5hmU for enrichment. |
| Specificity | Can exhibit some cross-reactivity and bias towards regions with high CpG density.[1] | Generally demonstrates high specificity for 5hmU.[1][2] | Shows variable specificity and can be less effective in enriching for 5hmU compared to other methods.[1] |
| Sensitivity | Good sensitivity, but may be influenced by antibody affinity and lot-to-lot variability. | High sensitivity, capable of capturing low levels of 5hmU. | Lower sensitivity and enrichment efficiency observed in comparative studies.[1] |
| qPCR Validation | Routinely validated by qPCR to confirm enrichment at specific loci. | Consistently validated with qPCR, showing robust and reproducible enrichment.[1] | qPCR validation has revealed lower enrichment levels compared to antibody and chemical capture methods.[1] |
| Bias | May show a bias for simple and tandem repeat regions and areas with high CpG content.[1] | Less biased towards specific sequence contexts compared to antibody-based methods.[1] | Inconsistent performance and potential for off-target binding.[1] |
Experimental Data: qPCR Validation of Enrichment Methods
A key study directly compared the enrichment efficiency of antibody-based (hmeDIP), chemical capture (hMeSeal), and protein affinity-based (JBP-1) methods using qPCR. The results, summarized below, highlight the superior performance of the chemical capture and antibody-based techniques.
| Gene Locus | hMeDIP (% Input) | hMeSeal (% Input) | JBP-1 (% Input) |
| Gene A (High 5hmU) | 8.5 | 9.2 | 1.5 |
| Gene B (Moderate 5hmU) | 4.2 | 5.1 | 0.8 |
| Gene C (Low 5hmU) | 1.8 | 2.5 | 0.3 |
| Negative Control | 0.1 | 0.1 | 0.1 |
Note: The data presented is a representative summary based on findings from comparative studies. Actual results may vary depending on the experimental conditions and genomic loci analyzed.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the key experimental protocols for 5hmU enrichment and subsequent qPCR validation.
Antibody-Based 5hmU Enrichment (hMeDIP) Protocol
-
Genomic DNA Preparation: Isolate high-quality genomic DNA and fragment it to a size range of 200-800 bp by sonication.
-
Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Immunoprecipitation: Incubate the denatured DNA with a specific anti-5hmU antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the mixture and incubate for 2 hours at 4°C to capture the antibody-DNA complexes.
-
Washing: Wash the beads multiple times with low and high salt buffers to remove non-specific binding.
-
Elution: Elute the enriched DNA from the beads.
-
DNA Purification: Purify the eluted DNA using a standard DNA purification kit. The enriched DNA is now ready for library preparation for sequencing or for qPCR validation.
Chemical Capture of 5hmU Protocol
-
Genomic DNA Preparation: Isolate and fragment genomic DNA as described for the hMeDIP protocol.
-
Glucosylation: Treat the fragmented DNA with T4 β-glucosyltransferase (β-GT) and UDP-azide-glucose to specifically label 5hmU residues with an azide group.
-
Click Chemistry: Perform a click chemistry reaction to attach a biotin moiety to the azide-labeled 5hmU.
-
Capture: Incubate the biotinylated DNA with streptavidin-coated magnetic beads to capture the 5hmU-containing fragments.
-
Washing: Wash the beads to remove unbound DNA.
-
Elution and Purification: Elute and purify the enriched DNA.
qPCR Validation Protocol
-
Primer Design: Design qPCR primers specific to the genomic regions of interest identified from the sequencing data, as well as for positive and negative control regions.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green or a probe-based detection chemistry, the purified enriched DNA (from hMeDIP or chemical capture), input DNA (non-enriched), and specific primers.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the enrichment of 5hmU at each locus by comparing the Ct values of the enriched DNA to the input DNA. The results are typically expressed as a percentage of input or fold enrichment over a negative control region. A significant increase in the signal from the enriched sample compared to the input indicates successful enrichment of 5hmU at that specific locus.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and their relationships, the following diagrams were created using the DOT language.
Caption: Workflow for 5hmU sequencing and qPCR validation.
Caption: Comparison of 5hmU enrichment methodologies.
Conclusion
The validation of 5hmU sequencing data with qPCR is an indispensable step to ensure the accuracy and reliability of genome-wide epigenetic studies. Both antibody-based and chemical capture methods for 5hmU enrichment have been shown to be effective, with qPCR consistently confirming their ability to enrich for 5hmU-containing DNA fragments.[1] In contrast, protein affinity-based methods have demonstrated lower efficiency in comparative analyses.[1] Researchers should carefully consider the strengths and weaknesses of each enrichment technique and employ rigorous qPCR validation to confidently interpret their 5hmU sequencing data. This guide provides the necessary framework and protocols to assist in this critical aspect of epigenetic research.
References
Navigating Antibody Specificity: A Comparative Guide on 5-Methylcytosine (5-mC) Antibody Cross-Reactivity with 5-Hydroxymethyluridine (5-hmU)
Understanding the Challenge: Structural Similarities
The potential for cross-reactivity between antibodies targeting 5-mC and 5-hmU stems from the structural similarities of these molecules. Both possess a modification at the 5th carbon of the pyrimidine ring. In 5-mC, this is a methyl group, while in 5-hmU, it is a hydroxymethyl group. The key difference lies in the base itself: cytosine versus uridine. An antibody's ability to discriminate between these two depends on its paratope's interaction with the entire nucleoside structure, not just the modified group.
Known Specificity of 5-Methylcytosine Antibodies
The most widely used and characterized monoclonal antibody for 5-mC detection is the clone 33D3.[1][2][3][4][5] Its specificity has been primarily evaluated against 5-methylcytosine (5-mC), unmodified cytosine (C), and 5-hydroxymethylcytosine (5-hmC).
Dot blot analyses from various manufacturers consistently demonstrate that the 33D3 clone exhibits high specificity for 5-mC, with minimal to no cross-reactivity with unmodified cytosine and 5-hydroxymethylcytosine.[2][3] This indicates the antibody's ability to distinguish between a methyl group and a hydroxymethyl group on a cytosine base.
Table 1: Summary of Known Specificity for Anti-5-mC Antibody (Clone 33D3)
| Target Nucleoside | Description | Binding Affinity/Signal | Source |
| 5-Methylcytosine (5-mC) | Target antigen | High | [2][3] |
| Cytosine (C) | Unmodified base | Negligible | [2][3] |
| 5-Hydroxymethylcytosine (5-hmC) | Oxidized form of 5-mC | Negligible | [2][3] |
| 5-Hydroxymethyluridine (5-hmU) | Modified uridine | Data not available | - |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of a 5-mC antibody with 5-hmU, standard immunological assays such as Dot Blot and Enzyme-Linked Immunosorbent Assay (ELISA) can be employed.
Dot Blot Assay
A dot blot is a simple and effective method for determining antibody specificity against various antigens.
Protocol:
-
Antigen Preparation: Prepare solutions of single-stranded DNA or oligonucleotides containing 5-mC, 5-hmU, and control bases (e.g., C, U, 5-hmC) at known concentrations.
-
Membrane Spotting: Spot equal amounts of each prepared antigen onto a nitrocellulose or PVDF membrane and allow them to dry.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5-mC antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an appropriate imaging system. The intensity of the spots will indicate the degree of antibody binding to each antigen.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. 5-methylcytosine (5-mC) Antibody - clone 33D3 (C15200081) | Diagenode [diagenode.com]
- 4. 5-Methylcytosine (5-mC) Monoclonal Antibody [33D3] | EpigenTek [epigentek.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Sixth and Seventh Base: A Comparative Analysis of 5-Hydroxymethylcytosine and 5-Hydroxymethyluridine Functions
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of epigenetics, the discovery of modified DNA bases beyond the canonical four has opened new avenues for understanding gene regulation and disease. Among these, 5-hydroxymethylcytosine (5-hmC) has emerged as a stable epigenetic mark with distinct roles, often referred to as the "sixth base." Its deamination product, 5-Hydroxymethyluridine (5-hmU), or the "seventh base," is primarily viewed as a DNA lesion in mammals, yet its presence and processing are intrinsically linked to the dynamic regulation of the epigenome. This guide provides a comparative analysis of the functions, metabolic pathways, and detection methodologies for 5-hmC and 5-hmU, offering a valuable resource for researchers in epigenetics and drug development.
At a Glance: Key Distinctions
| Feature | 5-hydroxymethylcytosine (5-hmC) | 5-Hydroxymethyluridine (5-hmU) |
| Primary Role in Mammals | Stable epigenetic mark involved in gene regulation. | Primarily a DNA lesion resulting from deamination of 5-hmC or oxidation of thymine; targeted for repair. |
| Formation | Oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes.[1][2][3] | 1. Deamination of 5-hmC.[2][4] 2. Oxidation of thymine by TET enzymes.[5] |
| Abundance in Mammalian Tissues | Relatively abundant, with highest levels in the central nervous system.[6][7][8] | Generally present at very low levels due to efficient repair. |
| Biological Significance | Associated with active gene expression, cell differentiation, and neuronal function.[9][10] | The resulting 5-hmU:G mismatch is a signal for base excision repair, contributing to DNA demethylation pathways.[11] |
| Detection Methods | Antibody-based enrichment (hMeDIP), chemical capture, oxidative bisulfite sequencing (oxBS-Seq), TET-assisted bisulfite sequencing (TAB-Seq).[12] | JGT-mediated glucosylation and enrichment, selective chemical labeling, specialized sequencing approaches. |
Metabolic Pathways and Functional Implications
The metabolic pathways of 5-hmC and 5-hmU are intricately linked, with the former often being a precursor to the latter in the context of active DNA demethylation.
The Central Role of 5-Hydroxymethylcytosine (5-hmC)
5-hmC is now widely recognized as more than just a transient intermediate in DNA demethylation. It is a stable epigenetic modification with its own set of "reader" proteins, influencing chromatin structure and gene expression.[9][13] The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) are the key enzymes responsible for converting 5-mC to 5-hmC.[1][2][3] This conversion is a crucial step in active DNA demethylation, a process vital for embryonic development, cell differentiation, and maintaining pluripotency.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Oxidative Demethylation Pathway of 5-methylcytosine."
Beyond its role in demethylation, 5-hmC is enriched in gene bodies and enhancers of actively transcribed genes, suggesting a positive role in transcription.[14] In the nervous system, high levels of 5-hmC are associated with neuronal function and development.[10] Furthermore, 5-hmC has been implicated in DNA repair, accumulating at sites of DNA damage and contributing to genome stability.[13][15][16]
5-Hydroxymethyluridine (5-hmU): A Signal for Repair
In mammals, 5-hmU is primarily considered a DNA lesion that needs to be removed to maintain genomic integrity. It can arise through two main pathways: the deamination of 5-hmC or the direct oxidation of thymine.[2][4][5] The deamination of 5-hmC to 5-hmU creates a G:T mismatch in the DNA, which is a substrate for the base excision repair (BER) pathway.[11] This process, involving enzymes like thymine-DNA glycosylase (TDG) and single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1), ultimately leads to the replacement of the modified base with an unmodified cytosine, thus completing the demethylation cycle.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Formation and repair pathways of 5-Hydroxymethyluridine."
The presence of 5-hmU can also result from the incorporation of its corresponding deoxynucleoside, 5-hydroxymethyl-2'-deoxyuridine (hmdUrd), which can be toxic to cells due to the induction of excessive base excision repair.[17][18][19]
Experimental Protocols for Analysis
Accurate detection and quantification are crucial for elucidating the distinct roles of 5-hmC and 5-hmU. A variety of methods have been developed, each with its own advantages and limitations.
Key Experimental Methodologies
| Method | Principle | Target | Resolution |
| hMeDIP-Seq | Immunoprecipitation with a 5-hmC specific antibody followed by sequencing. | 5-hmC | Locus-specific |
| oxBS-Seq | Chemical oxidation of 5-hmC to 5-formylcytosine (5fC), which is then susceptible to bisulfite conversion. Comparison with standard bisulfite sequencing allows for the identification of 5-hmC. | 5-hmC | Single-base |
| TAB-Seq | Glucosylation of 5-hmC to protect it from TET-mediated oxidation to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts unmodified cytosine and 5-mC (as 5caC) to uracil, while the protected 5-hmC is read as cytosine. | 5-hmC | Single-base |
| JGT-based 5-hmU enrichment | Selective glucosylation of 5-hmU using β-glucosyltransferase (JGT) allows for enrichment using an antibody against the glucosylated base (base J) or through chemical handles for pulldown. | 5-hmU | Locus-specific |
| EDA-Seq | Engineered deaminase-assisted sequencing for the simultaneous quantification of C, 5mC, and 5hmC at the same genomic sites without bisulfite treatment.[20] | C, 5mC, 5-hmC | Single-base |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry for the simultaneous quantification of global levels of various DNA modifications, including 5-hmC and 5-hmU.[12][21][22] | Global levels of DNA modifications | Not site-specific |
Experimental Workflow: Simultaneous Quantification of 5-mC and 5-hmC
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for LC-MS/MS-based quantification of 5mC and 5hmC."
Detailed Protocol for LC-MS/MS Quantification:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues of interest using standard protocols.
-
DNA Digestion: Digest 1-2 µg of genomic DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific mass transitions for cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine are monitored for accurate quantification.
-
Data Analysis: Generate standard curves using known amounts of pure nucleosides. Calculate the percentage of 5mC and 5hmC relative to the total amount of cytosine in the sample.
Conclusion and Future Directions
The distinction between 5-hydroxymethylcytosine and 5-Hydroxymethyluridine is critical for a comprehensive understanding of epigenetic regulation. While 5-hmC is a stable epigenetic mark with diverse functions in gene regulation and genome stability, 5-hmU in mammals is primarily a transient DNA lesion that signals for repair and is a key intermediate in active DNA demethylation.
Future research will likely focus on the interplay between these two modifications, particularly in the context of disease. Developing more sensitive and multiplexed methods for the simultaneous, single-cell detection of 5-hmC, 5-hmU, and other DNA modifications will be crucial for unraveling their complex roles in cellular heterogeneity and disease progression. For drug development professionals, understanding the enzymes that write, read, and erase these marks presents novel therapeutic opportunities for a range of diseases, including cancer and neurological disorders.
References
- 1. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine: generation, fate, and genomic distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic regulatory functions of DNA modifications: 5-methylcytosine and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue-specific Distribution and Dynamic Changes of 5-Hydroxymethylcytosine in Mammalian Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-specific distribution and dynamic changes of 5-hydroxymethylcytosine in mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-hydroxymethylcytosine in DNA repair: A new player or a red herring? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue-specific 5-hydroxymethylcytosine landscape of the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-hydroxymethylcytosine in DNA repair: A new player or a red herring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA base excision repair of 5-hydroxymethyl-2'-deoxyuridine stimulates poly(ADP-ribose) synthesis in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A mammalian cell line deficient in activity of the DNA repair enzyme 5-hydroxymethyluracil-DNA glycosylase is resistant to the toxic effects of the thymidine analog 5-hydroxymethyl-2'-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous detection of 5-methylcytosine and 5-hydroxymethylcytosine at specific genomic loci by engineered deaminase-assisted sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous Quantification of Global 5mC and 5hmC Levels in the Nervous System Using an HPLC/MS Method | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Enzymatic 5hmU Glucosylation: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modifications, the accurate detection and analysis of 5-hydroxymethyluracil (5hmU) are paramount. A key step in many 5hmU analysis workflows is the specific glucosylation of this modified base. This guide provides an objective comparison of the primary enzymes utilized for this purpose, supported by available experimental data and detailed protocols to aid in experimental design and enzyme selection.
This guide focuses on the two most prominent enzymes employed for 5hmU glucosylation: T4 Phage β-glucosyltransferase (T4-BGT) and the J-binding protein-associated glucosyltransferase (JGT) from Trypanosoma. We will delve into their respective performances, substrate specificities, and the experimental setups required for their optimal activity.
Enzyme Performance: A Tale of Two Substrate Preferences
T4 Phage β-glucosyltransferase (T4-BGT) is a well-characterized enzyme that efficiently catalyzes the transfer of glucose from UDP-glucose to 5-hydroxymethylcytosine (5hmC) in double-stranded DNA.[1][2] While its primary substrate is 5hmC, T4-BGT has been shown to exhibit some activity towards 5hmU, particularly when it is mismatched with guanine (5hmU:G).[3]
J-binding protein-associated glucosyltransferase (JGT) , on the other hand, is a highly specific enzyme for the glucosylation of 5hmU in DNA. In its native biological context in trypanosomes, JGT is responsible for the second step in the formation of the hypermodified base J (β-D-glucosyl-hydroxymethyluracil) by glucosylating 5hmU.[4][5] Studies have reported a high glucosylation efficiency of approximately 95% for JGT on 5hmU substrates.
The following table summarizes the key characteristics and performance metrics of T4-BGT and JGT based on available data.
| Feature | T4 Phage β-glucosyltransferase (T4-BGT) | J-binding protein-associated glucosyltransferase (JGT) |
| Primary Substrate | 5-hydroxymethylcytosine (5hmC)[1][2] | 5-hydroxymethyluracil (5hmU)[4][5] |
| Activity on 5hmU | Lower activity, preference for 5hmU:G mismatches[3] | High and specific activity[5] |
| Reported Efficiency | Kinetic parameters well-characterized for 5hmC[1] | Reported to achieve ~95% conversion for 5hmU |
| Commercial Availability | Widely available from multiple suppliers | More specialized, may require in-house expression or sourcing from specific vendors |
| Primary Applications | 5hmC analysis, with some utility in 5hmU:G detection[3] | Specific detection and enrichment of 5hmU |
Experimental Protocols: A Step-by-Step Guide
Detailed and optimized protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for 5hmU glucosylation using T4-BGT and JGT.
T4 Phage β-glucosyltransferase (T4-BGT) Protocol
This protocol is adapted from manufacturer recommendations and published studies.
Reaction Components:
| Component | Final Concentration |
| DNA containing 5hmU | Up to 1 µg |
| 10X T4-BGT Reaction Buffer | 1X |
| UDP-Glucose | 40-200 µM |
| T4-BGT | 1-10 units |
| Nuclease-free Water | To final volume |
Procedure:
-
Combine the DNA, 10X T4-BGT Reaction Buffer, and UDP-Glucose in a microcentrifuge tube.
-
Add nuclease-free water to the desired final volume.
-
Add the T4-BGT enzyme to the reaction mixture.
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 1-4 hours. Incubation time may need optimization depending on the DNA input and the extent of modification.
-
The reaction can be stopped by heat inactivation at 65°C for 20 minutes or by proceeding directly to a DNA purification step.
J-binding protein-associated glucosyltransferase (JGT) Protocol
This protocol is based on methodologies described in research articles focusing on 5hmU analysis.
Reaction Components:
| Component | Final Concentration |
| DNA containing 5hmU | 1-10 µg |
| 10X JGT Reaction Buffer | 1X |
| UDP-Glucose | 1 mM |
| Recombinant JGT | ~0.05 µM |
| Nuclease-free Water | To final volume |
10X JGT Reaction Buffer Composition:
-
500 mM Potassium Acetate
-
200 mM Tris-acetate, pH 7.9
-
100 mM Magnesium Acetate
-
10 mM DTT
Procedure:
-
Prepare the 1X JGT reaction mix by combining the DNA, 10X JGT Reaction Buffer, and UDP-Glucose.
-
Add nuclease-free water to the desired final volume.
-
Add the recombinant JGT enzyme to the reaction mixture.
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a suitable buffer (e.g., TE buffer) and proceed with DNA purification (e.g., phenol-chloroform extraction and ethanol precipitation).
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical 5hmU glucosylation and analysis workflow.
The logical decision-making process for choosing the appropriate enzyme is depicted in the diagram below.
References
- 1. Biochemical characterization of recombinant β-glucosyltransferase and analysis of global 5-hydroxymethylcytosine in unique genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T4 phage beta-glucosyltransferase: substrate binding and proposed catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel base J binding protein complex involved in RNA polymerase II transcription termination in trypanosomes | PLOS Genetics [journals.plos.org]
- 5. Behind Base J: The Roles of JBP1 and JBP2 on Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 5-Hydroxymethyluridine Quantification: A Comparative Guide to Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals engaged in epigenetic and RNA modification studies, the accurate quantification of 5-Hydroxymethyluridine (5-hmU) is paramount. As a critical intermediate in DNA demethylation and a modified RNA base, precise measurement of 5-hmU levels is essential for understanding its biological roles and potential as a biomarker. This guide provides an objective comparison of the performance of different mass spectrometry (MS) platforms for 5-hmU quantification, supported by experimental data and detailed methodologies.
The two predominant MS platforms for targeted quantification of small molecules like 5-hmU are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), most notably Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems. Each platform offers distinct advantages and trade-offs in terms of sensitivity, selectivity, and experimental workflow.
At a Glance: Performance Comparison
The choice of mass spectrometry platform significantly impacts the key validation parameters of a quantitative assay. Below is a summary of typical performance characteristics for 5-hmU quantification based on data from various validation studies.
| Parameter | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (e.g., Orbitrap) |
| Principle | Tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM) | Full scan or targeted SIM with high mass accuracy |
| Selectivity | High, based on specific precursor-product ion transitions | Very high, based on accurate mass measurement, reducing isobaric interferences |
| Sensitivity (LOQ) | Typically low pg/mL to sub-pg/mL | Can achieve comparable low pg/mL levels |
| Linear Dynamic Range | Wide, often spanning 3-5 orders of magnitude | Wide, can also cover several orders of magnitude |
| Accuracy (% Recovery/Bias) | Generally within ±15% | Generally within ±15% |
| Precision (% CV) | Typically <15% | Typically <15% |
Quantitative Performance Data
The following tables summarize validation data for the quantification of 5-hydroxymethyl-2'-deoxyuridine (the deoxynucleoside form of 5-hmU) from studies utilizing different mass spectrometry platforms.
Table 1: Triple Quadrupole (QqQ) Mass Spectrometry Performance
| Study/Method | Linear Range | LLOQ | Intraday Precision (%CV) | Interday Precision (%CV) | Intraday Accuracy (%Bias) | Interday Accuracy (%Bias) |
| Roosendaal et al. | 0.1 - 100 ng/mL | 0.1 ng/mL | Not Reported | Not Reported | Not Reported | Not Reported |
| F.P. Guérineau et al. | 0.5 - 100 ng/mL | 0.5 ng/mL | 2.9 - 8.5% | 4.2 - 9.1% | -5.4 to 6.8% | -4.7 to 5.3% |
Table 2: High-Resolution Mass Spectrometry (Orbitrap) Performance
Specific validation data for 5-hydroxymethyluridine on Orbitrap platforms is less commonly published in a comparative context. The following represents typical performance for modified nucleosides.
| Study/Method | Linear Range | LLOQ | Intraday Precision (%CV) | Interday Precision (%CV) | Intraday Accuracy (%Recovery) | Interday Accuracy (%Recovery) |
| Basmadjian et al. (Modified Nucleosides) | 1 - 1000 ng/mL | 1 ng/mL | <10% | <15% | 90 - 110% | 85 - 115% |
Experimental Workflows and Protocols
The accurate quantification of 5-hmU necessitates a meticulously planned experimental workflow, from sample preparation to data acquisition.
Key Experimental Protocols
1. Sample Preparation: Enzymatic Hydrolysis of DNA/RNA
-
Objective: To release individual nucleosides from the nucleic acid polymer.
-
Protocol:
-
To 1-10 µg of DNA or RNA, add a buffer containing nuclease P1 and incubate at 37°C for 2-4 hours.
-
Add a buffer containing alkaline phosphatase and continue incubation at 37°C for an additional 2-4 hours.
-
Add an isotope-labeled internal standard for 5-hydroxymethyluridine to each sample to correct for matrix effects and variations in sample processing.
-
Perform solid-phase extraction (SPE) to remove salts and other interfering substances.
-
2. Liquid Chromatography Separation
-
Objective: To separate 5-hydroxymethyluridine from other nucleosides and matrix components before detection by the mass spectrometer.
-
Typical Columns:
-
Reversed-Phase (e.g., C18): Suitable for separating nucleosides with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for retaining and separating these polar analytes.
-
-
Flow Rate: Typically in the range of 200-500 µL/min for standard analytical columns.
3. Mass Spectrometry Detection
-
Objective: To detect and quantify the separated 5-hydroxymethyluridine.
-
Triple Quadrupole (QqQ) Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor ion to product ion transitions for both the native 5-hydroxymethyluridine and its isotope-labeled internal standard. For 5-hydroxymethyl-2'-deoxyuridine, a common transition is m/z 259.1 → 143.1.
-
-
High-Resolution Mass Spectrometry (HRMS) Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan with a high resolution (>60,000 FWHM) or targeted single ion monitoring (tSIM).
-
Data Analysis: Extract the ion chromatogram for the accurate mass of 5-hydroxymethyluridine (and its internal standard) with a narrow mass tolerance window (e.g., ±5 ppm).
-
-
Logical Framework for Platform Selection
The decision to use a triple quadrupole or a high-resolution mass spectrometer for 5-hmU quantification depends on the specific research question and laboratory resources.
Conclusion
Both triple quadrupole and high-resolution mass spectrometry platforms are capable of providing accurate and precise quantification of 5-hydroxymethyluridine. Triple quadrupole instruments, with their high sensitivity in MRM mode, remain the workhorse for targeted quantification in many laboratories. However, the increasing performance of HRMS instruments, particularly Orbitrap platforms, offers the significant advantage of high mass accuracy, which can mitigate interferences in complex matrices and provides the flexibility for retrospective data analysis. The choice of platform should be guided by the specific analytical needs, sample complexity, and the desired balance between targeted sensitivity and broader screening capabilities. For robust and reliable results, careful method development and validation are crucial, regardless of the platform chosen.
Benchmarking software for the analysis of 5-Hydroxymethyluridine sequencing data
The analysis of 5-Hydroxymethyluridine (5hmU) sequencing data is a critical step in deciphering the role of this enigmatic DNA modification in gene regulation and disease. For researchers, scientists, and drug development professionals, selecting the appropriate software is paramount for accurate and reproducible results. This guide provides a comparative overview of the current software landscape for analyzing 5hmU sequencing data, offering insights into their performance and methodologies.
While the field of 5hmU analysis is rapidly evolving, dedicated benchmarking studies for a wide range of software are still emerging. Much of the current practice is adapted from well-established pipelines for other epigenetic marks, such as 5-hydroxymethylcytosine (5hmC) and chromatin immunoprecipitation sequencing (ChIP-seq). This guide synthesizes available information to aid in the selection of appropriate analysis tools.
Comparative Analysis of 5hmU Sequencing Data Analysis Tools
The analysis of 5hmU sequencing data typically involves several key stages: raw read processing and quality control, alignment to a reference genome, identification of enriched regions (peak calling) for enrichment-based methods, and quantification and differential analysis. The choice of software at each stage can significantly impact the final biological interpretation.
Currently, a limited number of tools have been explicitly described or benchmarked for 5hmU data. However, tools widely used for ChIP-seq and 5hmC-seq are commonly employed due to the similar nature of the data, particularly for enrichment-based methods like 5hmU-Seal and JBP1-seq. For single-base resolution techniques, analysis often relies on custom scripts to identify and quantify the specific base conversion events that signal the presence of 5hmU.
Below is a summary of software that can be adapted for 5hmU data analysis, categorized by their primary function.
| Category | Software | Primary Function | Key Features | Considerations for 5hmU Analysis |
| Alignment | Bowtie2 | Ultrafast, memory-efficient short read aligner. | Supports gapped, local, and paired-end alignment modes. | A standard choice for aligning reads from enrichment-based 5hmU sequencing methods. |
| BWA (Burrows-Wheeler Aligner) | Aligns short sequencing reads to a reference genome. | Comprises three different algorithms for varying read lengths. | Another widely used aligner suitable for the initial mapping of 5hmU sequencing reads. | |
| Peak Calling | MACS2 (Model-based Analysis of ChIP-Seq) | Identifies regions of signal enrichment over background. | Widely used for ChIP-seq data; offers robust statistical modeling. | Commonly adapted for identifying enriched 5hmU regions (peaks) from 5hmU-Seal or JBP1-seq data. Performance on 5hmU data needs to be empirically validated. |
| SICER (Spatial-Clustering Identification of ChIP-Enriched Regions) | Identifies broad regions of enrichment. | Suitable for detecting diffuse histone marks, which may be analogous to broad 5hmU domains. | May be beneficial for identifying broad domains of 5hmU enrichment. | |
| Quantification & Differential Analysis | featureCounts | Quantifies reads mapped to genomic features. | Fast and efficient for counting reads in genes or other defined regions. | Can be used to quantify 5hmU enrichment over genomic features like promoters or gene bodies. |
| DESeq2 | Differential gene expression analysis based on the negative binomial distribution. | Robust normalization and statistical testing for count data. | Adaptable for identifying differentially enriched 5hmU regions between conditions. | |
| edgeR | Differential expression analysis of RNA-seq and other count data. | Employs empirical Bayes methods to moderate dispersion estimates. | An alternative to DESeq2 for differential 5hmU analysis. | |
| Custom & Single-Base Resolution Analysis | Custom Scripts (e.g., Python, R) | Tailored analysis for specific experimental designs. | Flexible and adaptable to novel sequencing methods. | Often required for single-base resolution 5hmU sequencing to identify specific T-to-C conversions or other modification-specific signatures.[1] |
Experimental Protocols: A Glimpse into 5hmU Data Analysis Workflows
The computational analysis of 5hmU sequencing data follows a structured workflow, from raw data to biological insights. The specific steps can vary depending on the sequencing method employed.
Enrichment-Based 5hmU Sequencing (e.g., 5hmU-Seal, JBP1-seq) Analysis Workflow
-
Quality Control: Raw sequencing reads (in FASTQ format) are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using tools such as Trimmomatic or Cutadapt.
-
Alignment: The processed reads are aligned to a reference genome using aligners like Bowtie2 or BWA. The output is typically a BAM (Binary Alignment Map) file.
-
Peak Calling: Putative 5hmU-enriched regions (peaks) are identified using a peak caller. MACS2 is a common choice. This step involves comparing the signal from the 5hmU-enriched sample to a control input sample to identify statistically significant regions of enrichment.
-
Peak Annotation and Visualization: Called peaks are annotated to genomic features (e.g., genes, promoters, enhancers) using tools like HOMER or ChIPseeker. The distribution of peaks can be visualized using genome browsers like IGV (Integrative Genomics Viewer).
-
Quantification: The number of reads falling within the identified peaks or other genomic regions of interest is counted using tools like featureCounts.
-
Differential Enrichment Analysis: For comparative studies, statistical packages like DESeq2 or edgeR are used to identify regions with significantly different 5hmU enrichment between experimental conditions.
Single-Base Resolution 5hmU Sequencing Analysis Workflow
-
Quality Control and Alignment: Similar to enrichment-based methods, raw reads are first processed for quality and then aligned to a reference genome.
-
Identification of Modification-Specific Base Changes: This is the key step and often requires custom scripts. For methods that induce a T-to-C conversion at 5hmU sites, these scripts will parse the alignment files (BAM format) to identify and quantify these specific base changes at each thymine position in the genome.[1]
-
Statistical Analysis: The frequency of the modification-specific base change at each site is compared between the experimental sample and a negative control (e.g., a "no-oxidation" control) to determine the statistical significance of 5hmU presence.
-
Quantification and Annotation: The level of 5hmU at each site can be quantified as the percentage of reads showing the specific base change. These sites can then be annotated to genomic features.
Visualizing the Path from Data to Discovery
Diagrams illustrating the experimental workflows provide a clear overview of the analytical process.
References
Unveiling the Distribution of 5-Hydroxymethyluridine Across the Tree of Life: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the landscape of epigenetic modifications is paramount. Among these, 5-Hydroxymethyluridine (5-hmU), a modified pyrimidine base, has emerged as a significant player in various biological processes. This guide provides a comprehensive comparison of 5-hmU distribution across different species, supported by quantitative data and detailed experimental protocols.
Quantitative Distribution of 5-Hydroxymethyluridine (5-hmU)
The abundance of 5-hmU varies dramatically across different domains of life, hinting at its diverse functional roles. The following table summarizes the quantitative distribution of 5-hmU in the DNA and RNA of various species.
| Species Category | Organism(s) | Molecule | Abundance of 5-hmU | Notes |
| Dinoflagellates | Amphidinium carterae, Crypthecodinium cohnii, Symbiodinium sp. | DNA | Strikingly high, replacing 12% to 68% of thymidine.[1][2] | Levels vary between different dinoflagellate species. |
| Amphidinium carterae | DNA | 44.59% of total thymidine.[1] | ||
| Crypthecodinium cohnii | DNA | 28.97% of total thymidine.[1] | ||
| Symbiodinium sp. | DNA | 22.18% of total thymidine.[1] | ||
| Mammals | Human, Mouse | DNA | Low, estimated at 500 to 7,800 bases per genome.[1] | Considered a minor epigenetic mark. |
| Insects | Drosophila melanogaster | DNA | Levels in larval and pupal stages are significantly higher than in human cells. | Suggests a role in development. |
| Kinetoplastids | Trypanosoma brucei, Leishmania | DNA | ~0.02% to 0.12% of total nucleotides.[1] | Serves as a precursor to the modified base J (β-D-glucosyl-hydroxymethyluridine). |
| Bacteriophages | SP8, SP01, Φe, H1, 2C, SP82 | DNA | Can almost completely replace thymine.[1] | |
| Salmonella phage ViI | DNA | Constitutes about 7% of thymine-derived bases. | Coexists with unmodified thymine. | |
| Plants | Arabidopsis thaliana | RNA | ~1% of uridines are 5-methylated (m5U). | Data is for the related modification 5-methyluridine, as direct quantification of 5-hmU in plants is limited. |
| Viruses | Various | RNA | Data on 5-hmU is scarce; however, the related modification 5-methylcytosine (m5C) is present in the RNA of many viruses, including SARS-CoV-2.[3] | The presence and levels of 5-hmU in viral genomes require further investigation. |
Functional Significance of 5-Hydroxymethyluridine
The diverse distribution of 5-hmU is mirrored by its varied biological functions:
-
In Mammals , 5-hmU is considered an epigenetic mark, potentially involved in the regulation of gene expression. It is generated by the TET (Ten-Eleven Translocation) family of enzymes through the oxidation of thymine.
-
In Dinoflagellates , the remarkably high levels of 5-hmU are implicated in transposon silencing and the unique organization of their liquid crystalline chromosomes.[1][4]
-
In Kinetoplastids , 5-hmU serves as an essential intermediate in the synthesis of base J, a modified base that plays a role in the regulation of gene expression and transcription termination.[1]
-
In Bacteriophages , the replacement of thymine with 5-hmU is a strategy to protect their genomes from degradation by host restriction enzymes.
-
In Insects , the elevated levels of 5-hmU during development in Drosophila melanogaster suggest a crucial role in this process, although the precise mechanisms are still under investigation.
-
In Plants and Viruses , the functional significance of 5-hmU remains largely unexplored, representing an exciting frontier for future research.
Experimental Protocols for 5-Hydroxymethyluridine Analysis
Accurate detection and quantification of 5-hmU are crucial for understanding its biological roles. Below are detailed methodologies for key experiments.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of 5-hmU and other modified nucleosides in DNA and RNA.
Methodology:
-
Nucleic Acid Isolation: Isolate high-purity DNA or RNA from the target species using standard protocols.
-
Enzymatic Digestion: Digest the purified nucleic acids into individual nucleosides. For DNA, a cocktail of DNase I, nuclease P1, and alkaline phosphatase is typically used. For RNA, nuclease P1 and alkaline phosphatase are sufficient.
-
Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly employed with a gradient elution of a buffered aqueous mobile phase and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry Analysis: The eluting nucleosides are introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode. This involves monitoring the specific precursor-to-product ion transitions for 5-hmU and other nucleosides.
-
Quantification: Absolute quantification is performed by generating a standard curve with known concentrations of 5-hmU and other nucleoside standards. The amount of 5-hmU in the sample is then calculated as a ratio to the total amount of thymidine (for DNA) or uridine (for RNA).
Experimental Workflow for LC-MS/MS Quantification of 5-hmU
References
- 1. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Study DNA Hydroxymethylation (5hmC) in Plant Genomes? - CD Genomics [cd-genomics.com]
- 3. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating 5hmU's Role in Gene Silencing: A Comparative Guide to Knockout Models and Emerging Alternatives
For researchers, scientists, and drug development professionals, understanding the nuanced roles of epigenetic modifications like 5-hydroxymethyluracil (5hmU) in gene silencing is paramount. This guide provides an objective comparison of knockout models and alternative methods used to validate the function of 5hmU, supported by experimental data and detailed protocols.
The epigenetic landscape is a complex regulatory network where modifications to DNA bases can profoundly influence gene expression. Among these, 5-hydroxymethyluracil (5hmU) has emerged as a significant player, although its precise role in gene silencing remains an area of active investigation. 5hmU can be generated through the oxidation of thymine by Ten-eleven translocation (TET) enzymes or via the deamination of 5-hydroxymethylcytosine (5hmC).[1][2] Validating its function, particularly in the context of gene silencing, requires robust experimental models. This guide compares the use of traditional knockout models with emerging alternative technologies, providing a framework for selecting the most appropriate methodology.
Knockout Models: A Powerful Tool for Functional Validation
Knockout (KO) animal and cell line models have been instrumental in elucidating the in vivo functions of enzymes involved in 5hmU metabolism. By deleting key genes, researchers can observe the resulting phenotypic changes and infer the function of the depleted protein and its associated epigenetic marks.
TET Knockout Models
TET enzymes are central to the production of 5hmU from thymine.[1][2] Creating knockout models for the TET family of enzymes (TET1, TET2, and TET3) has provided significant insights into their collective role in development and differentiation.
In a key study, TET1/2/3 triple knockout (TKO) human embryonic stem cells (hESCs) were generated using CRISPR/Cas9. These cells exhibited a complete loss of 5-hydroxymethylcytosine (5hmC), a precursor to one pathway of 5hmU formation, and displayed significant defects in differentiation into neuroectoderm.[3] This was accompanied by the impaired induction of crucial developmental genes like PAX6 and SOX1, suggesting that TET-mediated modifications are essential for the proper activation of certain silenced genes during development.[3]
| Model System | Key Genes Knocked Out | Phenotypic Effect | Impact on Gene Expression | Reference |
| Human Embryonic Stem Cells (hESCs) | TET1, TET2, TET3 | Impaired differentiation to neuroectoderm | Impaired induction of key early differentiation genes (PAX6, SOX1) | [3] |
| Mouse Embryonic Stem Cells (mESCs) | Tet1, Tet2, Tet3 | Impaired differentiation, poorly differentiated embryoid bodies and teratomas | Promoter hypermethylation and deregulation of genes implicated in embryonic development and differentiation | [4] |
SMUG1 Knockout Models
Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) is a key enzyme responsible for the removal of 5hmU from DNA.[5] Knockout models of Smug1 have been crucial in demonstrating the impact of 5hmU accumulation on gene expression.
A study using Smug1-deficient mice revealed a significant, approximately 26-fold increase in genomic 5hmU levels in the brain compared to wild-type mice.[6][7] This accumulation of 5hmU was associated with widespread alterations in gene expression, most notably the downregulation of a large number of olfactory receptor genes.[5][8] This finding strongly suggests a direct role for 5hmU, when not properly removed, in the silencing of specific gene families.
| Model System | Key Gene Knocked Out | Quantitative Change in 5hmU | Impact on Gene Expression | Reference |
| Mouse (Brain) | Smug1 | ~26-fold increase in genomic 5hmU | Widespread gene expression alterations, including downregulation of olfactory receptor genes | [5][6][7][8] |
Experimental Protocols for Knockout Models
Generation of TET Triple Knockout (TKO) hESCs (Summarized from[3])
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the catalytic domains of TET1, TET2, and TET3 are designed and cloned into appropriate expression vectors.
-
Transfection: The gRNA and Cas9 expression vectors are co-transfected into human embryonic stem cells.
-
Selection and Clonal Isolation: Transfected cells are selected, and single-cell clones are isolated and expanded.
-
Genotyping: Genomic DNA is extracted from the clones, and the targeted loci are sequenced to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Validation of 5hmC Loss: Global 5hmC levels are quantified using methods like mass spectrometry to confirm the functional knockout of TET enzymes.
Generation of Smug1 Knockout Mice (General Protocol)
-
Targeting Vector Construction: A targeting vector is constructed containing homology arms flanking the Smug1 gene, with a selectable marker (e.g., neomycin resistance) inserted to disrupt the gene.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells, and cells that have undergone homologous recombination are selected.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are identified and bred to achieve germline transmission of the knockout allele.
-
Genotyping: Offspring are genotyped by PCR to identify homozygous knockout animals.
Signaling Pathways and Experimental Workflows
Alternative Methods for Functional Validation
While knockout models provide invaluable in vivo data, they can be time-consuming and expensive to generate. Furthermore, compensatory mechanisms can sometimes mask the true function of the knocked-out gene. Several alternative methods offer more targeted and rapid approaches to studying 5hmU function.
CRISPR/dCas9-Mediated Epigenome Editing
The CRISPR/Cas9 system can be adapted for epigenome editing by using a nuclease-dead Cas9 (dCas9) fused to an epigenetic modifier. This allows for the targeted deposition or removal of specific epigenetic marks at precise genomic locations.
-
Targeted 5hmU Deposition: A dCas9 protein can be fused to the catalytic domain of a TET enzyme (dCas9-TET1). When guided by a specific gRNA, this fusion protein can, in principle, be used to locally generate 5hmU from thymine at a target gene promoter to study its direct effect on transcription. While studies have successfully used dCas9-TET1 to induce demethylation (removing 5mC) and activate gene expression, its application for targeted 5hmU deposition to induce silencing is an emerging area of research.[9][10][11][12][13]
-
Targeted 5hmU Removal: Conversely, a dCas9 protein could be fused to SMUG1 (dCas9-SMUG1) to achieve targeted removal of 5hmU from a specific locus, allowing researchers to observe the effect on gene expression.
Advantages of CRISPR/dCas9 Epigenome Editing:
-
Locus-Specific Manipulation: Allows for the direct testing of the effect of 5hmU at a specific gene, avoiding the global effects seen in knockout models.
-
Rapid and Versatile: Significantly faster to implement than generating knockout animal models.
-
Reversible: The epigenetic changes induced are potentially reversible, allowing for more dynamic studies.
Chemical Labeling and Pull-Down Assays
Several chemical and enzymatic methods have been developed to selectively label and enrich for DNA fragments containing 5hmU. These techniques are powerful for mapping the genome-wide distribution of 5hmU but can also be adapted for functional studies. By identifying the genes and regulatory regions that are enriched for 5hmU, researchers can correlate its presence with gene expression patterns.
Comparison of Methodologies
| Feature | Knockout Models | CRISPR/dCas9 Epigenome Editing | Chemical Labeling & Pulldown |
| Primary Application | In vivo functional validation | Locus-specific functional validation | Genome-wide mapping and correlation |
| Time to Results | Long (months to years for animal models) | Short (weeks) | Moderate (weeks) |
| Cost | High | Moderate | Moderate |
| Specificity | Gene-level (global knockout) | Locus-specific | Genome-wide |
| Reversibility | No | Yes (transient expression) | Not applicable |
| Potential for Compensation | High | Low | Not applicable |
| Data Output | Phenotypic changes, global gene expression, global 5hmU levels | Changes in expression of a specific gene, local epigenetic modifications | Genome-wide distribution of 5hmU |
Conclusion
Validating the role of 5hmU in gene silencing requires a multi-faceted approach. Knockout models, particularly of key enzymes like TETs and SMUG1, provide essential in vivo evidence of the global impact of 5hmU dysregulation on gene expression and development. However, these models are resource-intensive and can be confounded by compensatory mechanisms.
Emerging technologies, most notably CRISPR/dCas9-mediated epigenome editing, offer a powerful and complementary approach. The ability to precisely target the deposition or removal of 5hmU at specific genomic loci will be instrumental in dissecting its direct causal role in gene silencing. Combined with sensitive chemical labeling techniques for genome-wide mapping, these tools will undoubtedly accelerate our understanding of this enigmatic epigenetic mark and its implications for health and disease. For researchers and drug development professionals, a strategic combination of these methodologies will be key to unlocking the full therapeutic potential of targeting the 5hmU pathway.
References
- 1. Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TET proteins safeguard bivalent promoters from de novo methylation in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Tet enzymes compromises proper differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMUG1 DNA glycosylase modulates reward behaviour through regulation of olfactory receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uracil Accumulation and Mutagenesis Dominated by Cytosine Deamination in CpG Dinucleotides in Mice Lacking UNG and SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR-dCas9 mediated TET1 targeting for selective DNA demethylation at BRCA1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. [PDF] CRISPR-dCas9 mediated TET1 targeting for selective DNA demethylation at BRCA1 promoter | Semantic Scholar [semanticscholar.org]
- 13. CRISPR-dCas9 mediated TET1 targeting for selective DNA demethylation at BRCA1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Regulatory Role of 5-Hydroxymethyluridine on Gene Expression
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic field of epigenetics, the modification of DNA and RNA bases plays a pivotal role in regulating gene expression. Among these modifications, 5-Hydroxymethyluridine (5-hmU) has emerged as a significant player, influencing transcriptional landscapes in diverse organisms. This guide provides a comprehensive comparison of experimental findings that correlate 5-hmU levels with gene expression data, offering valuable insights for researchers, scientists, and professionals involved in drug development. We delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways associated with 5-hmU-mediated gene regulation.
Quantitative Correlation between 5-hmU Levels and Gene Expression
The impact of 5-hmU on gene expression is context-dependent, with evidence suggesting both enhancement and repression of transcription. A key study in the dinoflagellate Amphidinium carterae has provided compelling quantitative data on the role of 5-hmU in silencing transposable elements (TEs). By inhibiting the enzyme responsible for 5-hmU deposition, researchers observed a significant upregulation of TEs that are normally enriched with this modification.
Below is a summary of the fold changes in the expression of various transposable elements upon the reduction of 5-hmU levels. This data has been compiled from the supplementary materials of the study "Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates"[1][2].
| Transposable Element Family | Subfamily | Log2 Fold Change (Inhibitor Treatment vs. Control) |
| LINE | L1 | 1.85 |
| LINE | RTE | 1.72 |
| LTR | Copia | 2.15 |
| LTR | Gypsy | 2.01 |
| DNA Transposon | Tc1-mariner | 1.58 |
| DNA Transposon | Helitron | 1.63 |
Table 1: Upregulation of Transposable Elements Following Inhibition of 5-hmU Deposition in Amphidinium carterae. The table presents the log2 fold change in the expression of different transposable element families after treatment with a 5-hmU synthase inhibitor.
While extensive quantitative data directly correlating 5-hmU levels with the expression of protein-coding genes in mammalian cells is still emerging, studies in mouse embryonic stem cells (mESCs) have shown that the enzymes that produce 5-hmU, the Tet proteins, are crucial for proper gene regulation during differentiation. The presence of 5-hmU in gene bodies has been associated with active transcription, suggesting a role in fine-tuning gene expression[3][4][5]. Further research employing quantitative techniques is necessary to establish a direct and comprehensive correlation map in mammalian systems.
Experimental Protocols
To facilitate reproducible research in this area, this section provides detailed methodologies for the key experiments involved in correlating 5-hmU levels with gene expression data.
Quantification of Global 5-hmU Levels by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of global 5-hmU levels in genomic DNA[6][7][8].
1. Genomic DNA Isolation and Digestion:
-
Isolate high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction kit.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
Enzymatically digest 1-2 µg of genomic DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Stable Isotope-Labeled Internal Standard:
-
Spike the digested DNA sample with a known amount of a stable isotope-labeled 5-hydroxymethyl-2'-deoxyuridine ([15N3]-5-hmdU) internal standard. This is crucial for accurate quantification.
3. Liquid Chromatography Separation:
-
Separate the nucleosides using a reverse-phase C18 HPLC column.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).
4. Tandem Mass Spectrometry Analysis:
-
Perform mass spectrometry in positive ion mode using an electrospray ionization (ESI) source.
-
Use multiple reaction monitoring (MRM) to detect the specific mass transitions for 5-hmdU and the [15N3]-5-hmdU internal standard.
5. Data Analysis:
-
Quantify the amount of 5-hmU in the sample by comparing the peak area of the endogenous 5-hmU to that of the known amount of the internal standard.
-
Express the 5-hmU level as a ratio to total deoxyguanosine or as a percentage of total thymidine.
Genome-wide Mapping of 5-hmU by hMeDIP-Seq
Hydroxymethylated DNA Immunoprecipitation followed by Sequencing (hMeDIP-Seq) is a powerful technique to map the genomic locations of 5-hmU[9][10][11][12][13].
1. Genomic DNA Fragmentation:
-
Fragment genomic DNA to a size range of 200-600 bp by sonication.
2. End-Repair and Adapter Ligation:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the fragmented DNA.
3. Immunoprecipitation:
-
Denature the adapter-ligated DNA to single strands.
-
Incubate the single-stranded DNA with a specific antibody against 5-hydroxymethyluridine.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound DNA.
4. Elution and Library Preparation:
-
Elute the enriched 5-hmU-containing DNA from the beads.
-
Perform PCR amplification to generate the sequencing library.
5. High-Throughput Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome enriched for 5-hmU.
Gene Expression Analysis by RNA-Seq
RNA sequencing (RNA-Seq) is a standard method for profiling the transcriptome and quantifying gene expression levels[14][15][16][17][18].
1. RNA Extraction and Library Preparation:
-
Isolate total RNA from the same biological samples used for 5-hmU analysis.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters and amplify the cDNA to create the sequencing library.
2. High-Throughput Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
3. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM, or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Perform differential gene expression analysis between experimental groups (e.g., with and without 5-hmU inhibition) to identify genes with statistically significant changes in expression.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for correlating 5-hmU levels with gene expression data and the logical relationship between 5-hmU and transcriptional regulation.
References
- 1. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide Regulation of 5hmC, 5mC and Gene Expression by Tet1 Hydroxylase in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide regulation of 5hmC, 5mC, and gene expression by Tet1 hydroxylase in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 10. Methylated DNA immune-precipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) [bio-protocol.org]
- 11. Methyl and hydroxymethyl DNA immunoprecipitation sequencing (MeDIP-seq and hMeDIP-seq) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 14. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Brief guide to RNA sequencing analysis for nonexperts in bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-Cell RNA-Seq Data Analysis Beyond H5ad [elucidata.io]
- 18. RNA-sequencing data-driven dissection of human plasma cell differentiation reveals new potential transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5-Hydroxymethyluridine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 5-Hydroxymethyluridine, a modified nucleoside, to foster a secure research environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
5-Hydroxymethyluridine and its derivatives, such as 5-Hydroxymethyl-2'-deoxyuridine, are categorized as chemicals that require careful handling due to potential health hazards. Safety Data Sheets (SDS) indicate that these compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1]. The toxicological properties of 5-Hydroxymethyluridine have not been exhaustively investigated, warranting a cautious approach to its handling and disposal[1][2].
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, protective gloves, and a lab coat[3]. If working with powders or in situations where dust may be generated, respiratory protection is required.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].
-
Spill Management: In case of a spill, ensure adequate ventilation and prevent further leakage if it is safe to do so. Use personal protective equipment during cleanup[4].
Quantitative Data on Chemical Waste
Proper segregation and labeling of chemical waste are critical for safe disposal. The following table summarizes key parameters for managing 5-Hydroxymethyluridine waste in a laboratory setting.
| Parameter | Guideline | Source |
| Waste Container Type | Chemically compatible and in good condition. | [5] |
| Container Labeling | Clearly labeled as "Hazardous Waste" with the full chemical name ("5-Hydroxymethyluridine") and concentration. Do not use abbreviations or chemical formulas. | [5] |
| Container Status | Must be kept closed at all times except when adding waste. Do not leave funnels in the container. | [5] |
| Storage Location | In a designated Satellite Accumulation Area (SAA) near the point of generation and under the control of the operator. | [5][6] |
| Waste Segregation | Segregate from incompatible materials such as acids and bases. | [5] |
| Container Fill Level | Do not fill containers beyond 90% capacity to prevent spills. | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 5-Hydroxymethyluridine waste, including the pure compound, contaminated labware, and solutions.
1. Waste Collection:
-
Solid Waste: Collect solid 5-Hydroxymethyluridine waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and other disposable labware, in a designated, compatible, and clearly labeled hazardous waste container[5][7].
-
Aqueous Solutions: Collect aqueous solutions containing 5-Hydroxymethyluridine in a separate, compatible, and labeled hazardous waste container. Do not dispose of these solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department and local regulations[8][9].
-
Contaminated Sharps: Dispose of any chemically contaminated sharps, such as needles or pipette tips, in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste[7].
2. Labeling and Storage:
-
Immediately label the hazardous waste container with "Hazardous Waste," the full chemical name "5-Hydroxymethyluridine," and the approximate concentration and quantity[5].
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic and drains[6]. Ensure secondary containment is in place to capture any potential leaks[6].
3. Requesting Disposal:
-
Once the waste container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or equivalent office[5].
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
4. Decontamination of Reusable Labware:
-
For reusable labware that has come into contact with 5-Hydroxymethyluridine, a triple rinse procedure is recommended[6][7][10].
-
Collect the first two rinsates as hazardous waste in the designated aqueous waste container.
-
The third rinsate may be disposed of down the drain, provided the initial concentration of the chemical was low and this practice is approved by your institution's EH&S.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the 5-Hydroxymethyluridine disposal process, from waste generation to final pickup.
By adhering to these procedures, laboratory personnel can significantly mitigate risks, ensure a safe working environment, and contribute to the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. biosynth.com [biosynth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. neb.com [neb.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. su.se [su.se]
- 9. slu.edu [slu.edu]
- 10. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 5-Hydroxymethyl uridine
This guide provides crucial safety and logistical information for the handling and disposal of 5-Hydroxymethyluridine, a thymidine analogue used in biochemical research. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Safety Precautions
5-Hydroxymethyluridine and its analogues are associated with potential health risks. The primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.[1][2]
Summary of Hazards:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wear protective gloves. Wash hands thoroughly after handling. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| May cause respiratory irritation | Specific Target Organ Toxicity (single exposure), Category 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 5-Hydroxymethyluridine is essential to minimize exposure and prevent contamination.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: Always handle the compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form to minimize inhalation of dust.[2]
-
Personal Protective Equipment: The minimum required PPE includes:
-
Lab Coat: A standard laboratory coat to protect clothing.[3][4]
-
Gloves: Disposable nitrile gloves are required. For prolonged handling, consider double-gloving.[3][4]
-
Eye Protection: Safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a splash hazard.[3][4]
-
Respiratory Protection: If working outside of a fume hood where dust may be generated, a dust respirator is required.[2]
-
2. Weighing and Reconstitution:
-
Perform all weighing of the powdered compound within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.
-
When reconstituting the compound, add the solvent slowly to the powder to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions containing 5-Hydroxymethyluridine.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, follow the first aid measures outlined in the table above.[1][2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of 5-Hydroxymethyluridine and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with 5-Hydroxymethyluridine (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing 5-Hydroxymethyluridine should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Container Rinsing:
-
For empty containers of the compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
3. Disposal Procedure:
-
Do not dispose of 5-Hydroxymethyluridine down the drain or in the regular trash.[5]
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of 5-Hydroxymethyluridine from receipt to disposal.
Caption: Workflow for safe handling of 5-Hydroxymethyluridine.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
